molecular formula C9H9NO5 B12744742 (R)-4-Carboxy-3-hydroxyphenylglycine CAS No. 133991-31-8

(R)-4-Carboxy-3-hydroxyphenylglycine

カタログ番号: B12744742
CAS番号: 133991-31-8
分子量: 211.17 g/mol
InChIキー: GXZSAQLJWLCLOX-SSDOTTSWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-4-Carboxy-3-hydroxyphenylglycine is a useful research compound. Its molecular formula is C9H9NO5 and its molecular weight is 211.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-4-Carboxy-3-hydroxyphenylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-Carboxy-3-hydroxyphenylglycine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

133991-31-8

分子式

C9H9NO5

分子量

211.17 g/mol

IUPAC名

4-[(R)-amino(carboxy)methyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-5(8(12)13)6(11)3-4/h1-3,7,11H,10H2,(H,12,13)(H,14,15)/t7-/m1/s1

InChIキー

GXZSAQLJWLCLOX-SSDOTTSWSA-N

異性体SMILES

C1=CC(=C(C=C1[C@H](C(=O)O)N)O)C(=O)O

正規SMILES

C1=CC(=C(C=C1C(C(=O)O)N)O)C(=O)O

製品の起源

United States
Foundational & Exploratory

Mechanism of Action of (R)-4-Carboxy-3-hydroxyphenylglycine ((R)-CHPG) in mGluR5 Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacological isolation of Group I metabotropic glutamate receptors (mGluRs) has historically been challenged by the lack of subtype-selective ligands. While compounds like DHPG activate both mGluR1 and mGluR5, (R)-4-Carboxy-3-hydroxyphenylglycine ((R)-CHPG) emerged as a critical pharmacological tool due to its strict selectivity for mGluR5[1].

This technical whitepaper provides an in-depth analysis of (R)-CHPG’s mechanism of action, its downstream intracellular signaling cascades, and its application in neuroprotection and immunomodulation. Designed for drug development professionals and molecular pharmacologists, this guide details the causality behind mGluR5 activation and provides self-validating experimental protocols for preclinical applications.

Pharmacological Profile & Binding Mechanics

(R)-CHPG functions as an orthosteric agonist at the mGluR5 receptor. Unlike endogenous glutamate, which exhibits high affinity across multiple mGluR groups, (R)-CHPG specifically targets the extracellular Venus flytrap domain of mGluR5 while sparing mGluR1[1].

Causality of Dosing and Efficacy

A critical consideration for researchers using (R)-CHPG is its relatively low intrinsic potency. The reported half-maximal effective concentration (EC50) ranges between 400 μM and 750 μM, depending on whether the receptor is heterologously expressed or native[2][3][4]. Because of this low potency, in vitro experimental designs typically require high concentrations (e.g., 500 μM to 1 mM) to achieve full receptor occupancy and drive phenotypic changes[5][6].

Table 1: Pharmacological Parameters of (R)-CHPG
ParameterValue / DescriptionExperimental Context
Target Selectivity mGluR5a (Agonist)No observed activity at mGluR1α[1]
EC50 (Cloned Receptors) ~750 μMCHO cells expressing mGluR5a[3]
EC50 (PI Hydrolysis) 400 ± 70 μMBHK cells expressing mGluR5a[2]
In Vitro Working Conc. 50 μM – 1 mMDependent on cell type (Neurons vs. Microglia)[4][5]
In Vivo Dosing (TBI) 250 nM (ICV injection)Administered 30 min prior to injury[5]

mGluR5 Signaling Cascades Activated by (R)-CHPG

The activation of mGluR5 by (R)-CHPG triggers a bifurcated signaling response. The primary canonical pathway governs immediate intracellular calcium dynamics, while secondary non-canonical pathways drive long-term transcriptional changes responsible for neuroprotection and anti-inflammation.

  • Canonical Gq/11-Coupled Pathway: (R)-CHPG binding induces a conformational change in mGluR5, activating the Gq/11 G-protein complex. This stimulates Phospholipase C (PLC), which cleaves PIP2 into Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum (ER), triggering a rapid efflux of intracellular Ca2+[4].

  • ERK/Akt Survival Pathways: DAG activation of Protein Kinase C (PKC), combined with downstream Ca2+ signaling, leads to the phosphorylation and activation of Extracellular Signal-Regulated Kinase (ERK) and Akt. This pathway is the primary driver of (R)-CHPG-mediated neuroprotection against traumatic brain injury (TBI) and apoptosis[5][7].

  • Microglial Immunomodulation (TSG-6/NF-κB): In microglial cells (e.g., BV2 lines), (R)-CHPG attenuates oxidative stress (such as SO2-induced toxicity) by upregulating TSG-6, which subsequently inhibits the pro-inflammatory NF-κB pathway[6][8].

G CHPG (R)-CHPG mGluR5 mGluR5 Receptor CHPG->mGluR5 Agonism Gq Gq/11 Protein mGluR5->Gq Activation NFKB TSG-6 / NF-κB Pathway mGluR5->NFKB Microglial Modulation PLC Phospholipase C (PLC) Gq->PLC Stimulation IP3 IP3 PLC->IP3 Cleavage DAG DAG PLC->DAG Cleavage Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Ca2+ Channel ERK ERK / Akt Pathway DAG->ERK PKC Activation Protection Neuroprotection & Anti-inflammation Ca2->Protection ERK->Protection NFKB->Protection

(R)-CHPG mediated mGluR5 signaling pathways leading to neuroprotection and immunomodulation.

Self-Validating Experimental Methodologies

To ensure scientific integrity, experiments utilizing (R)-CHPG must incorporate specific negative controls and pathway inhibitors. Because (R)-CHPG requires high concentrations, off-target effects must be systematically ruled out to prove that observed phenotypes are strictly mGluR5-dependent.

Protocol 1: In Vitro Assessment of (R)-CHPG Neuroprotection in TBI Models

This protocol evaluates the neuroprotective efficacy of (R)-CHPG against mechanical stretch injury (in vitro TBI) while validating the ERK/Akt causality[5].

Step-by-Step Methodology:

  • Culture Preparation: Seed primary cortical neurons in stretchable Silastic culture plates. Maintain for 7–10 days in vitro (DIV) to allow for mGluR5 expression.

  • Pre-treatment & Control Setup (Causality Validation):

    • Group A (Vehicle): Standard culture media.

    • Group B (CHPG): Treat with 1 mM (R)-CHPG 30 minutes prior to injury. Rationale: 1 mM ensures saturation of mGluR5 given its ~750 μM EC50.

    • Group C (Receptor Validation): Co-administer 1 mM (R)-CHPG + 10 μM MPEP (a selective mGluR5 antagonist). Rationale: Proves the effect is mGluR5-specific.

    • Group D (Pathway Validation): Co-administer 1 mM (R)-CHPG + 50 μM PD98059 (ERK inhibitor) or 20 μM LY294002 (Akt inhibitor). Rationale: Proves neuroprotection is mediated via ERK/Akt.

  • Injury Induction: Induce rapid mechanical deformation (50 ms stretch) to simulate TBI.

  • Endpoint Assays (24h Post-Injury):

    • LDH Release Assay: Quantify cell death.

    • Western Blot: Lyse cells and probe for phosphorylated ERK (p-ERK) and phosphorylated Akt (p-Akt).

  • Expected Outcome: (R)-CHPG should significantly attenuate LDH release and upregulate p-ERK/p-Akt. These effects must be reversed in Groups C and D[5][7].

Protocol 2: Intracellular Calcium Mobilization Assay

To confirm the functional activation of the canonical Gq/11 pathway by (R)-CHPG[4].

Step-by-Step Methodology:

  • Dye Loading: Load target cells (e.g., retinal amacrine cells or CHO-mGluR5 cells) with a calcium-sensitive fluorescent dye (Fura-2 AM or Fluo-4 AM) for 45 minutes at 37°C.

  • Baseline Recording: Perfuse cells with standard external solution (pH 7.4) and record baseline fluorescence for 2 minutes.

  • Self-Validation Setup (Isolating ER Ca2+): Switch perfusion to a Ca2+-free external solution containing 1 mM EGTA. Rationale: This ensures any observed Ca2+ spike originates from intracellular ER stores via IP3, not extracellular influx.

  • Agonist Application: Apply 50 μM to 300 μM (R)-CHPG.

  • Negative Control: In a parallel batch, pre-treat cells with 1 μM Thapsigargin (depletes ER Ca2+ stores) before applying (R)-CHPG.

  • Data Analysis: Measure the peak amplitude of the Ca2+ transient. The response should be completely abolished in the Thapsigargin-treated group, validating the IP3-dependent mechanism[4].

Workflow Step1 Culture Preparation (Primary Neurons/Microglia) Step2 Pre-treatment (R)-CHPG (1 mM, 30 min) Step1->Step2 Step3 Validation Controls + MPEP / PD98059 / LY294002 Step1->Step3 Step4 Injury Induction (Mechanical Trauma / SO2) Step2->Step4 Step3->Step4 Step5 Assay: LDH Release (Cell Viability Quantification) Step4->Step5 Step6 Assay: Western Blot (p-ERK, p-Akt, TSG-6) Step4->Step6 Step7 Data Analysis & Causality Confirmation Step5->Step7 Step6->Step7

Self-validating in vitro workflow for assessing (R)-CHPG neuroprotection.

Conclusion

(R)-CHPG remains a cornerstone molecule in the study of glutamatergic signaling. By selectively agonizing mGluR5, it allows researchers to bypass the excitotoxic pathways often associated with ionotropic glutamate receptors and mGluR1. Through the robust activation of Gq/11, ERK/Akt, and TSG-6/NF-κB pathways, (R)-CHPG provides a validated pharmacological blueprint for developing targeted neuroprotective and anti-inflammatory therapeutics.

References

  • Doherty AJ, Palmer MJ, Henley JM, Collingridge GL, Jane DE. "(RS)-2-chloro-5-hydroxyphenylglycine (CHPG) activates mGlu5, but no mGlu1, receptors expressed in CHO cells and potentiates NMDA responses in the hippocampus." Neuropharmacology. 1997 Feb;36(2):265-7. URL: [Link]

  • Chen T, Zhang L, Qu Y, Huo K, Jiang X, Fei Z. "The selective mGluR5 agonist CHPG protects against traumatic brain injury in vitro and in vivo via ERK and Akt pathway." International Journal of Molecular Medicine. 29(4):630-636, 2012. URL: [Link]

  • Qiu JL, et al. "The selective mGluR5 agonist CHPG attenuates SO2-induced oxidative stress and inflammation through TSG-6/NF-κB pathway in BV2 microglial cells." Neurochemistry International. 2015 Jun-Jul;85-86:46-52. URL: [Link]

  • "Cyclobutane Quisqualic Acid Analogues as Selective mGluR5a Metabotropic Glutamic Acid Receptor Ligands." Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • "Metabotropic glutamate receptor 5 and calcium signaling in retinal amacrine cells." LSU Scholarly Repository. URL: [Link]

Sources

Stereoselective Pharmacology of Phenylglycine Derivatives: A Technical Guide on 4-Carboxy-3-hydroxyphenylglycine Binding Affinity at Group I mGluRs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Group I metabotropic glutamate receptors (mGluR1 and mGluR5) are critical G-protein-coupled receptors (GPCRs) that modulate excitatory neurotransmission, synaptic plasticity, and neurotoxicity. The development of selective orthosteric ligands for these receptors has heavily relied on phenylglycine derivatives.

As a Senior Application Scientist, I frequently encounter assay artifacts stemming from stereochemical oversights. This whitepaper provides an in-depth technical analysis of the binding affinity and functional profile of (R)-4-Carboxy-3-hydroxyphenylglycine ((R)-4C3HPG) . We will explore the structural causality behind its pharmacological behavior, clarify critical nomenclature overlaps that plague drug development, and outline self-validating experimental protocols for rigorous receptor characterization.

Structural Determinants of Group I mGluR Binding

Metabotropic glutamate receptors possess a large, extracellular N-terminal domain known as the Venus Flytrap Domain (VFTD). The endogenous ligand, L-glutamate, binds within the hinge region of this bilobed structure, inducing a conformational closure that propagates a signal to the transmembrane domains.

Phenylglycine derivatives act as conformationally restricted analogues of glutamate. The binding pocket within the VFTD is highly stereospecific. The (S)-enantiomer of these derivatives mimics the natural L-glutamate stereochemistry, allowing for optimal hydrogen bonding with highly conserved residues (e.g., Arg78, Ser165, and Thr188 in mGluR1). Conversely, the (R)-enantiomer , including (R)-4C3HPG, faces severe steric hindrance and unfavorable electrostatic repulsion within the binding cleft. This structural mismatch directly causes a near-total loss of orthosteric binding affinity.

Pharmacological Profile: The (R)- vs. (S)- Enantiomer Dichotomy

To understand the binding affinity of (R)-4C3HPG, it must be benchmarked against its active counterpart, (S)-4C3HPG.

According to foundational studies on cloned mGluR subtypes [1]:

  • (S)-4C3HPG is a competitive antagonist at mGluR1 (IC50 ~15 µM) and a partial agonist at mGluR5. It also exhibits agonist activity at Group II receptors (mGluR2).

  • (R)-4C3HPG exhibits no definite agonist or antagonist activity at Group I mGluRs. Its binding affinity (Ki) and functional potency (EC50/IC50) are generally >1 mM, rendering it pharmacologically inactive at these targets.

⚠️ Critical Nomenclature Clarification: (R)-4C3HPG vs. (R)-CHPG

A frequent and costly pitfall in neuropharmacological drug screening is the conflation of (R)-4-carboxy-3-hydroxyphenylglycine ((R)-4C3HPG) with (R)-2-chloro-5-hydroxyphenylglycine ((R)-CHPG) .

  • While (R)-4C3HPG is inactive, (R)-CHPG (often simply referred to as CHPG) is a well-characterized, selective orthosteric agonist for mGluR5, with an EC50 ranging from 60 µM to 750 µM depending on the expression system [2].

  • Expert Insight: Always verify the exact chemical structure, CAS number, and functional group substitutions (carboxy vs. chloro) when sourcing phenylglycine derivatives to prevent catastrophic experimental artifacts.

Mechanistic Pathway of Group I mGluRs

When an active Group I agonist binds to the VFTD, it triggers a Gq/11-coupled signaling cascade. The activated Gq protein stimulates Phospholipase C (PLCβ), which cleaves PIP2 into Inositol trisphosphate (IP3) and Diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing a massive release of intracellular calcium (Ca2+), while DAG co-activates Protein Kinase C (PKC).

Because (R)-4C3HPG cannot induce the initial VFTD closure, this entire downstream cascade remains silent.

G Ligand Ligand (Glutamate / 4C3HPG) mGluR Group I mGluR Venus Flytrap Domain Ligand->mGluR Binds Gq Gq/11 Protein mGluR->Gq Activates PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 Binds IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates

Group I mGluR Gq/11-coupled signaling pathway leading to calcium mobilization.

Validated Experimental Methodologies

To empirically prove the inactivity of (R)-4C3HPG or evaluate novel derivatives, researchers must employ self-validating assay systems. Below are two gold-standard protocols.

Protocol A: Radioligand Displacement Assay (Orthosteric Binding)

Causality: This method directly measures orthosteric binding affinity (Ki) independent of G-protein coupling efficiency, isolating the physical receptor-ligand interaction.

  • Membrane Preparation: Harvest CHO cells stably expressing mGluR1a or mGluR5a. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 10 nM [3H]-quisqualate (a potent Group I radioligand) and varying concentrations of (R)-4C3HPG (1 nM to 1 mM) for 60 minutes at room temperature.

  • Self-Validation Step (NSB): In parallel wells, include 1 mM unlabeled L-glutamate to define Non-Specific Binding (NSB). If (R)-4C3HPG fails to displace [3H]-quisqualate above NSB levels, it confirms a lack of orthosteric affinity.

  • Filtration & Readout: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI). Wash three times with ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting.

Protocol B: High-Throughput Intracellular Calcium Mobilization

Causality: This functional assay determines the EC50 (agonism) or IC50 (antagonism) downstream of Gq/11 activation. We utilize Fluo-4 AM because it provides a massive dynamic range for single-wavelength high-throughput screening (HTS), critical for detecting weak partial agonists.

  • Cell Seeding: Seed CHO-mGluR cells in 384-well black, clear-bottom plates at 20,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of assay buffer containing 2 µM Fluo-4 AM and 2.5 mM probenecid (to prevent dye extrusion). Incubate at 37°C for 45 minutes.

  • Baseline & Compound Addition: Transfer to a FLIPR (Fluorometric Imaging Plate Reader). Read basal fluorescence for 10 seconds. Inject (R)-4C3HPG and monitor fluorescence for 60 seconds (Agonist mode).

  • Self-Validation Step (Antagonist Challenge): To test for antagonism, pre-incubate cells with (R)-4C3HPG for 10 minutes, then inject an EC80 concentration of L-glutamate. Include a positive control well pre-incubated with a known antagonist (e.g., LY367385 for mGluR1). If (R)-4C3HPG shows an unexpected calcium spike, a subsequent injection of LY367385 must block it; otherwise, the signal is an off-target artifact.

Workflow CellPrep Cell Preparation CHO-mGluR1/5 DyeLoad Fluorophore Loading Fluo-4 AM Dye CellPrep->DyeLoad Compound Compound Addition (R)- vs (S)-4C3HPG DyeLoad->Compound Readout Fluorescence Readout FLIPR System Compound->Readout Analysis Data Analysis EC50/IC50 Readout->Analysis

Step-by-step workflow for intracellular calcium mobilization assay using FLIPR.

Quantitative Data Summary

The following table synthesizes the binding and functional data, highlighting the stark contrast between enantiomers and similarly named compounds.

CompoundTarget ReceptorPharmacological ActionAffinity/Potency ValueReference Source
(S)-4C3HPG mGluR1Competitive Antagonist (IC50)~15 µMHayashi et al.[1]
(S)-4C3HPG mGluR5Partial Agonist (EC50)~100 µMSacaan et al.[3]
(R)-4C3HPG mGluR1 / mGluR5Inactive > 1 mM Hayashi et al.[1]
(R)-CHPG *mGluR5Selective Agonist (EC50)60 µM – 750 µMKammermeier[2]

*Included to demonstrate the critical distinction between the inactive (R)-4C3HPG and the active mGluR5 agonist (R)-CHPG ((R)-2-chloro-5-hydroxyphenylglycine).

References

  • Hayashi, Y., Sekiyama, N., Nakanishi, S., et al. (1994). "Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes." Journal of Neuroscience, 14(5), 3370-3377. URL:[Link]

  • Kammermeier, P. J. (2012). "The orthosteric agonist 2-chloro-5-hydroxyphenylglycine activates mGluR5 and mGluR1 with similar efficacy and potency." BMC Pharmacology, 12(1), 6. URL:[Link]

  • Sacaan, A. I., Santori, E. M., & Rao, T. S. (1998). "4-carboxy-3-hydroxyphenylglycine activates phosphatidyl inositol linked metabotropic glutamate receptors in different brain regions of the neonatal rat." Neurochemistry International, 32(1), 77-85. URL: [Link]

  • Doherty, A. J., Palmer, M. J., Henley, J. M., Collingridge, G. L., & Jane, D. E. (1997). "(RS)-2-chloro-5-hydroxyphenylglycine (CHPG) activates mGlu5, but no mGlu1, receptors expressed in CHO cells and potentiates NMDA responses in the hippocampus." Neuropharmacology, 36(2), 265-267. URL:[Link]

Sources

The Role of (R)-4-Carboxy-3-hydroxyphenylglycine in Modulating Hippocampal Synaptic Plasticity: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Metabotropic glutamate receptors (mGluRs) are critical modulators of excitatory neurotransmission and synaptic plasticity in the mammalian hippocampus. The development of phenylglycine derivatives has provided researchers with powerful pharmacological tools to dissect these pathways. Among these, 4-Carboxy-3-hydroxyphenylglycine (4C3HPG) is unique due to its mixed pharmacological profile: it acts as an antagonist at Group I mGluRs (mGluR1/5) and an agonist at Group II mGluRs (mGluR2/3)[1].

While the (S)-enantiomer is highly potent and widely used to manipulate synaptic thresholds, the (R)-enantiomer ((R)-4C3HPG) plays an equally critical, albeit distinct, role in neuropharmacology. As a Senior Application Scientist, I emphasize that utilizing (R)-4C3HPG as a stereospecific probe is the gold standard for validating that observed changes in Long-Term Potentiation (LTP) and Long-Term Depression (LTD) are genuinely receptor-mediated, rather than artifacts of non-specific membrane interactions.

Pharmacological Profile & Stereospecificity

The structural geometry of the mGluR ligand-binding domain demands precise stereochemistry. The enantiomers of 4C3HPG exhibit drastically different affinities and efficacies, making them an ideal pair for self-validating experimental designs[2].

  • (S)-4C3HPG : Acts as a potent competitive antagonist at mGluR1a (IC50 ~15 µM) and a potent agonist at mGluR2 (EC50 ~20 µM)[1],[2].

  • (R)-4C3HPG : Lacks significant Group I antagonist activity but retains weak agonist activity at Group II mGluRs (EC50 ~300 µM)[2].

Causality in Experimental Design: Why utilize the weaker (R)-enantiomer? In complex tissue preparations like acute hippocampal slices, high concentrations of synthetic amino acids can alter extracellular osmolarity or interact with off-target transporters. By demonstrating that a synaptic effect (e.g., LTD facilitation) occurs robustly with 20 µM (S)-4C3HPG but requires 300 µM of (R)-4C3HPG to achieve a fraction of the response, researchers definitively prove the stereospecific, receptor-mediated nature of the plasticity[2].

Quantitative Data Summary
CompoundmGluR1 (Group I) ActivitymGluR2 (Group II) ActivityEC50 / IC50Role in Synaptic Plasticity
(S)-4C3HPG Potent AntagonistPotent AgonistIC50 ~15 µM / EC50 ~20 µMInhibits LTP, Facilitates LTD
(R)-4C3HPG Inactive / NegligibleWeak AgonistEC50 ~300 µMStereospecific Control, Weak LTD facilitation

Mechanisms of Hippocampal Synaptic Plasticity Modulation

The induction of bidirectional synaptic plasticity (LTP and LTD) depends on the delicate balance of intracellular calcium dynamics and cyclic AMP (cAMP) levels. 4C3HPG shifts this balance by simultaneously targeting two distinct G-protein coupled pathways[3].

Facilitation of Long-Term Depression (LTD)

Group II mGluRs (mGluR2/3) are negatively coupled to adenylyl cyclase, leading to a reduction in cAMP. Priming these receptors with 4C3HPG facilitates the induction of LTD in the dentate gyrus following Low-Frequency Stimulation (LFS)[4]. While (S)-4C3HPG achieves this at low micromolar concentrations, (R)-4C3HPG can induce a similar, albeit attenuated, metaplastic shift only at significantly higher concentrations due to its lower binding affinity[2].

Inhibition of Long-Term Potentiation (LTP)

Group I mGluRs (mGluR1/5) are coupled to Phospholipase C (PLC), driving IP3-mediated calcium release from intracellular stores—a critical step for the late-phase consolidation of LTP. The (S)-enantiomer blocks this pathway, thereby inhibiting HFS-induced LTP and attenuating epileptiform bursting[3]. Because (R)-4C3HPG lacks this Group I antagonism, it serves as an excellent negative control when investigating the mGluR1-dependency of LTP.

G R_Enantiomer (R)-4C3HPG (Weak Agonist) mGluR2 Group II mGluRs (mGluR2/3) R_Enantiomer->mGluR2 Weak Activation (EC50 ~300 µM) S_Enantiomer (S)-4C3HPG (Potent Agonist/Antagonist) S_Enantiomer->mGluR2 Strong Activation (EC50 ~20 µM) mGluR1 Group I mGluRs (mGluR1/5) S_Enantiomer->mGluR1 Competitive Antagonism cAMP ↓ cAMP Production mGluR2->cAMP PLC ↓ PLC / IP3 Pathway mGluR1->PLC Blocked LTD Facilitates LTD cAMP->LTD LTP Inhibits LTP cAMP->LTP PLC->LTP

Fig 1: Stereoselective modulation of mGluR signaling pathways by 4C3HPG enantiomers.

Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility, the following electrophysiological workflow utilizes (R)-4C3HPG as an internal stereospecific control against the active (S)-enantiomer.

Workflow Step1 1. Slice Preparation Acute Hippocampal Slices (400 µm) Step2 2. Baseline Stabilization Record fEPSPs in ACSF for 20-30 min Step1->Step2 Step3 3. Stereospecific Perfusion Apply (R)-4C3HPG (300 µM) vs (S)-4C3HPG (20 µM) Step2->Step3 Step4 4. Plasticity Induction LFS (1 Hz, 15 min) or HFS (100 Hz, 1 sec) Step3->Step4 Step5 5. Washout & Quantification Measure fEPSP slope for 60 min post-stim Step4->Step5

Fig 2: Electrophysiological workflow for validating 4C3HPG stereospecificity in synaptic plasticity.

Step-by-Step Methodology: Field EPSP Recording in CA1/Dentate Gyrus

1. Slice Preparation & Recovery:

  • Prepare 400 µm thick transverse hippocampal slices from adult rodents using a vibratome in ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based cutting solution.

  • Transfer to a holding chamber containing standard Artificial Cerebrospinal Fluid (ACSF) at 32°C for 1 hour. Causality: This recovery period is non-negotiable; it allows for the clearance of excitotoxic glutamate released during slicing, preventing premature receptor desensitization.

2. Baseline Stabilization (The Self-Validation Step):

  • Place the slice in the recording chamber. Stimulate the Schaffer collaterals (for CA1) or perforant path (for Dentate Gyrus) at 0.033 Hz.

  • Record field Excitatory Postsynaptic Potentials (fEPSPs). Adjust stimulus intensity to elicit 40-50% of the maximum fEPSP amplitude.

  • Critical Check: Baseline must remain stable (variance < 5%) for at least 20 minutes. If drift occurs, discard the slice.

3. Drug Application (Stereospecific Probing):

  • Test Group A: Perfuse with ACSF containing 20 µM (S)-4C3HPG for 15 minutes prior to plasticity induction.

  • Test Group B (Control): Perfuse with ACSF containing 300 µM (R)-4C3HPG. Causality: Using the high-concentration (R)-enantiomer confirms that any failure to induce plasticity in Group A is due to specific mGluR binding, not generic amino acid-induced osmolarity shifts.

4. Plasticity Induction:

  • For LTD: Deliver Low-Frequency Stimulation (LFS; 1 Hz for 15 minutes)[4].

  • For LTP: Deliver High-Frequency Stimulation (HFS; 100 Hz for 1 second, repeated 3-4 times)[3].

5. Washout and Data Quantification:

  • Return to standard ACSF perfusion immediately after stimulation.

  • Record fEPSPs for 60 minutes. Quantify plasticity by measuring the initial slope (mV/ms) of the fEPSP, normalized to the 20-minute pre-drug baseline.

Conclusion

The (R)-enantiomer of 4-Carboxy-3-hydroxyphenylglycine is an indispensable tool in the neuropharmacologist's arsenal. While it lacks the potent Group I antagonism and Group II agonism of its (S)-counterpart, its weak affinity profile allows researchers to rigorously validate the stereospecificity of mGluR-mediated synaptic plasticity. By integrating both enantiomers into electrophysiological workflows, scientists can confidently map the causal relationships between metabotropic glutamate receptor activation and the bidirectional tuning of hippocampal networks.

References

  • Sunter, D. C., et al. "Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes." Journal of Neuroscience (1994). 2

  • Thomsen, C., et al. "(S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice." Journal of Neurochemistry (1994). 1

  • Kulla, A., Manahan-Vaughan, D. "Priming of Group 2 Metabotropic Glutamate Receptors Facilitates Induction of Long-Term Depression in the Dentate Gyrus of Freely Moving Rats." British Journal of Pharmacology (1999). 4

  • Keele, N. B., et al. "Differential Effects of Metabotropic Glutamate Receptor Antagonists on Bursting Activity in the Amygdala." Journal of Neurophysiology (1999). 3

Sources

Stereoselective Pharmacology of (R)-4-Carboxy-3-hydroxyphenylglycine ((R)-4C3HPG): A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Metabotropic glutamate receptors (mGluRs) are G-protein-coupled receptors (GPCRs) that critically modulate excitatory synaptic transmission and neuroplasticity. The development of phenylglycine derivatives has been pivotal in pharmacologically distinguishing mGluR subtypes. While the (S)-enantiomer of 4-carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) is widely recognized as a mixed mGluR1 antagonist and mGluR2 agonist, its stereoisomer, (R)-4-Carboxy-3-hydroxyphenylglycine ((R)-4C3HPG) , presents a distinct, highly stereoselective pharmacological profile[1]. This whitepaper deconstructs the chemical structure, pharmacodynamics, and experimental validation of (R)-4C3HPG, providing a robust framework for researchers utilizing this compound in neuropharmacological assays.

Chemical Structure and Physicochemical Properties

(R)-4-Carboxy-3-hydroxyphenylglycine (IUPAC: (2R)-2-amino-2-(4-carboxy-3-hydroxyphenyl)acetic acid) is a synthetic α -amino acid derivative.

  • Molecular Formula : C9H9NO5

  • Molecular Weight : 211.17 g/mol

  • Stereochemistry : The spatial orientation of the α -carbon in the (R)-configuration is the critical determinant of its receptor binding kinetics. The presence of both a carboxyl group at the 4-position and a hydroxyl group at the 3-position of the phenyl ring creates a specific electrostatic and steric footprint that dictates subtype selectivity[2].

Pharmacodynamic Properties & Structure-Activity Relationship (SAR)

The pharmacology of phenylglycine derivatives is exquisitely sensitive to stereochemistry, dictating both affinity and intrinsic efficacy[1].

  • Group II mGluRs (mGluR2/3) Agonism : (R)-4C3HPG acts as an agonist at mGluR2[1]. It binds to the extracellular Venus flytrap domain of mGluR2, stabilizing the closed conformation and activating the Gi/o-protein cascade. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP)[1]. The EC50 for (R)-4C3HPG at mGluR2 is approximately 70 µM, making it less potent than (S)-4C3HPG (EC50 ~10 µM) but still functionally active[1].

  • Group I mGluRs (mGluR1/5) Inactivity : Unlike (S)-4C3HPG, which is a potent competitive antagonist at mGluR1, (R)-4C3HPG exhibits virtually no antagonist or agonist activity at mGluR1 at concentrations up to 1 mM[1]. The (R)-configuration sterically hinders the optimal alignment of the 4-carboxyl and 3-hydroxyl groups within the mGluR1 binding pocket, preventing the competitive displacement of endogenous glutamate[2].

Quantitative Data Summary

The stereoselective divergence between the (R) and (S) enantiomers highlights the strict structural requirements of mGluR orthosteric sites.

Table 1: Comparative Pharmacological Profile of 4C3HPG Enantiomers

CompoundmGluR1 Agonism (EC50)mGluR1 Antagonism (IC50)mGluR2 Agonism (EC50)
(S)-4C3HPG Inactive~15 µM~10 µM
(R)-4C3HPG InactiveInactive (>1 mM)~70 µM

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols are designed to isolate the specific pharmacodynamic effects of (R)-4C3HPG.

Protocol A: In Vitro cAMP Accumulation Assay (mGluR2 Agonism)

Causality Principle: Because mGluR2 is Gi/o-coupled, its activation decreases cAMP. To measure this accurately, baseline adenylyl cyclase activity must be artificially stimulated, and cAMP degradation must be blocked.

  • Cell Preparation : Seed Chinese Hamster Ovary (CHO) cells stably expressing mGluR2 into 24-well plates. Grow to 80% confluence.

  • Pre-incubation : Wash cells with assay buffer (HBSS containing 20 mM HEPES, pH 7.4). Incubate for 10 minutes with 1 mM IBMX (3-isobutyl-1-methylxanthine). Rationale: IBMX inhibits phosphodiesterases (PDEs), preventing cAMP hydrolysis and amplifying the measurable signal window.

  • Stimulation : Add 10 µM Forskolin simultaneously with varying concentrations of (R)-4C3HPG (1 µM to 1 mM). Incubate for 20 minutes at 37°C. Rationale: Forskolin directly activates adenylyl cyclase to create a high cAMP baseline. (R)-4C3HPG will dose-dependently inhibit this Forskolin-induced cAMP spike.

  • Termination & Extraction : Aspirate the medium and immediately add 0.1 M HCl to lyse the cells and halt all enzymatic activity.

  • Quantification : Centrifuge the lysate and quantify cAMP in the supernatant using a competitive Radioimmunoassay (RIA) or Homogeneous Time-Resolved Fluorescence (HTRF) assay. Self-Validation: Compare the (R)-4C3HPG + Forskolin wells against Forskolin-only (maximum cAMP) and basal (no Forskolin) controls.

Protocol B: Phosphoinositide (PI) Hydrolysis Assay (mGluR1 Inactivity Validation)

Causality Principle: mGluR1 is Gq-coupled, activating Phospholipase C (PLC) to generate inositol phosphates (IPs). Lithium chloride (LiCl) is used to trap IPs for accurate quantification.

  • Metabolic Labeling : Incubate mGluR1-expressing CHO cells with [3H]-myo-inositol (1 µCi/mL) for 24 hours to label the membrane phosphoinositide pool.

  • Pre-incubation : Wash cells and incubate with 10 mM LiCl for 15 minutes. Rationale: LiCl inhibits inositol monophosphatase, causing [3H]-IPs to accumulate upon receptor activation rather than being rapidly recycled.

  • Antagonist Challenge : Pre-incubate cells with 1 mM (R)-4C3HPG for 10 minutes, followed by the addition of 10 µM L-glutamate (agonist).

  • Extraction : Stop the reaction with ice-cold 5% perchloric acid. Neutralize with KOH.

  • Separation : Isolate[3H]-IPs using anion-exchange chromatography (e.g., Dowex columns) and quantify via liquid scintillation counting. Self-Validation: (R)-4C3HPG should fail to reduce the glutamate-induced IP accumulation, confirming its lack of mGluR1 antagonism compared to a known antagonist control.

System Workflows & Visualizations

mGluR2_Pathway R_4C3HPG (R)-4C3HPG (Agonist) mGluR2 mGluR2 (Group II) R_4C3HPG->mGluR2 Binds Gi_Protein Gi/o Protein (Activation) mGluR2->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase (Inhibition) Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Levels (Decreased) Adenylyl_Cyclase->cAMP Reduces PKA PKA Activity (Reduced) cAMP->PKA Downregulates

Figure 1: mGluR2 Gi/o-coupled signaling pathway modulated by (R)-4C3HPG.

Workflow Cell_Culture 1. CHO Cells Expressing mGluR2 Pre_Incubation 2. IBMX Treatment (PDE Inhibitor) Cell_Culture->Pre_Incubation Stimulation 3. Forskolin + (R)-4C3HPG Pre_Incubation->Stimulation Lysis 4. Cell Lysis & cAMP Extraction Stimulation->Lysis Quantification 5. cAMP Quantification (RIA) Lysis->Quantification

Figure 2: Workflow for in vitro cAMP accumulation assay.

Conclusion

(R)-4C3HPG serves as a critical negative control and structural probe in mGluR pharmacology. By retaining weak mGluR2 agonism while completely losing the mGluR1 antagonism characteristic of its (S)-enantiomer, it highlights the stringent stereochemical requirements of the mGluR1 orthosteric binding site. Understanding these dynamics allows drug development professionals to design highly selective neurotherapeutics with minimized off-target group I mGluR liabilities.

References

  • Hayashi, Y., et al. "Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes." Journal of Neuroscience 14.5 (1994): 3370-3375.
  • Acher, F. C., et al. "Synthesis and Pharmacological Characterization of Aminocyclopentanetricarboxylic Acids: New Tools to Discriminate between Metabotropic Glutamate Receptor Subtypes." Journal of Medicinal Chemistry 40.20 (1997): 3119-3129.

Sources

In Vitro Profiling of the Selective mGluR5 Agonist (R)-4-Carboxy-3-hydroxyphenylglycine: A Technical Guide for Neuroscience Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology, conformationally restricted glutamate analogues are indispensable for isolating specific metabotropic glutamate receptor (mGluR) subtypes. (R)-4-Carboxy-3-hydroxyphenylglycine (often abbreviated as 4C3HPG) represents a fascinating pharmacological tool. While early literature characterized the 4C3HPG racemate and its enantiomers primarily as mGluR1 antagonists and mGluR2 agonists, robust in vitro functional assays—specifically measuring phosphatidylinositol (PI) hydrolysis—have demonstrated its efficacy as an agonist at the mGluR5 subtype ().

This whitepaper provides an authoritative, field-tested framework for utilizing (R)-4-Carboxy-3-hydroxyphenylglycine in in vitro neuroscience models. By detailing the receptor signaling mechanics, self-validating calcium imaging protocols, and neuroprotection assays, this guide bridges the gap between theoretical receptor kinetics and practical, reproducible benchtop execution.

Pharmacological Grounding & Mechanism of Action

To design effective in vitro assays, one must first understand the causality of the receptor-ligand interaction. mGluR5 is a Group I metabotropic glutamate receptor. Unlike ionotropic receptors that rapidly open ion channels, mGluR5 modulates cellular excitability through a slower, highly amplified G-protein coupled cascade.

When (R)-4-Carboxy-3-hydroxyphenylglycine binds to the orthosteric site of mGluR5, it stabilizes the receptor's active conformation, leading to the exchange of GDP for GTP on the Gq/11​ protein complex. The activated Gαq​ subunit stimulates Phospholipase C (PLC) , which cleaves membrane-bound phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) into two critical second messengers:

  • Inositol 1,4,5-trisphosphate ( IP3​ ): Diffuses through the cytosol to bind IP3​ receptors on the endoplasmic reticulum (ER), triggering a rapid, quantifiable release of intracellular calcium ( Ca2+ ).

  • Diacylglycerol (DAG): Remains in the plasma membrane to activate Protein Kinase C (PKC), which subsequently phosphorylates downstream targets including the ERK and Akt survival pathways ().

Experimental Causality: The transient spike in intracellular Ca2+ is not merely a biological byproduct; it is the definitive, measurable biomarker for Group I mGluR activation in vitro. Assays must be temporally calibrated to capture this transient peak within seconds of agonist application.

SignalingPathway cluster_0 Second Messengers Agonist (R)-4-Carboxy-3-hydroxyphenylglycine Receptor mGluR5 (Group I) Agonist->Receptor GProtein Gq/11 Protein Receptor->GProtein Effector Phospholipase C (PLC) GProtein->Effector IP3 IP3 Effector->IP3 DAG DAG Effector->DAG Calcium Intracellular Ca2+ Release IP3->Calcium PKC Protein Kinase C (PKC) DAG->PKC Neuroprotection Neuroprotection (ERK/Akt) Calcium->Neuroprotection PKC->Neuroprotection

Diagram 1: mGluR5 Gq/11 signaling cascade activated by (R)-4-Carboxy-3-hydroxyphenylglycine.

Quantitative Pharmacological Data

The multifaceted nature of phenylglycine derivatives requires precise concentration control to isolate mGluR5 agonism from potential off-target effects at other mGluR subtypes. The data below summarizes the established pharmacological parameters.

Receptor TargetActionPotency / AffinityFunctional Assay Readout
mGluR5 (Group I) AgonistHigh μM rangePhosphatidylinositol (PI) hydrolysis / Ca2+ flux
mGluR1 (Group I) Antagonist IC50​≈15μM Inhibition of glutamate-stimulated PI hydrolysis
mGluR2 (Group II) Agonist EC50​≈21μM Inhibition of forskolin-stimulated cAMP formation

Table 1: Pharmacological profile of 4-Carboxy-3-hydroxyphenylglycine across mGluR subtypes.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. They incorporate internal controls and mechanistic checkpoints to guarantee that the observed data is a direct result of mGluR5 activation.

Protocol A: Intracellular Calcium Imaging ( Ca2+ Flux Assay)

Rationale: To isolate mGluR5-specific responses, primary cortical neurons are loaded with a calcium-sensitive fluorophore. We mandate the use of Fluo-8 AM over older dyes like Fluo-4 due to its superior signal-to-noise ratio and reduced temperature sensitivity, which minimizes baseline drift during room-temperature recordings.

Step-by-Step Methodology:

  • Cell Preparation: Culture primary rat/mouse cortical neurons on poly-D-lysine coated 96-well glass-bottom plates. Utilize cells at Days In Vitro (DIV) 10-14, the developmental window where endogenous mGluR5 expression reaches its functional peak.

  • Dye Loading: Prepare a loading buffer containing 2 μM Fluo-8 AM and 0.04% Pluronic F-127 in Hank's Balanced Salt Solution (HBSS, Ca2+ / Mg2+ positive). Incubate neurons for 30 minutes at 37°C.

    • Causality Check: Pluronic F-127 is a non-ionic surfactant that prevents the hydrophobic AM ester from aggregating, ensuring uniform cytosolic distribution and preventing false-negative "dark" cells.

  • De-esterification Wash (Critical Step): Wash the cells three times with warm HBSS to remove extracellular dye. Incubate in the dark at room temperature for 20 minutes.

    • Causality Check: This resting phase allows endogenous cytosolic esterases to cleave the acetoxymethyl (AM) groups, trapping the active, calcium-sensitive Fluo-8 fluorophore inside the cell and preventing background fluorescence from the media.

  • Baseline Acquisition: Using an automated fluorescence microscope or plate reader (Excitation 490 nm / Emission 525 nm), record the baseline fluorescence ( F0​ ) for 30 seconds. A stable baseline validates cell health and complete de-esterification.

  • Agonist Application: Inject (R)-4-Carboxy-3-hydroxyphenylglycine to a final well concentration of 100-300 μM . Record fluorescence ( F ) continuously for 3 minutes.

  • Data Analysis: Calculate the normalized calcium transient as ΔF/F0​=(F−F0​)/F0​ .

Workflow Culture 1. Neuron Culture (DIV 10-14) Dye 2. Fluo-8 AM Loading (30 min, 37°C) Culture->Dye Wash 3. De-esterification (HBSS, 20 min) Dye->Wash Baseline 4. F0 Acquisition (30s Baseline) Wash->Baseline Stim 5. Agonist Injection (4C3HPG) Baseline->Stim Analysis 6. ΔF/F0 Analysis (Ca2+ Peak) Stim->Analysis

Diagram 2: Step-by-step workflow for in vitro Fluo-8 AM calcium imaging.

Protocol B: In Vitro Neuroprotection & Excitotoxicity Assay

Rationale: Group I mGluR agonists have demonstrated profound neuroprotective capabilities. Specifically, 4C3HPG has been shown to attenuate NMDA-induced excitotoxicity and oxygen-glucose deprivation (OGD) induced neuronal death (). This protocol measures cell viability post-insult.

Step-by-Step Methodology:

  • Pre-treatment: 30 minutes prior to the neurotoxic insult, treat DIV 14 primary neurons with 100 μM (R)-4-Carboxy-3-hydroxyphenylglycine.

    • Causality Check: Pre-treatment is required to allow the mGluR5-mediated Akt/ERK survival pathways to phosphorylate and upregulate anti-apoptotic proteins before the calcium overload induced by NMDA occurs.

  • Excitotoxic Insult: Expose the cells to 100 μM NMDA and 10 μM glycine in Mg2+ -free Locke's buffer for 1 hour at 37°C.

  • Recovery Phase: Wash the cells twice to remove NMDA. Replace with standard Neurobasal medium containing the original concentration of the mGluR5 agonist. Incubate for 24 hours.

  • Viability Quantification (LDH Assay): Collect 50 μL of the supernatant and process using a Lactate Dehydrogenase (LDH) colorimetric assay kit.

    • Causality Check: LDH is a highly stable cytosolic enzyme. It is only released into the extracellular media upon plasma membrane rupture. Therefore, the optical density (OD) at 490 nm is directly and linearly proportional to the percentage of necrotic cell death, providing a self-validating metric of neuroprotection.

References

  • Brabet I, Mary S, Bockaert J, Pin JP. (1995). Phenylglycine derivatives discriminate between mGluR1- and mGluR5-mediated responses. Neuropharmacology.[Link]

  • Buisson A, Yu SP, Choi DW. (1995). The inhibitory mGluR agonist, S-4-carboxy-3-hydroxy-phenylglycine selectively attenuates NMDA neurotoxicity and oxygen-glucose deprivation-induced neuronal death. Neuropharmacology.[Link]

  • Sacaan AI, Santori EM, Rao TS. (1998). 4-carboxy-3-hydroxyphenylglycine activates phosphatidyl inositol linked metabotropic glutamate receptors in different brain regions of the neonatal rat. Neurochemistry International.[Link]

Methodological & Application

Application Note: Preparation and Handling of (R)-4-Carboxy-3-hydroxyphenylglycine Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Metabotropic Glutamate Receptor (mGluR) Pharmacology and Electrophysiology

Introduction & Mechanistic Causality

(R)-4-Carboxy-3-hydroxyphenylglycine ((R)-4C3HPG) is a critical pharmacological tool used to dissect metabotropic glutamate receptor (mGluR) signaling networks. Like its stereoisomer (S)-4C3HPG, it modulates epileptiform bursting activity and intracellular calcium/cAMP dynamics by acting as an antagonist at Group I mGluRs (mGluR1) and an agonist at Group II mGluRs (mGluR2/3)[1],[2].

The Causality of Insolubility: Phenylglycine derivatives possess a zwitterionic character at physiological pH due to an amino group (pKa ~9.5) and a primary carboxylic acid group (pKa ~2.0). The addition of a secondary carboxylic acid on the phenyl ring in 4C3HPG creates a highly stable, hydrogen-bonded crystal lattice. In pure water, this lattice energy vastly exceeds the hydration energy, resulting in near-total insolubility (< 1 mM).

The Chemical Solution: To break the lattice, exactly 1.0 to 1.1 molar equivalents of Sodium Hydroxide (NaOH) must be introduced[3],[4]. This precisely deprotonates the secondary carboxylic acid, converting the zwitterion into a highly soluble sodium salt. This stoichiometric precision is a rigid requirement: insufficient NaOH leaves the compound as an insoluble suspension, while excess NaOH risks alkaline hydrolysis of the compound and introduces severe pH artifacts during downstream cell-based assays.

Physicochemical Properties

Before beginning the protocol, verify the batch-specific properties of your compound. The data below represents the standard anhydrous free-base form.

PropertySpecificationImpact on Preparation
Chemical Name (R)-4-Carboxy-3-hydroxyphenylglycineEnantiomeric purity does not alter solubility.
Molecular Weight 211.17 g/mol Requires 21.12 mg per 1 mL for a 100 mM stock.
Formula C₉H₉NO₅Presence of two carboxyl groups dictates NaOH need.
Max Solubility 100 mMAchievable only with 1.0 - 1.1 eq. of NaOH[3].
Storage (Solid) Room TemperatureKeep desiccated to prevent hydration weight changes.
Storage (Stock) -20°C to -80°CAqueous stocks degrade over time; aliquot to prevent freeze-thaw.

Experimental Protocol: 100 mM Stock Formulation

This methodology provides a self-validating workflow to ensure the chemical integrity of the (R)-4C3HPG stock solution.

Materials Required
  • (R)-4C3HPG powder (MW: 211.17 g/mol )

  • 1.0 M NaOH (Sterile, freshly prepared or commercially certified)

  • Ultrapure Water (Milli-Q, 18.2 MΩ·cm, sterile)

  • Bath sonicator

Step-by-Step Methodology
  • Gravimetric Measurement: Accurately weigh 21.12 mg of (R)-4C3HPG powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Initial Suspension: Add 800 µL of ultrapure water. Vortex briefly. (Self-Validation: The solution must appear as a cloudy, white suspension. If it dissolves instantly, the powder may be heavily degraded or hydrated).

  • Stoichiometric Titration: Dropwise, add exactly 100 µL of 1.0 M NaOH (this equals 1.0 molar equivalent).

  • Mechanical Disruption: Vortex vigorously for 60 seconds. If the solution remains slightly turbid, add an additional 5 to 10 µL of 1.0 M NaOH (reaching max 1.1 eq) and place the tube in a bath sonicator for 2–3 minutes at room temperature.

  • Volume Adjustment: Once the solution is completely clear and colorless, add ultrapure water to bring the final total volume to exactly 1.0 mL .

  • Preservation: Aliquot the 100 mM stock into 50 µL volumes to avoid repeated freeze-thaw cycles. Store immediately at -20°C (stable for 1 month) or -80°C (stable for 6 months).

PrepWorkflow N1 1. Weigh (R)-4C3HPG (21.12 mg for 1 mL) N2 2. Suspend in 800 µL Ultrapure Water N1->N2 N3 3. Titrate 1.0 - 1.1 eq 1M NaOH (~100-110 µL) N2->N3 N4 4. Vortex & Sonicate (Ensure Complete Dissolution) N3->N4 N5 5. Adjust Volume to 1 mL (Yields 100 mM Stock) N4->N5 N6 6. Aliquot & Store (-20°C to -80°C) N5->N6

Experimental workflow for formulating a 100 mM (R)-4C3HPG stock solution in NaOH.

Downstream Assay Preparation & pH Validation

When introducing a stock solution dissolved in NaOH into physiological environments (e.g., Artificial Cerebrospinal Fluid [aCSF] or cell culture media), the buffering capacity of your assay medium must neutralize the basicity of the stock.

Self-Validating Checkpoint: Always measure the pH of a "mock" dilution (assay buffer + NaOH equivalent) before applying the drug to live cells or acute brain slices.

Target Assay ConcentrationVolume of 100 mM StockVolume of Assay BufferFinal NaOH Load in BufferpH Adjustment Required?
1 mM 10 µL990 µL~1.0 mMYes. Titrate with 0.1 M HCl to pH 7.4.
100 µM 1 µL999 µL~0.1 mMRarely. Buffer usually compensates.
10 µM 10 µL (of 1 mM intermediate)990 µL~0.01 mMNo. Negligible impact on pH.

Pharmacological Mechanism of Action

4C3HPG derivatives act as bidirectional modulators across the mGluR spectrum. By antagonizing mGluR1, they prevent Gq-mediated Phospholipase C (PLC) activation, thereby suppressing intracellular calcium release. Simultaneously, their agonistic action at mGluR2/3 activates Gi/o proteins, inhibiting Adenylyl Cyclase (AC) and lowering cAMP levels[1],[2]. This dual mechanism is highly effective in suppressing excitotoxicity and epileptiform bursting.

Pathway Ligand (R)-4C3HPG mGluR1 Group I mGluR (mGluR1) Ligand->mGluR1 Antagonist mGluR2 Group II mGluR (mGluR2/3) Ligand->mGluR2 Agonist Gq Gq Protein mGluR1->Gq Gi Gi/o Protein mGluR2->Gi Inhibits PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gi->AC Inhibits Ca2 Intracellular Ca2+ ↑ PLC->Ca2 cAMP cAMP ↓ AC->cAMP Reduced

Pharmacological modulation of Group I and Group II mGluR signaling pathways by 4C3HPG.

References

  • [1] Thomsen, C., et al. "4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice." Journal of Neurochemistry, 62(6), 1994, 2492-2495.[Link]

  • [2] Keele, N. B., et al. "Differential Effects of Metabotropic Glutamate Receptor Antagonists on Bursting Activity in the Amygdala." Journal of Neurophysiology, 80(4), 1998, 1915-1922.[Link]

  • [4] Brune, T., et al. "Characterization of an Intracellular Alkaline Shift in Rat Astrocytes Triggered by Metabotropic Glutamate Receptors." Journal of Neurophysiology, 79(1), 1998, 163-173.[Link]

Sources

In vivo dosing protocols for (R)-4-Carboxy-3-hydroxyphenylglycine in rodent models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Targeting mGluR5 for Neuroprotection, Glial Modulation, and Nociception

Introduction & Pharmacological Profile

(R)-4-Carboxy-3-hydroxyphenylglycine, commonly referred to as (R)-CHPG or simply CHPG, is a highly selective group I metabotropic glutamate receptor 5 (mGluR5) agonist[1]. Unlike broader group I agonists such as DHPG—which activate both mGluR1 and mGluR5—CHPG isolates mGluR5-specific pathways[2]. This selectivity makes it an indispensable pharmacological tool for investigating mGluR5’s role in traumatic brain injury (TBI)[3], demyelinating diseases like Multiple Sclerosis (MS)[4], and nociceptive pain processing[5].

Designing an in vivo protocol for CHPG requires careful consideration of its blood-brain barrier (BBB) permeability, vehicle solubility, and the specific cellular target (e.g., astrocytic vs. neuronal mGluR5).

Mechanistic Rationale

The experimental choice of CHPG dosing directly depends on the downstream intracellular cascade you aim to trigger. As a Gq-coupled GPCR, mGluR5 activation by CHPG stimulates Phospholipase C (PLC), leading to intracellular calcium mobilization and Protein Kinase C (PKC) activation. In acute neuronal injury models, this pathway rapidly phosphorylates ERK and Akt, preventing apoptosis[3]. In chronic demyelination models, CHPG acts on astrocytic mGluR5 to drive the transcription and secretion of Brain-Derived Neurotrophic Factor (BDNF), which subsequently stimulates oligodendrocyte-mediated remyelination[4].

Pathway cluster_0 Intracellular Cascades CHPG (R)-CHPG mGluR5 mGluR5 Receptor CHPG->mGluR5 Agonism Gq Gq Protein mGluR5->Gq Coupling PLC Phospholipase C Gq->PLC Activation IP3_DAG IP3 / DAG Release PLC->IP3_DAG Kinases ERK & Akt Activation IP3_DAG->Kinases Ca2+/PKC BDNF BDNF Secretion / Cell Survival Kinases->BDNF Transcription

mGluR5 activation by (R)-CHPG driving ERK/Akt signaling and BDNF release.

Formulation and Vehicle Optimization

Expertise & Experience: A common point of failure in CHPG administration is improper solubilization. Because CHPG is a substituted phenylglycine, it exhibits poor solubility in neutral aqueous buffers directly from powder.

  • Causality of Vehicle Choice: To achieve complete dissolution without precipitating in vivo, CHPG must first be dissolved in a strong base (e.g., 0.5 N NaOH)[6]. Once fully dissolved, it is diluted into the final physiological vehicle (0.9% Saline for systemic use, or Artificial Cerebrospinal Fluid[ACSF] for central use).

  • Critical Step: The final solution must be back-titrated to a pH of 7.2–7.4. Injecting unneutralized basic solutions will cause localized tissue necrosis, confounding behavioral and histological readouts.

In Vivo Dosing Methodologies

Workflow Formulation CHPG Formulation IP IP Injection (20 mg/kg) Formulation->IP ICV ICV Injection (250 nM - 1.5 µmol) Formulation->ICV TargetIP Astrocytes (Crosses BBB) IP->TargetIP TargetICV Neurons/Microglia (Direct CNS) ICV->TargetICV ReadoutIP Myelin Recovery (Cuprizone Model) TargetIP->ReadoutIP ReadoutICV Neuroprotection (TBI/Ischemia) TargetICV->ReadoutICV

Divergent in vivo dosing strategies for (R)-CHPG based on therapeutic targets.

Protocol A: Systemic (IP) Dosing for Chronic Glial Modulation

Rationale: For chronic models like cuprizone-induced demyelination, repeated daily or every-other-day dosing is required. Systemic Intraperitoneal (IP) administration avoids the cumulative trauma of repeated central injections. While CHPG's BBB penetrance is limited, high systemic doses (20 mg/kg) achieve sufficient CNS concentrations to stimulate astrocytic mGluR5[4].

Step-by-Step Methodology:

  • Preparation: Dissolve CHPG in 0.5 N NaOH, dilute with sterile 0.9% saline to a working concentration of 2 mg/mL, and adjust pH to 7.4[6].

  • Dosing: Weigh mice daily to ensure accurate dosing. Administer 20 mg/kg via IP injection using a 27G needle[4].

  • Regimen: Inject every other day for 2 to 4 weeks, depending on the demyelination timeline[4].

  • Self-Validating Control System: To prove trustworthiness and rule out off-target peripheral effects, include a parallel cohort pre-treated with MPEP (a selective mGluR5 negative allosteric modulator) at 10 mg/kg IP, 30 minutes prior to CHPG[7]. If CHPG-induced remyelination is abolished in the MPEP cohort, the protocol is successfully validated as mGluR5-dependent[8].

Protocol B: Central (ICV) Dosing for Acute Neuroprotection

Rationale: In acute neurotrauma (TBI or focal cerebral ischemia), immediate receptor saturation is required to halt excitotoxicity. Intracerebroventricular (ICV) injection bypasses the BBB, delivering precise nanomolar to low-micromolar concentrations directly to cortical and hippocampal neurons[1][3].

Step-by-Step Methodology:

  • Preparation: Dissolve CHPG in 0.5 N NaOH, dilute in sterile ACSF to a target concentration of 50 µM (to deliver 250 nmol in 5 µL), and adjust pH to 7.4[3][6].

  • Surgical Setup: Anesthetize the rodent and secure it in a stereotaxic frame. Expose the bregma.

  • Injection: Target the right lateral ventricle. For rats, use coordinates: AP -0.8 mm, ML +1.5 mm, DV -3.0 mm. For mice: AP -0.4 mm, ML +1.0 mm, DV -2.4 mm[6].

  • Delivery: Inject 5 µL of the CHPG solution at a controlled rate of 1 µL/min using a Hamilton syringe to prevent sudden intracranial pressure spikes[3][6]. Leave the needle in place for 5 minutes post-injection to prevent backflow.

  • Self-Validating Control System: Harvest cortical tissue 24 hours post-injury. Perform TUNEL staining to quantify apoptotic cells. A valid neuroprotective protocol must show a statistically significant reduction in TUNEL-positive cells in the CHPG cohort compared to the ACSF-vehicle cohort[3].

Quantitative Data Summary

Application / Disease ModelAnimal ModelRoute of Admin.Optimal DoseVehicleKey Biological Outcome
Demyelination (MS) Cuprizone MiceIP20 mg/kg (Every other day)Saline (pH 7.4)Astrocytic BDNF release; enhanced myelination[4].
Traumatic Brain Injury TBI RatsICV250 nM (Single dose)ACSFActivation of ERK/Akt; reduced neuronal apoptosis[3].
Focal Cerebral Ischemia MCAo RatsICV15–135 min post-ischemiaACSF44% reduction in infarct volume at 24h[1].
Appetite Regulation Naïve RatsICV0.5 – 1.5 µmolACSFDose-dependent stimulation of food intake[7].
Neuropathic Pain CCI RatsIntra-RVM10 nmolACSFInduction of cold hypersensitivity (pronociceptive)[5].

References

  • [4] CHPG Enhances BDNF and Myelination in Cuprizone-Treated Mice through Astrocytic Metabotropic Glutamate Receptor 5. PubMed Central (NIH). URL:[Link]

  • [3] The selective mGluR5 agonist CHPG protects against traumatic brain injury in vitro and in vivo via ERK and Akt pathway. PubMed Central (NIH). URL:[Link](Note: PMC link derived from standard NIH repository for Int J Mol Med 2012;29(4):630-6)

  • [6] Ketamine, but not propofol, anaesthesia is regulated by metabotropic glutamate 5 receptors. British Journal of Anaesthesia (Oxford Academic). URL:[Link]

  • [8] mGluR5 activation by (RS)-2-chloro-5-hydroxyphenylglycine (CHPG) treatment improves functional recovery after traumatic brain injury (TBI). ResearchGate. URL:[Link]

  • [7] The metabotropic glutamate mGluR5 receptor agonist CHPG stimulates food intake. ResearchGate. URL:[Link]

  • [5] Role of metabotropic glutamate receptor subtype 5 (mGluR5) in the maintenance of cold hypersensitivity following a peripheral mononeuropathy in the rat. PubMed (NIH). URL:[Link]

  • [2] Inhibition of Acute mGluR5-Dependent Depression in Hippocampal CA1 by High-Frequency Magnetic Stimulation. MDPI. URL:[Link]

Sources

Application Note: (R)-4-Carboxy-3-hydroxyphenylglycine (CHPG) in Hippocampal Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

(R)-4-Carboxy-3-hydroxyphenylglycine (CHPG) is a highly selective agonist for the Group I metabotropic glutamate receptor subtype 5 (mGluR5). Unlike the broader Group I agonist DHPG, which activates both mGluR1 and mGluR5[1], CHPG allows researchers to isolate mGluR5-specific mechanisms in synaptic plasticity, neuronal excitability, and intracellular signaling. In hippocampal slice electrophysiology, CHPG is primarily utilized to study chemical long-term depression (LTD) at Schaffer collateral-CA1 synapses[2], anti-Hebbian long-term potentiation (LTP) in interneurons[3], and astrocyte-neuron interactions via calcium oscillations[4].

Activation of mGluR5 by CHPG triggers a Gq-protein coupled cascade. This stimulates phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces calcium release from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). In the hippocampus, this signaling cascade rapidly activates downstream effectors such as ERK/MAPK and the transcription factor NF-κB[5]. Crucially, CHPG-induced LTD (CHPG-LTD) requires rapid, local dendritic protein synthesis, which ultimately drives the internalization of AMPA receptors, weakening the synapse[6]. Recent evidence also highlights that CHPG can activate both cell-surface and intracellular mGluR5 populations to mediate these effects[6].

G CHPG (R)-CHPG mGluR5 mGluR5 (Surface & Intracellular) CHPG->mGluR5 Agonism Gq Gq Protein mGluR5->Gq PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release (ER) IP3->Ca2 PKC PKC Activation DAG->PKC ERK ERK/MAPK & NF-kB Ca2->ERK PKC->ERK Translation Local Protein Synthesis ERK->Translation Transcription/Translation AMPAR AMPAR Internalization Translation->AMPAR LTD Long-Term Depression (LTD) AMPAR->LTD Synaptic Weakening

mGluR5 signaling cascade triggered by CHPG leading to AMPAR internalization and LTD.

Quantitative Parameters for CHPG Application

The physiological outcome of CHPG application is highly concentration-dependent. The table below summarizes validated parameters for acute hippocampal slice experiments.

ConcentrationApplication TimeTarget Region/CellPhysiological OutcomeReference
100 µM 20 minsCA1 Pyramidal NeuronsFacilitates short-term depression (STD) into LTD when paired with 1 Hz LFS.[7]
150 µM 15 minsCA1 Pyramidal NeuronsInduces acute synaptic depression (reduced fEPSP slope).[1]
250 µM 10-15 minsCA1 Pyramidal NeuronsReliably induces persistent chemical LTD (CHPG-LTD) without electrical stimulation.[2]
500 µM 10 minsStratum Oriens InterneuronsInduces anti-Hebbian LTP when paired with postsynaptic hyperpolarization.[3]
1 mM 10 minsCA1 Pyramidal NeuronsRobustly activates NF-κB and induces sustained LTD.[8],[5]

Detailed Electrophysiology Protocols

Workflow Prep Slice Preparation (400-500 µm) Recovery Recovery (1-2 hrs, 30°C) Prep->Recovery Baseline Baseline fEPSP (20-30 mins) Recovery->Baseline Application CHPG Application (100-250 µM, 10-15 mins) Baseline->Application Washout Washout & Recording (60+ mins) Application->Washout Analysis LTD Quantification Washout->Analysis

Standard electrophysiological workflow for inducing CHPG-mediated chemical LTD.

Protocol A: Induction of mGluR5-Dependent Chemical LTD (CHPG-LTD) in CA1

Objective : To induce protein synthesis-dependent LTD at Schaffer collateral-CA1 synapses using CHPG without the need for electrical low-frequency stimulation (LFS).

  • Slice Preparation & Recovery : Prepare 400-500 µm transverse hippocampal slices in ice-cold, sucrose-based artificial cerebrospinal fluid (ACSF)[1],[2]. Transfer the slices to a holding chamber containing standard oxygenated ACSF (95% O2 / 5% CO2) at 30-32°C for at least 1 hour to allow for metabolic recovery and stabilization of receptor expression[5].

  • Baseline Recording : Transfer a single slice to a submersion-type recording chamber perfused at 2 mL/min. Place a bipolar stimulating electrode in the Schaffer collaterals and a recording pipette (filled with 2 M NaCl, 5-10 MΩ resistance) in the stratum radiatum of the CA1 region[6].

  • Input-Output Calibration : Elicit field excitatory postsynaptic potentials (fEPSPs) using 0.1 ms constant current pulses. Adjust the stimulus intensity to yield an fEPSP amplitude of 40-50% of the maximum response[1],[7].

  • Baseline Stabilization : Record baseline fEPSPs at a frequency of 0.033 Hz (1 stimulation every 30 seconds) for 20-30 minutes to ensure synaptic stability[1].

  • CHPG Application : Bath-apply 250 µM CHPG in ACSF for 10 to 15 minutes[2].

  • Washout and Long-Term Recording : Switch the perfusion back to standard ACSF. Continue recording fEPSPs for at least 60 minutes post-application. CHPG-LTD is typically expressed as a ~25-30% persistent reduction in the fEPSP slope[2].

Protocol B: Facilitation of Electrical LFS-LTD

Objective : To study the modulatory role of mGluR5 on activity-dependent plasticity by converting transient depression into persistent LTD.

  • Establish a stable baseline as described in Protocol A.

  • Bath-apply a sub-threshold concentration of CHPG (100 µM) for 20 minutes[7].

  • During the final minutes of CHPG application, deliver Low-Frequency Stimulation (LFS: 1 Hz for 900 pulses) to the Schaffer collaterals[7].

  • Washout CHPG and record for 60 minutes. The pairing of 100 µM CHPG with LFS effectively converts transient short-term depression (STD) into persistent, long-term depression[7].

Expert Insights & Experimental Causality

  • Receptor Specificity & Negative Controls : To validate that the observed LTD or LTP is strictly mGluR5-mediated, it is imperative to run parallel control slices pre-incubated with MPEP (10-40 µM), a selective mGluR5 negative allosteric modulator[6],[2]. MPEP should completely abolish CHPG-induced LTD[2] and block downstream NF-κB activation[5]. If depression persists in the presence of MPEP, suspect off-target effects or poor slice health.

  • Protein Synthesis Dependence : mGluR-LTD is mechanistically distinct from NMDAR-dependent LTD because it requires the rapid translation of pre-existing dendritic mRNAs rather than de novo transcription. To experimentally verify this causality, pre-incubate slices with the translation inhibitor anisomycin (20 µM) for 30 minutes prior to CHPG application; this will block the persistence (late-phase) of CHPG-LTD[6],[9].

  • Intracellular vs. Surface Receptors : Recent findings indicate that mGluR5 exists and functions on intracellular membranes (e.g., the endoplasmic reticulum and nucleus). While membrane-impermeable agonists fail to trigger full plasticity, cell-permeable agonists like CHPG can access these intracellular pools, which is critical for complete LTD induction[6].

  • Concentration Causality : Why use 250 µM CHPG for chemical LTD instead of 100 µM? At 100 µM, CHPG primes the intracellular signaling machinery but often only causes transient depression on its own. It requires coupling with electrical LFS to cross the threshold for AMPAR internalization[7]. Conversely, 250 µM to 1 mM reliably triggers the IP3/Ca2+ and PKC cascades required for persistent AMPA receptor endocytosis without causing excitotoxicity[5],[2].

Sources

Application Note: Solubility Limits and Reconstitution Protocols for (R)-4-Carboxy-3-hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most frequent points of failure I observe in neuropharmacological assays is the improper reconstitution of highly polar ligands. (R)-4-Carboxy-3-hydroxyphenylglycine (commonly referred to as (R)-4C3HPG) is a broad-spectrum glutamatergic ligand utilized to probe metabotropic glutamate receptors. However, its complex physicochemical profile often leads to precipitation in standard assay buffers or organic solvents.

This guide provides a definitive, causality-driven framework for understanding the solubility limits of (R)-4C3HPG in aqueous buffers versus Dimethyl Sulfoxide (DMSO), alongside self-validating protocols to ensure reproducible in vitro and in vivo data.

Physicochemical Profiling and Solubility Data

(R)-4C3HPG (Molecular Weight: 211.17 g/mol ; Formula: C9H9NO5) features a phenylglycine backbone substituted with an additional carboxylic acid and a phenolic hydroxyl group[1]. This specific arrangement dictates its behavior in different solvent environments.

Quantitative Solubility Limits

The following table summarizes the maximum thermodynamic solubility limits of the 4-Carboxy-3-hydroxyphenylglycine scaffold across common laboratory solvents[1],[2],[3].

Solvent SystemMax Concentration (mM)Max Concentration (mg/mL)Visual StateRecommendation
1 eq. NaOH (Aqueous) 100 mM21.12 mg/mLClear SolutionGold Standard
Milli-Q Water 5 mM1.06 mg/mLSuspension / Requires HeatLimited Use
100% DMSO < 0.1 mM< 0.02 mg/mLInsoluble / ParticulateDo Not Use

Mechanistic Insights: The Causality of Solvent Compatibility

To understand why specific protocols must be followed, we must examine the molecular interactions at play. Do not attempt to dissolve this compound in DMSO simply because it is a standard laboratory practice for small molecules.

The Zwitterionic Lattice Effect: At a neutral pH, (R)-4C3HPG exists as a highly stable zwitterion. The electrostatic interactions between the protonated amino group ( −NH3+​ ) and the deprotonated carboxylic acid groups ( −COO− ) create a rigid crystalline lattice in the solid state.

Why DMSO Fails: Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent. While excellent for dissolving lipophilic or uncharged organic molecules, its solvent molecules lack the hydrogen-bond donating capacity required to solvate the highly charged zwitterionic species of (R)-4C3HPG. DMSO cannot disrupt the strong intermolecular ionic bonds, resulting in near-zero solubility[3].

Why 1 eq. NaOH Succeeds: To achieve high-concentration stock solutions, the lattice energy must be bypassed via pH-dependent salt formation. By introducing exactly 1 molar equivalent of Sodium Hydroxide (NaOH), the remaining acidic protons are deprotonated. This converts the neutral zwitterion into a highly polar, anionic sodium salt. The resulting ion-dipole interactions with water easily overcome the lattice energy, facilitating rapid dissolution up to 100 mM[1],[2].

Reconstitution Workflows

G Start Start: (R)-4C3HPG Powder SolventChoice Select Solvent Based on Assay Start->SolventChoice NaOH 1 eq. NaOH (Aqueous) Recommended SolventChoice->NaOH Water Milli-Q Water Low Yield SolventChoice->Water DMSO 100% DMSO Not Recommended SolventChoice->DMSO StockNaOH 100 mM Stock (Clear Solution) NaOH->StockNaOH Add 1 eq. NaOH Vortex/Sonicate StockWater < 5 mM Stock (Suspension/Heating Req.) Water->StockWater Add H2O Heat to 60°C StockDMSO Insoluble (< 0.1 mg/mL) DMSO->StockDMSO Add DMSO Assay Dilute in ACSF / Buffer (Adjust pH to 7.4) StockNaOH->Assay 1:1000 Dilution StockWater->Assay Direct Use

Figure 1: Workflow for reconstitution of (R)-4C3HPG based on solvent selection and assay needs.

Standard Operating Procedures (SOPs)

Protocol 1: Preparation of a 100 mM Stock Solution (Gold Standard)

This protocol utilizes 1 equivalent of NaOH to generate a highly concentrated, stable aqueous stock suitable for serial dilution into physiological buffers (e.g., ACSF or DMEM).

Materials:

  • (R)-4C3HPG powder (MW: 211.17 g/mol )

  • 100 mM (0.1 N) NaOH solution (Freshly prepared in Milli-Q water)

  • Vortex mixer and bath sonicator

Step-by-Step Methodology:

  • Weighing: Accurately weigh 21.12 mg of (R)-4C3HPG powder into a sterile microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of the 100 mM NaOH solution. Causality Note: Using exactly 1 equivalent of base ensures complete deprotonation without leaving excess unreacted hydroxide ions that could induce alkaline hydrolysis of the compound.

  • Agitation: Vortex the tube vigorously for 30–60 seconds. If minor particulates remain, sonicate in a water bath at room temperature for 2 minutes.

  • Self-Validation Checkpoint: Hold the tube against a light source. The solution must be 100% optically clear with no Schlieren lines or micro-particulates. If cloudiness persists, the NaOH equivalent was likely miscalculated.

  • Assay Integration (Critical): Before applying to cells or brain slices, dilute the stock 1:100 to 1:1000 in your final assay buffer. Verify that the buffering capacity of your medium (e.g., HEPES or Bicarbonate) successfully neutralizes the trace NaOH, maintaining a final pH of 7.4.

  • Storage: Aliquot the clear stock solution into single-use volumes and store at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 5 mM Aqueous Stock (Alternative)

For assays highly sensitive to sodium or transient alkaline spikes, a low-concentration pure water stock can be attempted, though it operates at the absolute edge of the compound's thermodynamic solubility.

Step-by-Step Methodology:

  • Weighing: Weigh 1.06 mg of (R)-4C3HPG.

  • Solvent Addition: Add 1.0 mL of Milli-Q water.

  • Thermal Assistance: The compound will initially form a cloudy suspension. Heat the tube in a water bath at 60°C for 10–15 minutes, vortexing every 3 minutes. Causality Note: Thermal energy temporarily increases the kinetic energy of the water molecules, helping to overcome the high lattice energy of the zwitterion.

  • Self-Validation Checkpoint: After heating, allow the solution to cool to room temperature and monitor it for 30 minutes. If needle-like crystals form or the solution becomes turbid upon cooling, the compound has crashed out of solution. In this case, you must discard the stock or further dilute it to ≤ 2 mM.

References

  • RKI-1447 | CAS:1342278-01-6 | Potent ROCK1/ROCK2 inhibitor | High Purity - BioCrick (Referencing 4-Carboxy-3-hydroxyphenylglycine scaffold properties) BioCrick URL:[Link][3]

Sources

Stereoselective synthesis methods for (R)-4-Carboxy-3-hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stereoselective Synthesis and Analytical Validation of (R)-4-Carboxy-3-hydroxyphenylglycine ((R)-CHPG)

Executive Summary

(R)-4-Carboxy-3-hydroxyphenylglycine ((R)-CHPG) is a critical pharmacological tool compound, functioning as a selective modulator for metabotropic glutamate receptors (mGluRs)[1]. Given that its enantiomer, (S)-CHPG, exhibits divergent pharmacology (acting as a potent competitive antagonist at mGluR1 and a potent agonist at mGluR2)[1], absolute stereocontrol during synthesis is paramount for neuropharmacological applications and biochemical assay development[2]. This application note details two validated synthetic methodologies: a highly stereoselective de novo asymmetric synthesis utilizing the Evans chiral auxiliary, and a scalable classical Strecker synthesis followed by chiral resolution.

Pharmacological Context & Mechanism of Action

(R)-CHPG selectively binds to the orthosteric site of Group I metabotropic glutamate receptors. Activation induces a conformational shift that stimulates the Gq/11 G-protein complex. This triggers Phospholipase C (PLCβ) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), culminating in intracellular calcium release and Protein Kinase C (PKC) activation.

mGluR5_Pathway Ligand (R)-CHPG Receptor Group I mGluR (e.g., mGluR5) Ligand->Receptor Selective Binding GProtein Gq/11 Protein Receptor->GProtein Conformation Change PLC Phospholipase C (PLCβ) GProtein->PLC α-subunit binding IP3 IP3 PLC->IP3 PIP2 Hydrolysis DAG DAG PLC->DAG PIP2 Hydrolysis Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening PKC PKC Activation DAG->PKC Membrane Recruitment Ca2->PKC Co-activation

Figure 1: (R)-CHPG selective activation of the Group I mGluR-Gq/11-PLC signaling cascade.

Strategic Approaches to Stereoselective Synthesis

The selection of a synthetic route depends on the required scale, acceptable enantiomeric excess (ee), and available infrastructure. The Evans electrophilic amination provides exceptional substrate-directed stereocontrol (>97:3 dr) and is ideal for high-purity research-grade synthesis[3]. Conversely, the Strecker synthesis combined with L-lysine-mediated resolution is preferred for larger-scale production, albeit requiring multiple crystallization cycles[4].

Table 1: Comparison of Synthesis Strategies

ParameterEvans Asymmetric SynthesisStrecker Synthesis + Resolution
Overall Yield 35 – 45%15 – 25% (post-resolution)
Enantiomeric Excess (ee) > 98%> 95% (depends on resolution cycles)
Scalability Moderate (Reagent cost is high)High (Industrial standard)
Stereocontrol Mechanism Chiral Auxiliary (Substrate-directed)Diastereomeric Salt Crystallization
Key Reagents (R)-4-isopropyl-2-oxazolidinone, Trisyl N3KCN, NH4Cl, L-Lysine

Protocol A: Asymmetric Synthesis via Evans Chiral Auxiliary

This protocol leverages the (R)-4-isopropyl-2-oxazolidinone auxiliary to establish the alpha-stereocenter of the phenylglycine derivative.

Evans_Synthesis Start Protected Phenylacetic Acid (Starting Material) Aux Attach (R)-4-isopropyl- 2-oxazolidinone Start->Aux Pivaloyl Chloride, Et3N, LiCl Enolate Enolization (KHMDS) Z-Enolate Formation Aux->Enolate THF, -78°C Azidation Electrophilic Azidation (Trisyl Azide) Enolate->Azidation AcOH Quench (-78°C) Cleavage Auxiliary Cleavage (LiOH / H2O2) Azidation->Cleavage THF/H2O, 0°C Reduction Azide Reduction & Global Deprotection Cleavage->Reduction H2, Pd/C, MeOH/HCl End (R)-CHPG (Target Compound) Reduction->End >98% ee

Figure 2: Step-by-step workflow for the asymmetric synthesis of (R)-CHPG via Evans auxiliary.

Mechanistic Rationale & Causality:
  • Z-Enolate Formation: Potassium hexamethyldisilazide (KHMDS) is employed as a bulky, non-nucleophilic base to selectively generate the Z-enolate of the imide. The Z-geometry is critical; it ensures that the oxazolidinone's bulky isopropyl group effectively shields the Re face of the enolate.

  • Electrophilic Azidation: 2,4,6-Triisopropylbenzenesulfonyl azide (trisyl azide) is used as the electrophilic nitrogen source. Its extreme steric bulk forces approach exclusively from the unhindered Si face, yielding the desired (R)-configuration at the alpha-carbon.

  • Low-Temperature Quench: Quenching with glacial acetic acid at -78 °C is a mandatory self-validating step. It rapidly protonates the kinetically favored intermediate before any thermodynamic equilibration (epimerization) can occur.

  • Peroxide-Mediated Cleavage: Cleaving the auxiliary with LiOH/H2O2 leverages the alpha-effect of the hydroperoxide anion. This allows the hydrolysis to proceed at 0 °C, completely suppressing the racemization that typically occurs with standard hydroxide cleavage[5].

Step-by-Step Methodology:

Step 4.1: Auxiliary Attachment

  • Dissolve 10.0 mmol of protected 2-(4-(benzyloxycarbonyl)-3-(benzyloxy)phenyl)acetic acid in 50 mL anhydrous THF under argon.

  • Cool to -20 °C. Add triethylamine (12.0 mmol) followed dropwise by pivaloyl chloride (11.0 mmol). Stir for 1 hour to form the mixed anhydride.

  • In a separate flask, dissolve (R)-4-isopropyl-2-oxazolidinone (10.0 mmol) and anhydrous LiCl (12.0 mmol) in 20 mL THF. Add this to the mixed anhydride solution.

  • Warm to room temperature and stir for 12 hours.

  • In-Process Control (IPC): Verify complete consumption of the starting acid via TLC (Hexane/EtOAc 7:3).

  • Quench with 0.5 M HCl, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.

Step 4.2: Enolization and Electrophilic Azidation

  • Dissolve the purified imide (5.0 mmol) in 30 mL anhydrous THF. Cool to -78 °C under argon.

  • Add KHMDS (5.5 mmol, 0.5 M in toluene) dropwise over 15 minutes. Stir for 30 minutes at -78 °C to ensure complete Z-enolate formation.

  • Add a pre-cooled (-78 °C) solution of trisyl azide (6.0 mmol) in 10 mL THF rapidly in one portion.

  • Stir for exactly 2 minutes, then immediately quench by adding glacial acetic acid (20.0 mmol).

  • Warm to room temperature, partition between CH2Cl2 and dilute NaHCO3. Extract, dry, and concentrate.

  • IPC: Confirm diastereomeric ratio (>95:5) via 1H-NMR of the crude mixture before proceeding.

Step 4.3: Auxiliary Cleavage

  • Dissolve the alpha-azido imide (4.0 mmol) in 40 mL THF/H2O (3:1). Cool to 0 °C.

  • Add 30% H2O2 (16.0 mmol) followed by LiOH·H2O (8.0 mmol). Stir at 0 °C for 2 hours.

  • IPC: Monitor by TLC to ensure complete cleavage without warming the flask.

  • Quench with Na2SO3 (1.5 M) to destroy excess peroxide. Acidify to pH 2 with 1M HCl and extract with EtOAc.

Step 4.4: Azide Reduction and Global Deprotection

  • Dissolve the alpha-azido acid (3.0 mmol) in 30 mL Methanol containing 1% HCl.

  • Add 10% Pd/C (10 mol%).

  • Purge the vessel with H2 and stir vigorously under a hydrogen balloon (1 atm) for 12 hours at room temperature.

  • Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo to yield (R)-CHPG hydrochloride.

Protocol B: Classical Strecker Synthesis & Chiral Resolution

For applications requiring multi-gram quantities where >95% ee is acceptable, the Strecker route is highly efficient[4].

Mechanistic Rationale:

The Strecker reaction forms a racemic alpha-aminonitrile via the nucleophilic attack of cyanide on an in situ generated imine. Subsequent acidic hydrolysis yields the racemic amino acid. Resolution relies on the differential solubility of diastereomeric salts formed between the racemic acid and a homochiral amine (e.g., L-Lysine)[4].

Step-by-Step Methodology:
  • Aminonitrile Formation: Dissolve 3-hydroxy-4-carboxybenzaldehyde (50 mmol) in 100 mL MeOH. Add NH4Cl (60 mmol) and 25% aqueous NH3 (100 mmol). Stir for 30 min. Add KCN (60 mmol) cautiously. Stir at room temperature for 24 hours.

  • Hydrolysis: Concentrate the mixture, add 6M HCl (100 mL), and reflux for 12 hours. Cool, adjust pH to 6.5, and filter the precipitated (RS)-CHPG.

  • Resolution: Dissolve (RS)-CHPG (20 mmol) and L-Lysine (20 mmol) in 50 mL hot aqueous ethanol (1:1). Allow to cool slowly to room temperature, then to 4 °C overnight.

  • Recovery: Filter the crystallized (R)-CHPG•L-Lysine salt. Dissolve in minimal water, acidify to pH 2 with 1M HCl to precipitate free (R)-CHPG.

  • IPC: Measure optical rotation or use chiral HPLC to determine ee. Repeat crystallization if ee < 95%.

Analytical Validation (Chiral HPLC)

To ensure the trustworthiness of the synthesized (R)-CHPG, chiral purity must be validated using an asymmetric crown ether column[4].

  • Column: Crownpak CR(+) (Daicel), 4.0 mm x 150 mm.

  • Mobile Phase: Perchloric acid aqueous solution (pH 1.5) / Methanol (85:15 v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: 25 °C.

  • Expected Outcome: Baseline separation of (S)-CHPG and (R)-CHPG, with (R)-CHPG eluting second due to differential complexation with the chiral crown ether stationary phase.

Sources

Using (R)-4-Carboxy-3-hydroxyphenylglycine in behavioral models of neuroinflammation

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Investigating the Therapeutic Potential of Metabotropic Glutamate Receptor Modulators in Preclinical Behavioral Models of Neuroinflammation

Audience: Researchers, scientists, and drug development professionals.

Abstract: Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators, is a key pathological feature of many central nervous system (CNS) disorders. This guide provides a comprehensive framework for using behavioral models to evaluate the therapeutic efficacy of compounds targeting metabotropic glutamate receptors (mGluRs), with a primary focus on the activation of the mGluR4 subtype as a promising anti-inflammatory strategy. We present the scientific rationale, detailed experimental protocols for the lipopolysaccharide (LPS)-induced neuroinflammation model in rodents, and step-by-step instructions for key behavioral assays that measure sickness, depressive-like, and cognitive behaviors.

Introduction: Rationale for Targeting mGluRs in Neuroinflammation

Neuroinflammation is a complex biological response within the brain and spinal cord that, when chronically activated, contributes significantly to neuronal damage and the progression of neurodegenerative diseases, psychiatric disorders, and acute brain injury[1][2]. Microglia, the resident immune cells of the CNS, along with astrocytes, orchestrate this response, releasing a host of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6[2][3]. This inflammatory cascade leads to a constellation of behavioral changes, including sickness behavior, anhedonia (a core symptom of depression), and cognitive impairment, which can be robustly modeled in rodents[4].

The glutamate system, particularly the G-protein coupled metabotropic glutamate receptors (mGluRs), has emerged as a critical modulator of neuroinflammation[5]. While the query specifically mentioned (R)-4-Carboxy-3-hydroxyphenylglycine, a compound historically investigated as a ligand for Group I mGluRs[6][7], recent advances have highlighted the significant therapeutic potential of targeting Group III mGluRs, especially the metabotropic glutamate receptor 4 (mGluR4) .[8][9][10] Activation of mGluR4, which is expressed on microglia and astrocytes, exerts potent anti-inflammatory and neuroprotective effects, making it a prime target for drug development[10][11][12].

This guide will therefore focus on the modern, evidence-based approach of using mGluR4 activators to mitigate neuroinflammation-induced behavioral deficits. We provide the mechanistic basis for this strategy and a complete set of protocols to test novel mGluR4 agonists or Positive Allosteric Modulators (PAMs) in a preclinical setting.

Part 1: The Scientific Rationale - mGluR4-Mediated Immunosuppression

Mechanism of Action: The therapeutic hypothesis rests on the ability of mGluR4 activation to suppress glial-mediated inflammation. mGluR4 is negatively coupled to adenylyl cyclase via the Gαi/o protein[10][13].

  • Glial Cell Activation: In a neuroinflammatory state, pathogens or damage signals (e.g., LPS) activate microglia and astrocytes through pattern recognition receptors like Toll-like receptor 4 (TLR4)[1][14].

  • Pro-inflammatory Cascade: This engagement triggers downstream signaling pathways, most notably the nuclear factor-kappa B (NF-κB) system, leading to the transcription and release of potent pro-inflammatory cytokines (TNF-α, IL-1β) and reactive oxygen species (ROS)[13][15].

  • mGluR4 Intervention: Activation of mGluR4 by an agonist or PAM initiates an inhibitory G-protein cascade. This cascade suppresses adenylyl cyclase activity, leading to reduced intracellular cyclic AMP (cAMP) levels.

  • Suppression of Inflammation: The reduction in cAMP and other downstream Gαi/o-mediated signals interfere with the NF-κB pathway and other pro-inflammatory signaling hubs (e.g., MAPK pathways), ultimately decreasing the production and release of TNF-α, IL-1β, inducible nitric oxide synthase (iNOS), and other inflammatory mediators[11][13]. This shifts the glial cells from a pro-inflammatory (M1-like) phenotype towards a resting or anti-inflammatory state, protecting neurons from inflammatory damage.

mGluR4_Signaling_Pathway cluster_microglia Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB Pathway TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, iNOS) NFkB->Cytokines Promotes Transcription mGluR4_Agonist mGluR4 Agonist / PAM mGluR4 mGluR4 mGluR4_Agonist->mGluR4 Activates Gai Gαi/o mGluR4->Gai AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP cAMP->NFkB Inhibits (via PKA/CREB)

Caption: mGluR4 signaling pathway in microglia.

Part 2: Preclinical In Vivo Model & Experimental Design

The lipopolysaccharide (LPS) model is a robust and highly reproducible method for inducing acute neuroinflammation and its associated behavioral sequelae[4][16]. Systemic administration of LPS, a component of Gram-negative bacteria cell walls, mimics a peripheral infection and reliably triggers a CNS inflammatory response[1][17].

Experimental Workflow: A typical experimental design involves acclimatizing the animals, establishing a behavioral baseline, administering the test compound (mGluR4 modulator) prior to the LPS challenge, and then conducting a battery of behavioral tests at a time point when neuroinflammation is prominent (typically 6-24 hours post-LPS).

Experimental_Workflow Acclimation Day -7 to -1 Animal Acclimation & Handling Baseline Day 0 Baseline Behavioral Testing (Optional) Acclimation->Baseline Dosing Day 1 (T= -30 min) Administer Vehicle or mGluR4 Modulator Baseline->Dosing Challenge Day 1 (T= 0) Administer Saline or LPS (i.p.) Dosing->Challenge Behavior Day 1 (T= +6 to 24h) Behavioral Testing (SPT, Y-Maze, FST) Challenge->Behavior Tissue Day 2 Tissue Collection (Brain, Blood) Behavior->Tissue

Caption: General experimental workflow for testing a compound in the LPS model.

Part 3: Detailed Experimental Protocols

General Considerations:

  • Animals: Adult male C57BL/6J mice (8-12 weeks old) are commonly used.

  • Housing: Single-house animals for studies involving consumption, like the Sucrose Preference Test, for at least 72 hours before testing to get accurate individual measurements[18].

  • Environment: All procedures should be conducted in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Behavioral testing should occur during the same phase of the light cycle for all animals to minimize circadian variability.

Protocol 1: LPS-Induced Neuroinflammation Model
  • Materials:

    • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4).

    • Sterile, pyrogen-free 0.9% saline.

    • Syringes and needles (27-30 gauge).

  • Procedure:

    • Prepare a fresh stock solution of LPS in sterile saline. A typical dose to induce behavioral deficits is 0.5 - 1.0 mg/kg .[17] The final injection volume should be 10 mL/kg.

    • Example Calculation for 0.83 mg/kg dose: For a 25g mouse, the required dose is 0.02075 mg. If your stock is 1 mg/mL, you would inject 0.02075 mL. It is more practical to dilute the stock to 0.083 mg/mL and inject a volume of 0.25 mL (10 mL/kg).

    • Weigh each mouse accurately on the day of the experiment.

    • Administer the calculated volume of LPS or an equivalent volume of saline via intraperitoneal (i.p.) injection.

    • Return the mouse to its home cage and monitor for signs of sickness. Behavioral testing typically begins 6 to 24 hours post-injection.[4][17]

Protocol 2: Administration of (R)-4-Carboxy-3-hydroxyphenylglycine or other mGluR4 Modulator

Causality Note: The route, vehicle, and timing of compound administration are critical variables. Pre-treatment (i.e., giving the drug before the LPS challenge) is common for testing prophylactic efficacy. The choice of vehicle must be empirically determined to ensure solubility and biocompatibility, with a vehicle-only group serving as a crucial control.

  • Materials:

    • Test compound (e.g., mGluR4 agonist/PAM).

    • Appropriate vehicle (e.g., saline, 5% DMSO in saline, 10% Tween® 80 in saline).

  • Procedure:

    • Prepare the test compound in the chosen vehicle at the desired concentration. Perform dose-response studies to determine the optimal dose.

    • Administer the test compound or vehicle via the desired route (e.g., i.p., oral gavage). A typical pre-treatment time is 30-60 minutes before the LPS injection.

    • Ensure the injection volume is consistent across all animals (e.g., 10 mL/kg for i.p.).

Protocol 3: Assessment of Anhedonia - Sucrose Preference Test (SPT)

This test measures anhedonia, a core symptom of depression, by assessing the animal's preference for a rewarding sweet solution over plain water.[18][19]

  • Habituation (48 hours prior to test):

    • In the home cage of each single-housed mouse, replace the single water bottle with two identical, pre-weighed bottles. One contains plain water, and the other contains a 1% sucrose solution.[20][21]

    • After 24 hours, weigh the bottles to measure consumption and swap their positions to avoid place preference.[18]

  • Test Procedure (24 hours post-LPS):

    • Deprive mice of food and water for 4-12 hours prior to the test to encourage drinking.[21][22]

    • Introduce two pre-weighed bottles: one with 1% sucrose solution and one with water.

    • Allow access for a defined period (e.g., 2-4 hours).

    • Remove and weigh the bottles.

  • Data Calculation:

    • Sucrose Preference (%) = [Sucrose Consumed (g) / (Sucrose Consumed (g) + Water Consumed (g))] * 100

    • Expected Outcome: Saline-treated animals will show a high preference (~75-90%). LPS-treated animals will show a significant reduction in preference, and an effective compound should restore this preference towards baseline.

Protocol 4: Assessment of Behavioral Despair - Forced Swim Test (FST)

This test is based on the principle that when placed in an inescapable container of water, rodents will eventually cease escape-oriented behaviors and become immobile. This immobility is interpreted as a state of behavioral despair.[19]

  • Apparatus: A transparent glass cylinder (e.g., 25 cm high, 15 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape (approx. 15 cm).

  • Procedure (e.g., 24 hours post-LPS):

    • Gently place the mouse into the water.

    • The test duration is typically 6 minutes .[21]

    • A trained observer, blind to the experimental groups, should record the animal's behavior or use an automated video-tracking system.

    • The key measure is the duration of immobility during the last 4 minutes of the test.[21] Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.

  • Data Analysis:

    • Compare the total immobility time across groups.

    • Expected Outcome: LPS-treated mice are expected to show increased immobility time compared to controls. An effective therapeutic should significantly reduce this immobility time. Crucially, results must be interpreted alongside locomotor data (e.g., from an Open Field Test) to ensure the effect is not due to sickness-induced motor impairment.

Protocol 5: Assessment of Spatial Working Memory - Y-Maze Spontaneous Alternation

This test leverages the innate tendency of rodents to explore novel environments. It assesses spatial working memory by measuring their tendency to alternate entries into the three arms of the maze.[21]

  • Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 15 cm high walls) positioned at 120-degree angles.

  • Procedure (e.g., 6 hours post-LPS):

    • Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes .[21]

    • Record the sequence of arm entries using video tracking or a manual observer. An arm entry is counted when all four paws are within the arm.

  • Data Calculation:

    • A "spontaneous alternation" is defined as a sequence of three consecutive entries into different arms (e.g., ABC, CAB, BCA).

    • Alternation (%) = [Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)] * 100[21]

    • The total number of arm entries serves as a measure of general locomotor activity.

  • Data Analysis:

    • Expected Outcome: LPS is expected to impair spatial working memory, resulting in a lower percentage of spontaneous alternations compared to saline controls. An effective compound should prevent this decline. A significant reduction in total arm entries in the LPS group indicates hypoactivity, which must be considered when interpreting the alternation data.

Part 4: Data Presentation and Expected Outcomes

Data should be organized into clear experimental groups for analysis. A one-way or two-way ANOVA followed by appropriate post-hoc tests (e.g., Tukey's, Dunnett's) is typically used for statistical analysis.

Table 1: Experimental Groups and Predicted Behavioral Outcomes

GroupPre-treatment (T=-30min)Challenge (T=0)Expected Sucrose PreferenceExpected FST ImmobilityExpected Y-Maze Alternation
1. Control VehicleSalineHigh (~80%)LowHigh (~65-75%)
2. Neuroinflammation VehicleLPS (0.83 mg/kg)Low (↓)High (↑)Low (↓)
3. Therapeutic mGluR4 ModulatorLPS (0.83 mg/kg)Restored (↑)Reduced (↓)Restored (↑)
4. Compound Control mGluR4 ModulatorSalineHigh (~80%)LowHigh (~65-75%)

Causality Note: Group 4 is essential. It ensures that the test compound itself does not have baseline behavioral effects (e.g., sedative or stimulant properties) that could confound the interpretation of the results in Group 3.

References

  • Celanire, S., & Addex Pharma. (2012). Recent advances in the drug discovery of metabotropic glutamate receptor 4 (mGluR4) activators for the treatment of CNS and non-CNS disorders. Expert Opinion on Drug Discovery. Available at: [Link]

  • Ponnazhagan, R., et al. (2016). The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator ADX88178 Inhibits Inflammatory Responses in Primary Microglia. Journal of Neuroimmune Pharmacology. Available at: [Link]

  • Abulwerdi, G. A., et al. (2020). Putative mGluR4 Positive Allosteric Modulators Activate Gi-Independent Anti-Inflammatory Mechanisms in Microglia. Neurochemistry International. Available at: [Link]

  • Dantzer, R., et al. (2011). Systemic Immune Activation Leads to Neuroinflammation and Sickness Behavior in Mice. Behavioural Brain Research. Available at: [Link]

  • Sá, P. L., et al. (2023). Locomotor and gait changes in the LPS model of neuroinflammation are correlated with inflammatory cytokines in blood and brain. Journal of Neuroinflammation. Available at: [Link]

  • Biesmans, S., et al. (2013). Lipopolysaccharide-induced animal models for neuroinflammation - An overview. Brain, Behavior, and Immunity. Available at: [Link]

  • Marino, M. J., & Conn, P. J. (2005). Targeting the Metabotropic Glutamate Receptor mGluR4 for the Treatment of Diseases of the Central Nervous System. Current Topics in Medicinal Chemistry. Available at: [Link]

  • East, S. P., et al. (2011). Recent Progress on the Identification of Metabotropic Glutamate 4 Receptor Ligands and Their Potential Utility as CNS Therapeutics. ACS Chemical Neuroscience. Available at: [Link]

  • Takahashi, K., et al. (2022). Microglia-dependent LPS preconditioning prevents neuroinflammation-induced behavioral deficits in male mice. bioRxiv. Available at: [Link]

  • Creative Biolabs. (n.d.). LPS induced Neuroinflammation Modeling & Pharmacodynamics Service. Creative Biolabs. Available at: [Link]

  • Nicoletti, F., et al. (2011). Therapeutic Potential of Metabotropic Glutamate Receptor Modulators. Current Opinion in Pharmacology. Available at: [Link]

  • Celanire, S., et al. (2012). Recent advances in the drug discovery of metabotropic glutamate receptor 4 (mGluR4) activators for the treatment of CNS and non-CNS disorders. PubMed. Available at: [Link]

  • Hibbits, N., et al. (2021). CHPG Enhances BDNF and Myelination in Cuprizone-Treated Mice through Astrocytic Metabotropic Glutamate Receptor 5. eNeuro. Available at: [Link]

  • Maze Engineers. (2019). Maze Basics: Sucrose Preference Test. Maze Engineers. Available at: [Link]

  • Zhao, Y., et al. (2012). The selective mGluR5 agonist CHPG protects against traumatic brain injury in vitro and in vivo via ERK and Akt pathway. Journal of Neuroinflammation. Available at: [Link]

  • Palazzo, E., et al. (2022). Recent Advances in the Modulation of Pain by the Metabotropic Glutamate Receptors. International Journal of Molecular Sciences. Available at: [Link]

  • Conduct Science. (n.d.). Sucrose Preference Test Apparatus. Conduct Science. Available at: [Link]

  • Unknown Source. (n.d.). METHODS Behavioral tests Sucrose preference test (SPT) and body weight (BW). Provided via search tool.
  • Dove Medical Press. (n.d.). Supplementary Information: Materials and methods. Dove Medical Press. Available at: [Link]

  • Yildiz, O., et al. (2021). Assessment of commonly used tests in experimental depression studies according to behavioral patterns of rodents. Journal of Experimental and Basic Medical Sciences. Available at: [Link]

  • Zhao, Y., et al. (2011). The selective mGluR5 agonist CHPG protects against traumatic brain injury in vitro and in vivo via ERK and Akt pathway. PubMed. Available at: [Link]

  • Lo, A. C., et al. (2009). MGLUR5 ACTIVATION INHIBITS MICROGLIAL ASSOCIATED INFLAMMATION AND NEUROTOXICITY. Journal of Neuroimmune Pharmacology. Available at: [Link]

  • Hibbits, N., et al. (2021). CHPG enhances BDNF and myelination in cuprizone-treated mice through astrocytic metabotropic glutamate receptor 5. PubMed. Available at: [Link]

  • Abulwerdi, G. A., et al. (2020). Putative mGluR4 positive allosteric modulators activate Gi-independent anti-inflammatory mechanisms in microglia. PubMed. Available at: [Link]

  • Geng, A., et al. (2007). No improvement of functional and histological outcome after application of the metabotropic glutamate receptor 5 agonist CHPG in a model of endothelin-1-induced focal ischemia in rats. PubMed. Available at: [Link]

  • Brabet, I., et al. (1995). 4-Carboxy-3-hydroxyphenylglycine, an antagonist at type I metabotropic glutamate receptors. PubMed. Available at: [Link]

  • Littman, L., & Boli, V. (1998). 4-carboxy-3-hydroxyphenylglycine activates phosphatidyl inositol linked metabotropic glutamate receptors in different brain regions of the neonatal rat. PubMed. Available at: [Link]

  • Kucheryanu, V. G., & Zvartau, E. E. (2019). Mechanism of neuroprotective effect of mGluR4 agonists. Semantic Scholar. Available at: [Link]

  • Przanowski, P., et al. (2014). Excitatory pathway engaging glutamate, calcineurin, and NFAT upregulates IL-4 in ischemic neurons to polarize microglia. Cell Death & Disease. Available at: [Link]

  • Zhang, H., et al. (2023). Targeting the oxidative stress-neuroinflammation axis: the mechanism of arctigenin's broad-spectrum analgesia with limited side effects. Frontiers in Immunology. Available at: [Link]

  • Rahman, M. A., & Song, G. (2025). Neuroinflammation: Mechanisms, Dual Roles, and Therapeutic Strategies in Neurological Disorders. MDPI. Available at: [Link]

  • Lyman, M., et al. (2014). Role of pro-inflammatory cytokines released from microglia in neurodegenerative diseases. Brain Research. Available at: [Link]

  • Johnson, V. J., & Johnson, J. A. (2018). Molecular Mechanisms Underlying Neuroinflammation Elicited by Occupational Injuries and Toxicants. CDC Stacks. Available at: [Link]

Sources

Application Note: Intracerebroventricular (ICV) Injection Protocols for (R)-CHPG Administration

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

(R)-CHPG ((R,S)-2-chloro-5-hydroxyphenylglycine) is a highly selective agonist for the metabotropic glutamate receptor 5 (mGluR5). Unlike broad-spectrum glutamate receptor agonists, (R)-CHPG does not activate mGluR1 at typical physiological concentrations, making it an invaluable pharmacological tool for isolating mGluR5-specific pathways in neuroscience research[1].

Because (R)-CHPG exhibits limited blood-brain barrier (BBB) permeability, systemic administration often fails to achieve therapeutic concentrations in the central nervous system (CNS) without inducing peripheral off-target effects. Intracerebroventricular (ICV) injection directly into the lateral ventricles bypasses the BBB, allowing the compound to diffuse through the cerebrospinal fluid (CSF) and reach periventricular brain parenchyma[2].

The mGluR5 Signaling Cascade

The neuroprotective efficacy of (R)-CHPG—particularly in models of traumatic brain injury (TBI) and demyelinating diseases—is driven by the activation of pro-survival kinase networks[1]. Upon binding to mGluR5 (a Gq-protein-coupled receptor), (R)-CHPG initiates phosphoinositide (PI) hydrolysis via Phospholipase C (PLC), leading to intracellular calcium mobilization[1][3]. This cascade ultimately upregulates the phosphorylation of ERK1/2 and Akt, shifting the cellular balance away from apoptosis and toward survival and oligodendrocyte differentiation[1][4].

G CHPG (R)-CHPG mGluR5 mGluR5 Receptor CHPG->mGluR5 Agonism Gq Gq Protein mGluR5->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Kinases ERK1/2 & Akt Activation Ca2->Kinases Downstream Signaling Neuro Neuroprotection & Survival Kinases->Neuro

Diagram 1: (R)-CHPG mediated mGluR5 signaling pathway leading to neuroprotection.

Reagent Preparation and Formulation

Causality in Formulation: (R)-CHPG is soluble in aqueous solutions. However, injecting pure water or standard PBS into the ventricles can cause osmotic shock to the ependymal cells lining the ventricles. Therefore, (R)-CHPG must be dissolved in sterile Artificial Cerebrospinal Fluid (aCSF) to maintain physiological pH (7.3–7.4) and osmolarity.

  • Stock Solution: Dissolve (R)-CHPG powder in sterile aCSF to create a high-concentration stock (e.g., 10 mM). Aliquot and store at -20°C to prevent repeated freeze-thaw degradation.

  • Working Solution: On the day of surgery, dilute the stock solution with aCSF to your target injection concentration. Keep on ice until immediately before infusion.

Stereotaxic Coordinates for ICV Injection

Accurate placement of the injection cannula is the most critical variable in ICV administration. The lateral ventricle is targeted due to its size and accessibility. Coordinates are measured from Bregma (the anatomical junction of the sagittal and coronal sutures)[5].

Species / StrainAnteroposterior (AP)Mediolateral (ML)Dorsoventral (DV)Reference
Mouse (Adult) -0.3 mm to -0.5 mm±1.0 mm-2.3 mm to -2.5 mm[5][6]
Rat (Adult Wistar/SD) -0.8 mm±1.4 mm to ±1.5 mm-3.5 mm[2][5]

Note: DV coordinates are measured from the surface of the brain (dura mater), not the skull surface. Ischemic or traumatic brain injury models may induce edema, requiring slight shifts in these coordinates[7].

Step-by-Step ICV Surgical Protocol

This protocol outlines a direct bolus microinfusion. For chronic studies, a guide cannula can be cemented to the skull for repeated dosing[5].

Phase 1: Surgical Preparation & Alignment
  • Anesthesia: Induce anesthesia using Isoflurane (3-4% for induction, 1.5-2% for maintenance). Ensure the animal is unresponsive to toe-pinch.

  • Mounting: Secure the animal in the stereotaxic frame using ear bars and a bite bar. Causality: The skull must be perfectly flat (dorsal-ventral difference between Bregma and Lambda should be < 0.1 mm) to ensure the Z-axis (DV) depth accurately reaches the ventricle[6].

  • Exposure: Shave the scalp, disinfect with iodine and 70% ethanol, and make a midline sagittal incision to expose Bregma.

Phase 2: Craniotomy and Infusion
  • Coordinate Mapping: Move the stereotaxic arm to Bregma, zero the coordinates, and move to the specific AP and ML coordinates for the lateral ventricle (see table).

  • Drilling: Use a micro-drill to create a small burr hole through the skull, being careful not to pierce the underlying dura mater or cortical tissue[6].

  • Needle Insertion: Load a Hamilton syringe (26G or 30G needle) with the (R)-CHPG solution. Ensure absolutely no air bubbles are present, as air injected into the ventricle can cause fatal embolisms or severe tissue damage[6].

  • Descent: Pierce the dura and slowly lower the needle to the target DV depth (e.g., -2.3 mm for mice)[6].

  • Microinfusion: Use an automated syringe pump to infuse the solution (typically 2–5 µL) at a strict rate of 0.5 to 1.0 µL/min [6][8]. Causality: Rapid injection increases intracranial pressure, causing ventricular rupture, backflow, and severe neuroinflammation.

  • Equilibration (Critical Step): Leave the needle in place for 5 minutes post-infusion[6]. Causality: This allows the (R)-CHPG solution to diffuse into the CSF and normalizes local pressure, preventing the drug from wicking back up the needle tract via capillary action.

Phase 3: Recovery
  • Withdrawal: Slowly retract the needle over 1-2 minutes[6].

  • Closure: Suture the scalp or use veterinary tissue adhesive. Administer post-operative analgesia (e.g., Meloxicam) and place the animal on a 37°C heating pad until fully ambulatory[8].

W Prep Reagent Preparation Anesth Anesthesia & Mounting Prep->Anesth Coord Stereotaxic Alignment Anesth->Coord Drill Micro-Drilling (Craniotomy) Coord->Drill Infuse Slow ICV Infusion Drill->Infuse Wait 5-Min Equilibration Infuse->Wait Recover Post-Op Recovery Wait->Recover

Diagram 2: Sequential workflow for stereotaxic ICV microinfusion.

Experimental Validation (Self-Validating Systems)

To ensure the trustworthiness of the experimental data, the accuracy of the ICV injection must be validated:

  • Anatomical Validation (Pilot Cohort): Inject 2 µL of 0.1% Trypan Blue dye using the exact protocol. Euthanize the animal 15 minutes post-injection and section the brain. Successful ICV placement is confirmed by uniform blue staining throughout the lateral, third, and fourth ventricles[5][8].

  • Biochemical Validation: Because (R)-CHPG rapidly induces mGluR5-mediated phosphorylation of ERK and Akt, harvest periventricular tissue 30-60 minutes post-injection and perform Western blotting for p-ERK and p-Akt compared to vehicle-injected controls[1].

References

  • The selective mGluR5 agonist CHPG protects against traumatic brain injury in vitro and in vivo via ERK and Akt pathway - PMC. National Institutes of Health (NIH).
  • Application Notes and Protocols for Intracerebroventricular (ICV) Administration. Benchchem.
  • An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC. National Institutes of Health (NIH).
  • Stereotactic coordinates for intracerebroventricular infusion after permanent focal cerebral ischemia in Wistar rats. ResearchGate.
  • Neuroinflammation Induced by Intracerebroventricular Injection of Microbial Neuraminidase. Frontiers.
  • Intracerebroventricular Bolus Injection Coordinates. ResearchGate.
  • The mGluR5 agonist CHPG enhances human oligodendrocyte differentiation. ResearchGate.
  • A Signaling Mechanism from Gαq-Protein-Coupled Metabotropic Glutamate Receptors to Gene Expression. Journal of Neuroscience.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing (R)-4-Carboxy-3-hydroxyphenylglycine Precipitation in Physiological Saline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in neuropharmacology and drug development: the unpredictable precipitation of phenylglycine derivatives in aqueous media. This guide moves beyond basic instructions to explain the thermodynamic and chemical causality behind (R)-4-Carboxy-3-hydroxyphenylglycine solubility, providing self-validating protocols to ensure your assays remain robust and reproducible.

The Physicochemical Causality: Why Does It Precipitate?

(R)-4-Carboxy-3-hydroxyphenylglycine is a highly selective metabotropic glutamate receptor (mGluR) ligand utilized extensively to study neurological pathways[1]. However, its molecular structure presents a significant solubility challenge.

The Zwitterionic Dilemma: The compound features a phenylglycine backbone containing both a basic amino group and acidic moieties (a carboxylic acid and a phenolic hydroxyl group). At the neutral pH of unbuffered physiological saline (pH ~7.4), the molecule exists near its isoelectric point (pI). At this state, its net charge approaches zero, maximizing intermolecular lattice energy and drastically reducing its aqueous solubility[2].

The "Alkaline Shock" Phenomenon: To force the compound into a high-concentration stock solution (e.g., 50–100 mM), the standard practice is to use 1.1 equivalents of NaOH to fully deprotonate the acidic groups[3]. When this highly alkaline stock (pH > 10) is pipetted directly into unbuffered 0.9% NaCl, the local pH at the droplet interface plummets. The compound rapidly reverts to its unionized state, causing immediate nucleation and crystallization[2]. Preventing this requires strategic buffering and kinetic manipulation.

Self-Validating Experimental Protocols

To ensure trustworthiness and eliminate wasted reagents, use the following field-proven methodologies. Every step includes a self-validation checkpoint to confirm the system's integrity before proceeding.

Protocol A: The Buffered Alkaline Dilution Method (Recommended for In Vivo & Ex Vivo)

Causality: Using a heavily buffered saline solution absorbs the pH shock of the alkaline stock, while thermal equilibration increases the kinetic solubility limit during the critical mixing phase.

  • Stock Preparation: Weigh the required mass of (R)-4-Carboxy-3-hydroxyphenylglycine. Add exactly 1.1 molar equivalents of 1M NaOH.

  • Dissolution: Vortex vigorously and sonicate for 5–10 minutes until the solution is completely clear. Self-Validation Check: Hold the tube against a light source; any micro-particulates indicate incomplete deprotonation. Do not proceed until optically clear.

  • Buffer Selection: Replace unbuffered 0.9% NaCl with a buffered alternative like Phosphate-Buffered Saline (PBS) or HEPES-buffered saline (pH 7.4)[2].

  • Thermal Equilibration: Pre-warm the buffered saline to 37°C in a water bath.

  • Stepwise Addition: Add the concentrated stock to the warmed buffer dropwise while continuously vortexing. Self-Validation Check: If transient cloudiness persists for more than 2 seconds after a drop is added, the buffer capacity has been exceeded. Stop the addition.

  • pH Verification & Adjustment: Measure the final pH. It will likely drift to 7.5–7.8. Carefully titrate back to pH 7.3–7.4 using 0.1M HCl.

  • Sterilization: Pass the final working solution through a 0.22 µm sterile syringe filter.

Protocol B: The Anhydrous Co-Solvent Method (For In Vitro Cell Assays)

Causality: DMSO disrupts the hydrogen bonding of the crystal lattice without requiring extreme pH shifts, making it ideal for delicate cell cultures that cannot tolerate high sodium loads.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 25–50 mM. Critical Note: You must use newly opened, anhydrous DMSO. DMSO is highly hygroscopic, and absorbed atmospheric moisture will immediately crash the compound out of solution[4].

  • Thermal Assist: If dissolution is sluggish, heat the sealed tube gently to 60°C[4].

  • Dilution: Dilute directly into pre-warmed culture media. Ensure the final DMSO concentration remains ≤ 0.1% to prevent solvent-induced cytotoxicity[5].

Quantitative Data: Solubility Profiles & Troubleshooting

Table 1: Solubility Profile of (R)-4-Carboxy-3-hydroxyphenylglycine

Solvent SystemMax ConcentrationCausality / Preparation Notes
Water / 0.9% NaCl (pH ~7.0) < 1 mMNet neutral charge at this pH leads to high lattice energy and poor solubility[2].
1.1 eq. 1M NaOH 100 mMDeprotonation of carboxylic acid forces the molecule into a highly soluble anionic state[3].
100% Anhydrous DMSO 25 – 50 mMDisrupts hydrogen bonding. Requires gentle warming (60°C) and sonication[4].
PBS (pH 7.4) 1 – 5 mM (Working)Must be diluted dropwise from a concentrated NaOH or DMSO stock[2].

Table 2: Precipitation Troubleshooting Matrix

Observed SymptomProbable CauseCorrective Action
Immediate cloudiness upon dilution Unbuffered saline caused a rapid pH drop.Switch to a heavily buffered saline (PBS/HEPES) and ensure dropwise addition with vortexing[2].
Precipitation after freeze-thaw Nucleation occurred during the freezing process.Aliquot stock solutions; never freeze-thaw working dilutions. Store stocks at -20°C[5].
Incomplete dissolution in DMSO Moisture absorbed by degraded DMSO.Discard and use a fresh, sealed ampoule of anhydrous DMSO[4].
Frequently Asked Questions (FAQs)

Q1: Can I just heat unbuffered physiological saline to dissolve the powder directly? Answer: No. While heating temporarily increases kinetic solubility, the thermodynamic solubility limit of the compound at pH 7.4 is exceptionally low. The moment the solution cools to room temperature or is injected, the compound will violently recrystallize, potentially causing micro-embolisms in vivo or assay failure in vitro[2]. You must use the stock-and-dilute approach.

Q2: Why do protocols specify exactly 1.1 equivalents of NaOH instead of just 1.0? Answer: The extra 0.1 equivalent serves a critical buffering role. It ensures 100% deprotonation of the carboxylic acid group and maintains a sufficiently high pH margin within the stock solution itself. This prevents premature precipitation caused by minor absorption of atmospheric CO2 (which forms carbonic acid and lowers the pH).

Q3: Does the (R)-enantiomer behave differently than the racemate or (S)-enantiomer regarding solubility? Answer: Physicochemically, pure enantiomers (like the (R)- or (S)-forms) possess slightly different crystal lattice energies compared to the racemate, occasionally making the initial dry powder marginally harder to dissolve. However, once ionized in 1.1 eq. NaOH or dissolved in DMSO, their thermodynamic solubility profiles and handling requirements are virtually identical[6].

Mechanistic & Workflow Visualizations

Workflow A Weigh (R)-4-Carboxy-3-hydroxyphenylglycine B Add 1.1 eq. 1M NaOH (or 100% anhydrous DMSO) A->B C Vortex & Sonicate until clear (Stock: 50-100 mM) B->C E Dropwise addition of Stock under continuous vortexing C->E D Pre-warm Buffered Saline (e.g., PBS pH 7.4) to 37°C D->E F Verify final pH (7.3-7.4) Adjust with 0.1M HCl if needed E->F G Sterile Filter (0.22 µm) Ready for Assay F->G

Caption: Workflow for the preparation and dilution of (R)-4-Carboxy-3-hydroxyphenylglycine.

Pathway Ligand (R)-4-Carboxy-3-hydroxyphenylglycine Receptor mGluR (Group I/II) (GPCR) Ligand->Receptor Binds Gq Gαq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Mobilization

Caption: Mechanism of mGluR activation and downstream intracellular calcium mobilization.

References
  • PubMed (NIH). "4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice." Retrieved from: [Link]

  • Journal of Neuroscience. "Analysis of Derivatives Subtypes Agonist and Antagonist Activities of Phenylglycine for Different Cloned Metabotropic Glutamate Receptor." Retrieved from: [Link]

Sources

Technical Support Center: Optimizing (R)-4-Carboxy-3-hydroxyphenylglycine (CHPG) for Patch-Clamp Recordings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of (R)-4-Carboxy-3-hydroxyphenylglycine (CHPG) concentrations in patch-clamp recordings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for the effective use of this selective group I metabotropic glutamate receptor (mGluR) agonist.

Introduction to (R)-4-Carboxy-3-hydroxyphenylglycine (CHPG) in Electrophysiology

(R)-4-Carboxy-3-hydroxyphenylglycine (CHPG) is a valuable pharmacological tool for investigating the role of metabotropic glutamate receptors, particularly mGluR5, in synaptic transmission and plasticity. In patch-clamp electrophysiology, precise control over the concentration of CHPG is paramount to elicit specific and reproducible effects. This guide will walk you through the essential considerations for optimizing CHPG concentrations, from solution preparation to troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the typical working concentration range for CHPG in patch-clamp recordings?

A1: The optimal concentration of CHPG can vary depending on the cell type, expression levels of mGluR5, and the specific electrophysiological parameter being measured. However, a good starting point is the EC50 value, which for CHPG in whole-cell patch-clamp recordings has been reported to be around 60 μM.[1] A broader concentration range seen in the literature is between 30 µM and 1 mM. It is highly recommended to perform a concentration-response curve in your specific preparation to determine the optimal concentration for your experiment.

Q2: How should I prepare my CHPG stock and working solutions?

A2: Proper solution preparation is critical for obtaining reliable results. (S)-4-Carboxy-3-hydroxyphenylglycine has been reported to be soluble in water up to 5 mM and in 1eq. NaOH up to 100 mM. For a typical patch-clamp experiment, you would prepare a concentrated stock solution (e.g., 10-50 mM) in an appropriate solvent and then dilute it to the final working concentration in your artificial cerebrospinal fluid (ACSF) on the day of the experiment. Always filter your stock and working solutions using a 0.22 µm syringe filter to remove any particulates that could clog your perfusion lines or patch pipette.

Q3: For how long is a CHPG working solution in ACSF stable?

Q4: Can CHPG have effects on other receptors besides mGluR5?

A4: While CHPG is considered a selective mGluR5 agonist, it's important to be aware of potential off-target effects, especially at higher concentrations. Some studies have shown that (S)-4-carboxy-3-hydroxyphenylglycine can also act as an antagonist at mGluR1a and an agonist at mGluR2.[3][4] If you observe unexpected or inconsistent results, it may be worthwhile to consider the possibility of CHPG acting on other mGluR subtypes in your preparation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your patch-clamp experiments with CHPG.

Issue Potential Cause Troubleshooting Steps
No observable effect of CHPG application. Concentration too low: The applied concentration may be below the threshold for activating a sufficient number of mGluR5 receptors to produce a measurable response.• Systematically increase the concentration of CHPG in your ACSF. A good starting point is to test concentrations around the reported EC50 of ~60 µM and then increase in half-log increments.• Ensure your drug delivery system is functioning correctly and that the solution is reaching the cell.
Poor cell health: Unhealthy neurons may not respond robustly to receptor activation.• Visually inspect cells before patching; they should have a smooth membrane and clear cytoplasm.• Ensure your ACSF is continuously bubbled with 95% O2 / 5% CO2 and maintained at the correct temperature and osmolarity.
Receptor desensitization: Prolonged exposure to an agonist can lead to receptor desensitization.• Apply CHPG for shorter durations.• Include washout periods between applications to allow for receptor recovery.
Inconsistent or variable responses to CHPG. Inaccurate solution concentration: Errors in stock solution preparation or dilution can lead to variability.• Prepare fresh stock solutions regularly.• Use calibrated pipettes for dilutions.• Consider preparing a large batch of stock solution, aliquoting, and storing at -20°C or -80°C to ensure consistency across experiments.
Instability of CHPG in ACSF: The compound may be degrading over the course of a long experiment.• Use freshly prepared ACSF with CHPG for each experiment.• If the experiment is lengthy, consider replacing the CHPG-containing ACSF with a fresh solution every 2-3 hours.
Large, rapid, and irreversible changes in holding current or cell death upon CHPG application. Concentration too high: Excessive activation of mGluR5 can lead to excitotoxicity due to downstream signaling cascades.• Reduce the concentration of CHPG significantly.• Perform a concentration-response curve to identify a concentration that elicits a physiological response without causing overt toxicity.
Off-target effects: At high concentrations, CHPG may be acting on other receptors, leading to unintended consequences.• Refer to the literature for known off-target effects of CHPG.• Use specific antagonists for other mGluR subtypes to rule out their involvement.

Experimental Protocols

Protocol 1: Preparation of CHPG Stock and Working Solutions
  • Calculate the required amount of CHPG powder to make a 10 mM stock solution in sterile, deionized water.

  • Dissolve the CHPG powder in the calculated volume of water. Gentle vortexing may be required. If solubility is an issue, a small amount of 1N NaOH can be added dropwise to aid dissolution, followed by pH adjustment back to ~7.4 with HCl.

  • Sterile filter the stock solution using a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

  • On the day of the experiment, thaw a single aliquot of the CHPG stock solution.

  • Prepare your standard ACSF and ensure it is continuously bubbled with 95% O2 / 5% CO2.

  • Dilute the CHPG stock solution into the ACSF to achieve your desired final working concentration. For example, to make a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution.

  • Filter the final working solution with a 0.22 µm syringe filter before adding it to your perfusion system.

Protocol 2: Concentration-Response Curve for CHPG in Whole-Cell Recordings
  • Establish a stable whole-cell patch-clamp recording from a neuron in your region of interest.

  • Obtain a baseline recording of the electrophysiological parameter of interest (e.g., holding current, firing frequency, synaptic currents) in normal ACSF for at least 5-10 minutes.

  • Begin perfusion of the lowest concentration of CHPG (e.g., 1 µM). Apply for a set duration (e.g., 2-5 minutes) until a stable response is observed.

  • Wash out the CHPG with normal ACSF until the recorded parameter returns to baseline.

  • Repeat steps 3 and 4 for progressively higher concentrations of CHPG (e.g., 10 µM, 30 µM, 60 µM, 100 µM, 300 µM, 1 mM).

  • Analyze the data by measuring the change in the electrophysiological parameter at each concentration relative to the baseline.

  • Plot the concentration-response curve and fit it with a suitable equation (e.g., Hill equation) to determine the EC50.

Visualizations

CHPG_Signaling_Pathway CHPG CHPG mGluR5 mGluR5 CHPG->mGluR5 Binds to Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream Troubleshooting_Workflow Start Start: No/Inconsistent CHPG Effect Check_Concentration Is Concentration in Optimal Range? (e.g., near EC50) Start->Check_Concentration Check_Solutions Are Solutions Freshly Prepared & Filtered? Check_Concentration->Check_Solutions Yes Increase_Conc Increase CHPG Concentration Check_Concentration->Increase_Conc No (Too Low) Decrease_Conc Decrease CHPG Concentration Check_Concentration->Decrease_Conc No (Too High) Check_Health Is the Cell Healthy? Check_Solutions->Check_Health Yes Prepare_Fresh Prepare Fresh Solutions Check_Solutions->Prepare_Fresh No Check_Delivery Is the Drug Delivery System Working? Check_Health->Check_Delivery Yes New_Cell Patch a New, Healthy Cell Check_Health->New_Cell No Check_Perfusion Check Perfusion System Check_Delivery->Check_Perfusion No Success Problem Solved Check_Delivery->Success Yes Increase_Conc->Check_Solutions Decrease_Conc->Check_Solutions Prepare_Fresh->Check_Health New_Cell->Check_Delivery Check_Perfusion->Success

Caption: Troubleshooting workflow for optimizing CHPG application.

References

  • The orthosteric agonist 2-chloro-5-hydroxyphenylglycine activates mGluR5 and mGluR1 with similar efficacy and potency - PMC. Available at: [Link]

  • 4-carboxy-3-hydroxyphenylglycine activates phosphatidyl inositol linked metabotropic glutamate receptors in different brain regions of the neonatal rat - PubMed. Available at: [Link]

  • The selective mGluR5 agonist CHPG protects against traumatic brain injury in vitro and in vivo via ERK and Akt pathway - PMC. Available at: [Link]

  • 4-Carboxy-3-hydroxyphenylglycine, an antagonist at type I metabotropic glutamate receptors - PubMed. Available at: [Link]

  • Effects of mGluR5 agonist CHPG on evoked EPSCs and holding currents in... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • The mGluR5 agonist CHPG enhances human oligodendrocyte differentiation - PMC. Available at: [Link]

  • The mGluR5 Agonist, CHPG, Enhances Numbers of Differentiated Human Oligodendrocytes - PMC. Available at: [Link]

  • 4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed. Available at: [Link]

  • #LabHacks: 14 sharp tips for patch clamping - Scientifica. Available at: [Link]

  • Whole-cell Patch-clamp Recordings in Brain Slices - RE-Place. Available at: [Link]

  • Understanding ACSF for Electrophysiology & Brain Slices - Precisionary Instruments. Available at: [Link]

  • Whole Cell Patch Clamp Recordings for Characterizing Neuronal Electrical Properties of iPSC-derived neuron. Available at: [Link]

  • Electrophysiological Properties of Substantia Gelatinosa Neurons in the Preparation of a Slice of Middle-Aged Rat Spinal Cord - PMC. Available at: [Link]

  • Combining whole-cell patch clamp and dye loading in acute brain slices with bulk RNA sequencing in embryonic to aged mice - PMC. Available at: [Link]

  • Can anyone help with whole cell patch clamp stability? - ResearchGate. Available at: [Link]

  • The inhibitory mGluR agonist, S-4-carboxy-3-hydroxy-phenylglycine selectively attenuates NMDA neurotoxicity and oxygen-glucose deprivation-induced neuronal death - PubMed. Available at: [Link]

Sources

Technical Support Center: Troubleshooting & Best Practices for (R)-CHPG Storage and Preparation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when using (R)-CHPG (the active enantiomer of 2-Chloro-5-hydroxyphenylglycine). (R)-CHPG is a highly selective agonist for the metabotropic glutamate receptor 5 (mGluR5)[1][2].

Due to its specific chemical structure—featuring a reactive phenol group and an amino acid moiety—it is highly susceptible to oxidation, pH-dependent precipitation, and aqueous degradation[3]. This guide provides field-proven, self-validating methodologies to ensure your (R)-CHPG solutions maintain peak pharmacological activity, preventing costly experimental artifacts.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the ideal storage conditions to prevent the degradation of solid (R)-CHPG and its solutions? A1: The chemical integrity of (R)-CHPG is heavily dependent on temperature and moisture control.

  • Solid Form: The lyophilized powder must be stored desiccated at -20°C[1][2]. While some suppliers indicate room-temperature stability for short transit periods[4], long-term storage at -20°C prevents ambient moisture from inducing slow hydrolysis of the amino acid backbone.

  • Stock Solutions: Once reconstituted, aqueous solutions of (R)-CHPG are vulnerable to degradation at room temperature[3]. Stock solutions must be aliquoted into single-use vials immediately after preparation. Store these aliquots at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month)[1][5].

Q2: Why is my (R)-CHPG solution precipitating or appearing cloudy upon thawing? A2: Precipitation is typically a solubility limit or pH issue. The free base form of (R)-CHPG is practically insoluble in neutral water[6]. It requires an alkaline environment to dissolve completely. If you observe cloudiness:

  • Check the pH: Ensure you used exactly 1.1 equivalents of NaOH to dissolve the free base[4][5]. If the pH drops during storage or upon dilution into unbuffered media, the compound will crash out of solution.

  • Temperature: Solubility decreases at lower temperatures. If thawing an aliquot, ensure it reaches room temperature and vortex it gently. Do not heat aggressively, as thermal stress can degrade the compound[3]. (Pro-tip: If your experimental design permits, using the sodium salt form of CHPG bypasses this issue, as it is highly water-soluble up to 100 mM without additional pH adjustment[5].)

Q3: How do repeated freeze-thaw cycles affect (R)-CHPG stability? A3: Repeated freeze-thaw cycles are highly detrimental. As the solvent freezes, it creates localized concentration gradients and extreme pH shifts in the remaining liquid phase. This physical stress accelerates the oxidative degradation of the phenol ring and hydrolytic cleavage[3][5]. Always aliquot your stock solutions to ensure the compound is thawed only once. Discard any unused thawed solution.

Q4: What is the mechanism of action, and how can I verify that my stored (R)-CHPG is still active? A4: (R)-CHPG selectively binds to mGluR5, a Gαq-coupled GPCR. Activation leads to the stimulation of Phospholipase C (PLC), generation of IP3 and DAG, and subsequent intracellular calcium mobilization and PKC activation[3][5]. Downstream, it activates the ERK and Akt survival pathways[1][3]. To verify the biological activity of a stored batch, perform a rapid functional assay, such as a fluorescent intracellular calcium mobilization assay (e.g., Fluo-4 AM) in mGluR5-expressing CHO cells, checking against a baseline EC50[2][6].

Part 2: Data Presentation

Table 1: (R)-CHPG Physicochemical Properties & Storage Guidelines

ParameterSpecification / GuidelineCausality / Rationale
Target Receptor mGluR5 (Selective Agonist)Completely inactive at mGluR1a in CHO cells[4].
Solid Storage -20°C, DesiccatedPrevents ambient moisture-induced hydrolysis[2].
Solubility (Free Base) 100 mM in 1.1 eq. NaOHDeprotonates the carboxylic acid to form a soluble salt[4][5].
Solubility (Na+ Salt) 100 mM in H₂O or DMSOPre-formed salt eliminates the need for alkaline solvents[5].
Short-Term Solution -20°C (Up to 1 Month)Slows kinetic degradation in aqueous buffers[1].
Long-Term Solution -80°C (Up to 6 Months)Arrests oxidative and hydrolytic degradation pathways[1][5].
Freeze-Thaw Cycles STRICTLY ZEROPrevents localized pH shifts and concentration gradients[5].

Part 3: Experimental Protocols

Protocol: Preparation and Aliquoting of 100 mM (R)-CHPG Stock Solution

This protocol is designed as a self-validating system. Built-in visual and functional checks ensure the integrity of the compound before it is introduced into your primary assays.

Materials Required:

  • (R)-CHPG (Free base powder)

  • 1.0 M NaOH (High purity, sterile)

  • Sterile, nuclease-free H₂O

  • Amber microcentrifuge tubes (to protect from photodegradation)

Step-by-Step Methodology:

  • Equilibration: Remove the solid (R)-CHPG vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Rationale: Opening a cold vial introduces condensation, which immediately initiates hydrolysis.

  • Solvent Addition: To prepare a 100 mM stock, calculate the required volume. For example, to dissolve 5 mg of (R)-CHPG (MW: 201.61 g/mol ), add 248 µL of solvent total[4].

  • Alkaline Dissolution: Add 1.1 equivalents of 1.0 M NaOH. For 5 mg (approx. 24.8 µmol), add 27.3 µL of 1.0 M NaOH. Rationale: The slight molar excess of base ensures complete deprotonation of the carboxylic acid group.

  • Volume Adjustment: Bring the final volume up to 248 µL using sterile H₂O.

  • Agitation: Vortex the solution gently for 60 seconds. Do not use aggressive heat.

  • Self-Validation Check 1 (Visual): Hold the tube against a light source. The solution must be 100% transparent. Any turbidity indicates incomplete deprotonation. If cloudy, do not proceed; micro-adjust with 1 µL increments of NaOH until clear[3].

  • Aliquoting: Immediately divide the solution into 10 µL or 20 µL single-use aliquots in amber tubes.

  • Storage: Flash-freeze the aliquots on dry ice and transfer them to a -80°C freezer for long-term storage (up to 6 months)[1].

  • Self-Validation Check 2 (Functional): Thaw one aliquot and run a baseline calcium mobilization assay on mGluR5-expressing cells. Record the EC50. Use this baseline to validate future aliquots prior to critical in vivo or in vitro experiments[2].

Part 4: System Visualizations

SignalingPathway R_CHPG (R)-CHPG mGluR5 mGluR5 Receptor R_CHPG->mGluR5 Selective Agonist Gq Gαq Protein mGluR5->Gq GPCR Activation PLC Phospholipase C (PLC) Gq->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 Cleavage of PIP2 DAG Diacylglycerol (DAG) PLC->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Calcium Release PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Co-activation ERK_Akt ERK / Akt Survival Pathways Ca2->ERK_Akt PKC->ERK_Akt

Diagram 1: (R)-CHPG mediated mGluR5 signaling cascade leading to ERK/Akt pathway activation.

StorageWorkflow cluster_storage Storage Conditions Solid Solid (R)-CHPG Powder Store at -20°C (Desiccated) Solvent Add Solvent (1.1 eq NaOH for Free Base) Solid->Solvent Dissolve Vortex to Dissolve (Avoid Aggressive Heating) Solvent->Dissolve Aliquot Aliquot Immediately (Single-Use Volumes) Dissolve->Aliquot ShortTerm Short-Term Storage -20°C (Up to 1 Month) Aliquot->ShortTerm LongTerm Long-Term Storage -80°C (Up to 6 Months) Aliquot->LongTerm Thaw Thaw on Ice (Use Immediately) ShortTerm->Thaw LongTerm->Thaw Discard Discard Unused Portion (NO Freeze-Thaw Cycles) Thaw->Discard Prevent Degradation

Diagram 2: Standard operating procedure for (R)-CHPG reconstitution, aliquoting, and storage.

References

Sources

Addressing off-target receptor binding of (R)-4-Carboxy-3-hydroxyphenylglycine at high doses

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter confounding data when utilizing phenylglycine derivatives in glutamatergic assays.

(R)-4-Carboxy-3-hydroxyphenylglycine ((R)-4C3HPG) is a valuable pharmacological tool, primarily recognized in specific assays for its interaction with the NMDA receptor complex and metabotropic glutamate receptors (mGluRs). However, because its phenylglycine backbone is a structural analogue of endogenous glutamate, it possesses significant conformational flexibility. At high experimental concentrations (>100 µM), this flexibility allows the compound to cross over and occupy the orthosteric binding sites of off-target ionotropic and metabotropic glutamate receptors.

This guide is designed to help you troubleshoot, isolate, and validate the receptor-specific effects of (R)-4C3HPG in your assays.

Part 1: Troubleshooting Guide & FAQs

Q1: During my calcium imaging assays, applying (R)-4C3HPG at 250 µM induces a secondary, delayed calcium transient. Is this an off-target effect? A: Yes, this is highly likely an off-target artifact. At concentrations exceeding 100 µM, phenylglycine derivatives can lose their selectivity and weakly activate off-target Group I mGluRs (such as mGluR1/5), which couple to Gq proteins and trigger IP3-mediated intracellular calcium release (1). Causality: While the primary action of the (R)-enantiomer may be targeted at inhibiting specific ionotropic influxes (e.g., NMDA antagonism) or modulating specific mGluRs, the delayed transient is caused by off-target Gq-coupled receptor activation mobilizing intracellular stores. Solution: Cap your working concentration at 50–100 µM, or pre-incubate the tissue with a selective mGluR5 antagonist like MPEP (10 µM) to isolate the primary effect.

Q2: How can I definitively prove that the neuroprotective effects I observe at high doses are due to primary target engagement and not off-target mGluR2/3 activation? A: Phenylglycine derivatives frequently exhibit off-target Group II mGluR agonism at elevated doses. Group II mGluR activation is known to be neuroprotective by reducing presynaptic glutamate release (2). To self-validate your protocol, you must run a parallel control using a selective Group II antagonist (e.g., LY341495 at 1 µM). If the neuroprotective effect of high-dose (R)-4C3HPG is abolished by LY341495, the effect is mediated by off-target mGluR2/3 binding rather than your primary target.

Q3: My Schild plot analysis yields a slope significantly less than 1.0 at high concentrations. What does this indicate? A: A Schild slope < 1.0 indicates that the antagonism is no longer purely competitive at a single receptor site. At high doses, (R)-4C3HPG engages multiple receptor populations simultaneously or interacts with low-affinity iGluR targets (3). You must restrict your Schild analysis to the linear portion of the dose-response curve (typically <100 µM) to accurately calculate binding affinity.

Part 2: Experimental Protocols

Protocol: Pharmacological Isolation of (R)-4C3HPG Target Specificity

Objective: To systematically eliminate off-target signaling noise when using (R)-4C3HPG at high concentrations (>100 µM) in acute brain slices or cell cultures. Self-Validating Principle: By sequentially blocking known off-target receptors before applying the test compound, any residual physiological activity can be confidently attributed to the primary target. The subsequent washout phase ensures that the tissue remains viable and that the receptor blockade was reversible, validating the entire assay system.

Step-by-Step Methodology:

  • Baseline Establishment: Perfuse artificial cerebrospinal fluid (aCSF) over the sample. Record baseline Excitatory Postsynaptic Currents (EPSCs) or baseline fluorescence (for Ca2+ imaging) for a minimum of 10 minutes to establish a stable control metric.

  • Off-Target Blockade (Pre-incubation): Introduce a pharmacological cocktail designed to silence high-dose off-targets:

    • MPEP (10 µM): Blocks off-target mGluR5 activation.

    • LY341495 (1 µM): Blocks off-target Group II mGluRs.

    • NBQX (10 µM): Blocks AMPA/Kainate receptors.

    • Incubation Time: Wait 15 minutes to achieve steady-state receptor occupancy. Ensure the baseline remains stable; any shift here indicates tonic activation of the blocked receptors.

  • High-Dose Application: Co-perfuse the high dose of (R)-4C3HPG (e.g., 200 µM) alongside the blocker cocktail. Record the physiological response for 15-20 minutes. The observed delta is your isolated primary target effect.

  • Washout & Validation (Critical): Wash out (R)-4C3HPG while maintaining the blocker cocktail. The signal must return to the established baseline from Step 2. Finally, wash out all drugs with standard aCSF to confirm that the tissue regains full physiological responsiveness (e.g., response to a brief exogenous glutamate pulse).

Part 3: Data Presentation

Table 1: Concentration-Dependent Target Engagement of Phenylglycine Derivatives Note: Affinities and off-target thresholds can vary slightly depending on the specific expression system (e.g., CHO cells vs. native synaptosomes).

Receptor SubtypeAffinity / Activity LevelTypical Onset of Off-Target BindingMechanistic Consequence if Activated/Blocked
NMDA Primary / ModerateN/A (Primary)Inhibition of Ca2+ influx; reduction of excitotoxicity [1]
mGluR1 Low Affinity> 100 µMDecreased PLC activation; reduced IP3 accumulation
mGluR2/3 Moderate Affinity> 150 µMInhibition of adenylate cyclase; reduced presynaptic glutamate release
mGluR5 Low Affinity> 250 µMAberrant intracellular Ca2+ mobilization via IP3
AMPA/Kainate Very Low Affinity> 500 µMNon-specific dampening of fast excitatory transmission

Part 4: Visualizations

G R4C3HPG (R)-4-Carboxy-3-hydroxyphenylglycine (High Dose) Target1 Primary Targets (e.g., NMDA / Specific mGluRs) R4C3HPG->Target1 Specific Binding (< 50 µM) OffTarget1 Off-Target: mGluR5 (Cross-reactivity) R4C3HPG->OffTarget1 Off-Target (> 100 µM) OffTarget2 Off-Target: AMPA/Kainate (Low Affinity) R4C3HPG->OffTarget2 Off-Target (> 500 µM) Downstream1 Intracellular Ca2+ Flux Altered Neurotransmitter Release Target1->Downstream1 Downstream2 Phospholipase C (PLC) Activation IP3 Accumulation OffTarget1->Downstream2 OffTarget2->Downstream1

Signaling pathway illustrating primary vs. off-target binding of high-dose (R)-4C3HPG.

Workflow Step1 Step 1: Baseline Establishment Record baseline EPSCs/Ca2+ transients Step2 Step 2: Selective Blockade Apply MPEP (mGluR5) & NBQX (AMPA) Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: Signal Isolation Measure residual target-specific activity Step3->Step4

Experimental workflow for the pharmacological isolation of off-target receptor effects.

References

  • Kurjak, M., et al. "Characterization of voltage-dependent Ca2+ channels coupled to VIP release and NO synthesis in enteric synaptosomes." American Journal of Physiology, 2002. 4

  • Wang, X., et al. "Ligands for Glutamate Receptors: Design and Therapeutic Prospects." ACS Publications, 2000. 1

  • Bossert, J. M., et al. "Group II metabotropic glutamate receptors (mGlu2/3) in drug addiction." NIH PMC, 2010. 2

  • Bao, X., et al. "Metabotropic Glutamate Receptors and Interacting Proteins in Epileptogenesis." Semantic Scholar, 2015. 3

Sources

Technical Support Center: Minimizing Excitotoxicity of (R)-4-Carboxy-3-hydroxyphenylglycine in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals experiencing paradoxical neuronal death when utilizing phenylglycine derivatives.

While the (S)-enantiomer of 4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) is a well-documented neuroprotective agent that attenuates NMDA-induced excitotoxicity via Group II metabotropic glutamate receptor (mGluR) agonism[1], its stereoisomer, (R)-4-Carboxy-3-hydroxyphenylglycine ((R)-4C3HPG) , presents a more complex pharmacological profile. It exhibits weak mGluR2 agonism[2] and has been noted to interact with NMDA receptors[3]. Because higher concentrations of the (R)-enantiomer are often required to achieve receptor saturation, researchers frequently encounter off-target excitotoxicity.

This guide provides the mechanistic causality, troubleshooting frameworks, and self-validating protocols required to isolate your variable of interest and keep your primary neuronal cultures healthy.

Mechanistic Causality: Why Does (R)-4C3HPG Cause Excitotoxicity?

Excitotoxicity observed during (R)-4C3HPG application is rarely due to its primary on-target effects. Instead, it is driven by three distinct mechanisms that occur at high working concentrations (>100 µM):

  • Receptor Cross-Reactivity (Loss of Selectivity): At high micromolar to millimolar concentrations, phenylglycine derivatives lose their mGluR selectivity and can off-target activate excitatory ionotropic glutamate receptors (iGluRs) or Group I mGluRs (mGluR1/5). This triggers massive intracellular calcium ( Ca2+ ) influx.

  • Chiral Impurities: Commercial preparations of the (R)-enantiomer may contain trace amounts of excitatory amino acids or the (S)-enantiomer. In mature cultures, even low micromolar concentrations of excitatory contaminants can trigger runaway feed-forward excitotoxicity.

  • Physicochemical Stress (pH Shock): 4-Carboxy-3-hydroxyphenylglycine is a dicarboxylic acid. Direct addition of unbuffered high-dose stock solutions to culture media causes a rapid drop in physiological pH, inducing metabolic stress that exacerbates calcium dysregulation.

G R4C (R)-4C3HPG (High Dose / Unbuffered) mGluR Off-Target Group I mGluR Activation R4C->mGluR Loss of selectivity iGluR iGluR (AMPA/NMDA) Cross-Reactivity R4C->iGluR Trace impurities pH Localized pH Drop (Acidic Shock) R4C->pH Poor formulation Ca Intracellular Ca2+ Overload mGluR->Ca iGluR->Ca Mito Mitochondrial Dysfunction (ROS, Cytochrome c) pH->Mito Ca->Mito Apop Neuronal Apoptosis (Excitotoxicity) Mito->Apop Mitig Mitigation: Pharmacological Blockade & Buffering Mitig->R4C Prevents

Figure 1: Mechanistic pathway of (R)-4C3HPG-induced off-target excitotoxicity and points of mitigation.

Troubleshooting & FAQs

Q1: I am treating my primary rat cortical neurons (DIV 14) with 200 µM (R)-4C3HPG and observing massive somatic swelling and death within 12 hours. How do I distinguish between basal culture decline and excitotoxicity? A1: Basal decline (e.g., from media depletion or lack of trophic support) manifests as gradual neurite retraction and apoptosis over several days. Somatic swelling and rapid dendritic beading within 12-24 hours are the hallmark morphological signatures of acute necrotic excitotoxicity. To definitively validate that this is excitotoxicity, co-administer the NMDA receptor channel blocker MK-801 (10 µM). If MK-801 rescues the phenotype, the death is strictly mediated by off-target iGluR activation.

Q2: Does the age of my primary culture (Days in Vitro, DIV) impact the severity of the toxicity? A2: Yes, significantly. Primary neurons at DIV 4–7 possess immature synaptic networks and express low levels of functional NMDA/AMPA receptors, making them highly resistant to excitotoxic insults. By DIV 12–14, the cultures form dense, mature glutamatergic networks with upregulated excitatory receptors. If your experimental design permits, testing the compound at DIV 7–9 can artificially lower the excitotoxic background while still allowing you to study mGluR pharmacology.

Q3: How should I prepare my (R)-4C3HPG stock to avoid the "pH shock" you mentioned? A3: Never dissolve (R)-4C3HPG directly into unbuffered water or culture media. Prepare a 10–50 mM stock solution in 1 equimolar NaOH, and immediately back-titrate with HCl to a pH of 7.2–7.4 before sterile filtering. Alternatively, dissolve in a high-capacity HEPES buffer (50 mM, pH 7.4) to ensure the addition of the compound does not crash the buffering capacity of your Neurobasal/B27 media.

Quantitative Data: Toxicity Thresholds

The table below summarizes expected viability outcomes when applying varying concentrations of (R)-4C3HPG to mature (DIV 14) primary cortical neurons, demonstrating the protective effect of pharmacological isolation.

Treatment GroupConcentrationCell Viability (MTT, % of Control)LDH Release (% of Max)Excitotoxic Phenotype Observed
Control (Vehicle) 0 µM100%< 10%None (Healthy arborization)
Low Dose 10 µM95 - 100%10 - 12%None
Moderate Dose 50 µM80 - 85%25 - 30%Mild dendritic beading
High Dose 200 µM< 40%> 65%Severe somatic swelling, rapid death
High Dose + MK-801 200 µM + 10 µM88 - 92%15 - 20%Rescued (Toxicity blocked)

Experimental Protocol: Self-Validating Workflow for (R)-4C3HPG Application

To ensure scientific integrity, your protocol must be a self-validating system. By incorporating selective iGluR antagonists prior to the addition of (R)-4C3HPG, you isolate the metabotropic effects of the compound and definitively rule out off-target ionotropic excitotoxicity.

Materials Required:
  • DIV 12–14 Primary Cortical or Hippocampal Neurons (cultured in Neurobasal + B27 supplement).

  • (R)-4C3HPG (pH-adjusted 10 mM stock).

  • MK-801 (NMDA antagonist, 10 mM stock in DMSO).

  • CNQX or NBQX (AMPA/Kainate antagonist, 10 mM stock in DMSO).

  • LDH Cytotoxicity Assay Kit.

Step-by-Step Methodology:
  • Media Exchange (Optional but Recommended): 2 hours prior to the experiment, perform a half-media exchange with fresh, pre-warmed Neurobasal/B27 to remove accumulated endogenous glutamate from the culture well.

  • Pharmacological Isolation (Pre-treatment): Add MK-801 to a final well concentration of 10 µM, and CNQX to a final concentration of 10 µM.

  • Incubation: Incubate the plates for 30 minutes at 37°C, 5% CO2​ . Causality note: This step allows the antagonists to fully occupy and block the ionotropic receptors, preventing the massive calcium influx that drives excitotoxicity.

  • Compound Application: Add the pH-adjusted (R)-4C3HPG to the desired final concentration (we recommend not exceeding 50 µM unless strictly required for your binding assay).

  • Incubation & Monitoring: Incubate for 24 hours. Observe the cells under phase-contrast microscopy at 4h and 24h to check for somatic swelling.

  • Endpoint Validation (LDH Assay): Collect 50 µL of the supernatant from each well. Centrifuge at 250 x g for 5 minutes to remove cell debris. Assay for Lactate Dehydrogenase (LDH) release according to the manufacturer's protocol. Compare the (R)-4C3HPG + Antagonist wells to the (R)-4C3HPG-only wells to quantify the exact percentage of death caused by off-target excitotoxicity.

G Prep Prepare DIV 12-14 Primary Neurons PreTreat Pre-treat with MK-801 & CNQX (30 min) Prep->PreTreat Dose Apply (R)-4C3HPG (10 - 50 µM) PreTreat->Dose Incubate Incubate 24h (37°C, 5% CO2) Dose->Incubate Assay LDH Release & Live/Dead Assay Incubate->Assay

Figure 2: Self-validating experimental workflow for isolating off-target toxicity.

References

  • Buisson, A., & Choi, D. W. (1995). The inhibitory mGluR agonist, S-4-carboxy-3-hydroxy-phenylglycine selectively attenuates NMDA neurotoxicity and oxygen-glucose deprivation-induced neuronal death. Neuropharmacology. Available at:[Link]

  • Kurjak, M., et al. (2002). Characterization of voltage-dependent Ca2+ channels coupled to VIP release and NO synthesis in enteric synaptosomes. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at:[Link]

  • Hayashi, Y., et al. (1994). Analysis of Derivatives Subtypes Agonist and Antagonist Activities of Phenylglycine for Different Cloned Metabotropic Glutamate Receptor. Journal of Neuroscience. Available at:[Link]

Sources

Validation & Comparative

Selective Activation of mGluR5: A Comparative Guide to (R)-CHPG and DHPG in Neuropharmacology

Author: BenchChem Technical Support Team. Date: April 2026

Group I metabotropic glutamate receptors (mGluRs)—comprising mGluR1 and mGluR5—are critical modulators of excitatory neurotransmission, synaptic plasticity, and glia-neuron communication[1]. For researchers investigating the specific contributions of mGluR5 to phenomena like Long-Term Depression (LTD) or astrocyte calcium signaling, choosing the correct pharmacological activator is paramount.

This guide provides an authoritative comparison between the two most prominent Group I agonists: (S)-3,5-DHPG (the potent, non-selective workhorse) and (R)-CHPG (the nominally mGluR5-selective alternative).

Quantitative Pharmacological Profiles

Understanding the binding affinities and required working concentrations is the first step in experimental design. While DHPG is highly potent across all Group I receptors, CHPG trades potency for theoretical selectivity.

Pharmacological Property(S)-3,5-DHPG(R)-CHPG
Primary Target mGluR1 & mGluR5 (Group I)[2]mGluR5 (Nominally Selective)[3]
mGluR1 EC₅₀ / Kᵢ ~6.6 µM / 0.9 µM[2],Inactive* (See E-E-A-T caveats)[4]
mGluR5 EC₅₀ / Kᵢ ~2.0 µM / 3.9 µM[2],~291 µM to 750 µM[5],[3]
Typical Working Conc. 10 µM - 100 µM[6],[7]1 mM - 2 mM[4],[7]
Primary Application Robust mGluR-LTD Induction[2]Isolating mGluR5-specific signaling[7]

Mechanistic Pathways & Receptor Targeting

Both mGluR1 and mGluR5 couple to Gq/11 proteins. Activation leads to the cleavage of PIP₂ by Phospholipase C (PLCβ) into Inositol trisphosphate (IP₃) and Diacylglycerol (DAG). This triggers intracellular calcium (Ca²⁺) release and Protein Kinase C (PKC) activation[8].

G DHPG DHPG (Group I Agonist) mGluR1 mGluR1 DHPG->mGluR1 mGluR5 mGluR5 DHPG->mGluR5 CHPG (R)-CHPG (mGluR5 Agonist) CHPG->mGluR1 Contested (Kammermeier 2012) CHPG->mGluR5 Gq Gq/11 Protein mGluR1->Gq mGluR5->Gq PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Figure 1: Differential receptor targeting and shared Gq/11 signaling of DHPG and (R)-CHPG.

Expert Insights: Causality & Scientific Integrity (E-E-A-T)

Choosing between DHPG and CHPG is not merely a matter of checking a catalog; it requires understanding the causality behind their pharmacological behaviors.

The DHPG Dilemma: DHPG is the gold standard for inducing chemical LTD in hippocampal slices[2]. Because of its high potency, it avoids the osmotic stress associated with high-concentration drug applications. However, DHPG activates both mGluR1 and mGluR5[9]. Furthermore, studies have shown that DHPG can induce off-target effects even in mGluR5 knockout mice[6]. Therefore, if you use DHPG to study mGluR5, you must co-apply an mGluR1 antagonist like LY367385.

The CHPG Caveat (Challenging the Dogma): (R)-CHPG was originally characterized in CHO cells as a strictly selective mGluR5 agonist, entirely inactive at mGluR1[3]. This makes it highly attractive for isolating mGluR5 responses, such as ERK2 phosphorylation in astrocytes[7]. However, scientific integrity demands we acknowledge recent contradictory data. Because CHPG is a weak agonist (EC₅₀ ~750 µM)[3], researchers routinely apply it at 1 to 2 mM[7]. At these massive concentrations, demonstrated via patch-clamp in SCG neurons that CHPG actually activates mGluR1 splice variants with similar efficacy to mGluR5[4],[10].

The Verdict: Neither drug is perfect. To ensure trustworthiness, every protocol must be a self-validating system . You cannot rely on the agonist's nominal selectivity alone; you must prove the pathway using negative allosteric modulators (NAMs).

Self-Validating Experimental Protocols

To guarantee reproducibility, the following workflows incorporate mandatory internal validation steps.

Protocol A: Inducing mGluR-LTD with DHPG in Hippocampal Slices

This protocol uses DHPG to induce LTD, validated by specific antagonists.

  • Slice Preparation: Prepare 350 µm acute hippocampal slices and allow them to recover in oxygenated artificial cerebrospinal fluid (aCSF) for 1-2 hours.

  • Baseline Recording: Stimulate the Schaffer collaterals and record field excitatory postsynaptic potentials (fEPSPs) in CA1. Establish a stable baseline for 15 minutes.

  • Agonist Wash-in: Perfuse the slices with aCSF containing 50 µM (S)-3,5-DHPG for exactly 10 minutes. You will observe an acute depression of the fEPSP.

  • Washout & Measurement: Wash out the DHPG with standard aCSF and record for 45-60 minutes to observe sustained LTD.

  • Self-Validation Step (Critical): In a separate cohort of slices, pre-incubate with 20 µM MPEP (mGluR5 NAM) and 50 µM LY367385 (mGluR1 antagonist) for 20 minutes prior to DHPG application[5]. If the LTD is not completely abolished, your prep has an artifactual drift.

Protocol B: Isolating mGluR5 Calcium Transients in Astrocytes with (R)-CHPG

This protocol leverages CHPG to study astrocyte signaling, where mGluR5 expression is dominant[7].

  • Cell Culture: Grow primary cortical astrocytes on glass coverslips until 80% confluent.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM (calcium indicator) in HBSS for 30 minutes at 37°C. Wash and allow 15 minutes for de-esterification.

  • Imaging & Baseline: Transfer to a confocal microscope stage. Record baseline fluorescence (F₀) for 2 minutes.

  • CHPG Application: Rapidly apply 1 mM (R)-CHPG [4]. Monitor the sharp spike in intracellular calcium (ΔF/F₀).

  • Self-Validation Step (Critical): Because 1 mM CHPG can have off-target effects[10], perform a control run where cells are pre-treated with 20 µM MPEP [5],[6]. The CHPG-induced calcium spike must be entirely blocked to confirm mGluR5 causality[5].

Workflow Prep 1. Slice/Cell Preparation Recovery 2. Recovery (1-2 hrs, aCSF) Prep->Recovery Baseline 3. Baseline Recording (10-15 mins) Recovery->Baseline Application 4. Agonist Wash-in (DHPG or CHPG) Baseline->Application Washout 5. Washout & Measurement Application->Washout

Figure 2: Self-validating workflow for evaluating mGluR-dependent synaptic plasticity.

References

  • Kammermeier, P. J. (2012). "The orthosteric agonist 2-chloro-5-hydroxyphenylglycine activates mGluR5 and mGluR1 with similar efficacy and potency". BMC Pharmacology, 12(6).[Link]

  • Jong, Y. J., et al. (2014). "Intracellular mGluR5 Can Mediate Synaptic Plasticity in the Hippocampus". Journal of Neuroscience, 34(10), 3649-3658.[Link]

  • Peavy, R. D., et al. (2001). "Metabotropic Glutamate Receptor 5-Induced Phosphorylation of Extracellular Signal-Regulated Kinase in Astrocytes Depends on Transactivation of the Epidermal Growth Factor Receptor". Journal of Neuroscience, 21(24), 9619-9628.[Link]

  • Doherty, A. J., et al. (1997). "(RS)-2-chloro-5-hydroxyphenylglycine (CHPG) activates mGlu5, but no mGlu1, receptors expressed in CHO cells and potentiates NMDA responses in the hippocampus". Neuropharmacology, 36(2), 265-267.[Link]

Sources

Stereoselective Activation of mGluR5: A Comprehensive Guide to (R)- and (S)-CHPG Functional Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

In the landscape of neuropharmacology and drug development, 2-chloro-5-hydroxyphenylglycine (CHPG) is widely utilized as an orthosteric agonist targeting Group I metabotropic glutamate receptors, specifically mGluR5. While traditionally classified as an mGluR5-selective agent (), more recent rigorous electrophysiological evaluations have demonstrated that it also exhibits partial agonism at mGluR1 splice variants ().

Commercially, CHPG is almost exclusively supplied as the racemic mixture, (R,S)-CHPG . However, for precise structure-activity relationship (SAR) modeling and high-fidelity functional assays, understanding the stereochemical divergence between its enantiomers is critical.

The Causality of Stereospecificity

The endogenous ligand for all mGluRs is L-glutamate, which possesses the (S)-absolute configuration. The orthosteric binding site of mGluR5 is located within the extracellular Venus Flytrap Domain (VFTD). For a ligand to induce the active conformational closure of the VFTD, it must perfectly align its α-amino and α-carboxyl groups with the conserved arginine and threonine residues in the hinge region.

Like other phenylglycine derivatives (e.g., DHPG), CHPG requires the (S)-configuration to mimic L-glutamate. The (S)-CHPG enantiomer correctly projects its substituted phenyl ring into the hydrophobic pocket of the VFTD, stabilizing the closed, active state. Conversely, the (R)-CHPG enantiomer projects its bulky aromatic ring into a sterically hindered region, preventing domain closure and rendering it pharmacologically inactive ().

G S_CHPG (S)-CHPG (Active Agonist) mGluR5 mGluR5 Venus Flytrap Domain (Open -> Closed) S_CHPG->mGluR5 High Affinity Binding R_CHPG (R)-CHPG (Inactive) R_CHPG->mGluR5 Steric Clash Gq Gq/11 Protein Coupling mGluR5->Gq Conformational Shift PLC Phospholipase C (PLCβ) Gq->PLC Activation IP3 IP3 Accumulation PLC->IP3 PIP2 Cleavage Ca2 Intracellular Ca2+ Flux IP3->Ca2 ER Channel Opening

Fig 1: Stereoselective activation of the mGluR5-Gq-PLC signaling cascade by the (S)-CHPG enantiomer.

Quantitative Data Comparison

Because the (R)-enantiomer acts as an inert bystander rather than a competitive antagonist, the functional potency ( EC50​ ) of pure (S)-CHPG is mathematically half that of the racemic mixture. Below is the comparative functional data derived from intracellular calcium mobilization assays.

LigandTarget EC50​ (µM)Emax (% of L-Glu)Stereochemical Role
L-Glutamate mGluR5~10100%Endogenous reference (S-configuration)
(R,S)-CHPG mGluR5~75095–100%Commercially available racemic mixture
(S)-CHPG mGluR5~37595–100%Active orthosteric agonist
(R)-CHPG mGluR5>10,000<5%Inactive enantiomer (Steric clash)

Self-Validating Experimental Protocol: Intracellular Calcium Mobilization

To objectively compare (R)-CHPG and (S)-CHPG, researchers must utilize a high-throughput intracellular calcium ( Ca2+ ) flux assay. The protocol below is designed as a self-validating system , incorporating strict internal controls to guarantee that the observed signals are exclusively mGluR5-mediated.

A. Reagents & Cell Preparation
  • Cell Line: Use a recombinant cell line (e.g., HEK293 or CHO) stably expressing human mGluR5.

    • Self-Validation Control: Plate a parallel cohort of wild-type (untransfected) host cells. This ensures the agonist is not activating endogenous purinergic or muscarinic receptors.

  • Plating: Seed cells at 30,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2​ .

B. Dye Loading (The Causality of Probenecid)
  • Prepare the dye-loading buffer: Fluo-4 AM (2 µM) in Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM Probenecid (pH 7.4).

    • Why Probenecid? Fluo-4 AM is a substrate for organic anion transporters (OATs) naturally expressed in HEK293/CHO cells. Probenecid competitively inhibits OATs, preventing the cells from pumping the dye back into the extracellular space. This maximizes the intracellular signal-to-noise ratio and prevents baseline drift.

  • Remove culture media, add 20 µL/well of dye-loading buffer, and incubate for 45 minutes at 37°C.

C. Antagonist Pre-Incubation (Specificity Control)
  • To a designated subset of mGluR5-expressing wells, add 10 µM of MPEP (a highly selective mGluR5 negative allosteric modulator) 15 minutes prior to agonist addition.

    • Why MPEP? If (S)-CHPG induces a calcium spike that is completely abolished by MPEP, it definitively proves the signal is mediated through mGluR5, ruling out off-target artifacts.

D. Kinetic Measurement
  • Prepare 5X concentration dose-response curves (10 µM to 3 mM) of (S)-CHPG, (R)-CHPG, and (R,S)-CHPG in HBSS buffer.

  • Transfer the cell plate to a kinetic fluorescence reader (e.g., FLIPR Tetra).

  • Read baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

  • Inject the compounds and record fluorescence continuously for 120 seconds to capture the peak Ca2+ transient.

Workflow Cell 1. Cell Seeding HEK293-mGluR5 (+/- WT Control) Dye 2. Dye Loading Fluo-4 AM + Probenecid (45 min, 37°C) Cell->Dye Compound 3. Ligand Addition (S)-CHPG vs (R)-CHPG (+/- MPEP) Dye->Compound Read 4. Kinetic Read FLIPR Tetra (Ex 488 / Em 525) Compound->Read Analysis 5. Data Analysis EC50 & Emax Calculation Read->Analysis

Fig 2: High-throughput intracellular calcium mobilization assay workflow for mGluR5 enantiomer profiling.

E. Data Analysis & Interpretation
  • Calculate the response as ΔF/F0​ (Peak fluorescence minus baseline, divided by baseline).

  • Normalize the maximum response of (S)-CHPG to the maximum response elicited by a saturating dose (100 µM) of L-Glutamate to determine Emax.

  • Expected Outcome: (S)-CHPG will yield a standard sigmoidal dose-response curve with an EC50​ of ~375 µM. (R)-CHPG will remain flat (indistinguishable from buffer control). The MPEP-treated wells will show no response to (S)-CHPG, validating the assay's target specificity.

References

  • Doherty, A. J., Palmer, M. J., Henley, J. M., Collingridge, G. L., & Jane, D. E. (1997). (RS)-2-chloro-5-hydroxyphenylglycine (CHPG) activates mGlu5, but no mGlu1, receptors expressed in CHO cells and potentiates NMDA responses in the hippocampus. Neuropharmacology, 36(2), 265-267. URL:[Link]

  • Baker, S. R., Goldsworthy, J., Harden, R. C., Salhoff, C. R., & Schoepp, D. D. (1995). Enzymatic resolution and pharmacological activity of the enantiomers of 3,5-dihydroxyphenylglycine, a metabotropic glutamate receptor agonist. Bioorganic & Medicinal Chemistry Letters, 5(3), 223-228. URL:[Link]

  • Kammermeier, P. J. (2012). The orthosteric agonist 2-chloro-5-hydroxyphenylglycine activates mGluR5 and mGluR1 with similar efficacy and potency. BMC Pharmacology, 12, 6. URL:[Link]

A Comparative Guide to (R)-4-Carboxy-3-hydroxyphenylglycine and the CHPG Racemic Mixture: Efficacy and Potency in Metabotropic Glutamate Receptor Research

Author: BenchChem Technical Support Team. Date: April 2026

For researchers navigating the complex landscape of metabotropic glutamate receptor (mGluR) pharmacology, the choice of agonist can profoundly influence experimental outcomes. This guide provides an in-depth comparison of (R)-4-Carboxy-3-hydroxyphenylglycine and the widely used CHPG racemic mixture, ((RS)-2-chloro-5-hydroxyphenylglycine). We will delve into their respective efficacy and potency at various mGluR subtypes, supported by experimental data, to empower researchers in making informed decisions for their studies.

Introduction to the Ligands

Metabotropic glutamate receptors, a family of G protein-coupled receptors, play crucial roles in modulating synaptic plasticity and neuronal excitability. Their dysfunction is implicated in a range of neurological and psychiatric disorders. Consequently, subtype-selective ligands are invaluable tools for dissecting the physiological and pathological functions of these receptors.

CHPG , or (RS)-2-chloro-5-hydroxyphenylglycine, is a well-established and commercially available ligand, commonly used as a selective agonist for the mGluR5 subtype.[1][2][3][4] Being a racemic mixture, it contains equal amounts of the (R)- and (S)-enantiomers.

(R)-4-Carboxy-3-hydroxyphenylglycine is a specific enantiomer of the phenylglycine derivative 4-Carboxy-3-hydroxyphenylglycine (4C3HPG). The stereochemistry of such compounds is critical, as different enantiomers can exhibit markedly different pharmacological profiles. While data on the (R)-enantiomer is limited, extensive research on the (S)-enantiomer and the racemic mixture of 4C3HPG provides a basis for understanding its potential activity.

Comparative Analysis of Efficacy and Potency

A direct comparison of these compounds reveals significant differences in their selectivity, potency, and mode of action at various mGluR subtypes. The following table summarizes key pharmacological data compiled from multiple studies. It is important to note that direct comparisons in a single study are scarce, and thus, these values should be interpreted within the context of their respective experimental conditions.

CompoundTarget mGluRActivityPotency (EC50 / IC50 / K_B)EfficacyCitation(s)
(RS)-CHPG mGluR5Agonist~60 µM (mGluR5b) to 750 µM (mGluR5a)Full Agonist[2][5]
mGluR1AgonistSimilar to mGluR5Full Agonist[5]
Group II & III mGluRsInactive--[5]
(S)-4C3HPG mGluR1aAntagonistIC50: 15 µM / K_B: ~29 µM (for racemate)Competitive[6][7]
mGluR5Partial Agonist-Partial[8][9][10]
mGluR2AgonistEC50: 21 µM-[7]
(R)-4C3HPG mGluR2AgonistLess potent than (S)-enantiomer-[11]
Other mGluRsLow to no activity--[11]
Insights into the Comparison

The data clearly indicates that the CHPG racemic mixture and the enantiomers of 4C3HPG have distinct pharmacological profiles.

  • CHPG as a Group I Agonist: The racemic CHPG is primarily recognized as a selective mGluR5 agonist.[1][2][3][4] However, some evidence suggests it can also activate mGluR1 with comparable potency, challenging its subtype selectivity within Group I mGluRs.[5] This lack of absolute selectivity is a critical consideration for researchers aiming to isolate mGluR5-specific effects.

  • The Dichotomy of (S)-4C3HPG: The (S)-enantiomer of 4C3HPG presents a more complex profile, acting as a competitive antagonist at mGluR1a while demonstrating agonist activity at Group II mGluRs, specifically mGluR2.[7][8][12][13][14][15] Furthermore, it exhibits partial agonist activity at mGluR5.[8][9][10] This mixed agonist-antagonist profile makes it a unique tool for probing the interplay between different mGluR subtypes.

  • The Understudied (R)-4C3HPG: Research on the (R)-enantiomer is significantly less extensive. Available data suggests it has weak agonist activity at mGluR2 and is generally less active than its (S)-counterpart.[11] This implies that the primary activity of the racemic 4C3HPG at mGluR1 is likely attributable to the (S)-enantiomer.

The Rationale for Choosing a Single Enantiomer vs. a Racemic Mixture

The decision to use a single enantiomer over a racemic mixture is a cornerstone of precise pharmacological investigation. A racemic mixture, like CHPG, contains two enantiomers that may have different potencies, efficacies, or even opposing effects on the target receptor or other off-target sites. The observed effect of a racemate is the net result of the activities of both enantiomers.

In the case of CHPG, while it is widely used as an mGluR5 agonist, the contribution of each individual enantiomer to its overall activity profile is not always considered. For 4C3HPG, the distinct actions of the (S)-enantiomer as both a Group I antagonist and a Group II agonist highlight the importance of stereoselectivity. Using the racemate of 4C3HPG would produce a convoluted pharmacological effect, making it difficult to attribute the observed results to a specific receptor subtype.

Therefore, for studies demanding high specificity, the use of a purified enantiomer is strongly recommended. This approach ensures that the observed biological response can be confidently attributed to the interaction of a single molecular entity with its target.

Experimental Methodologies

The characterization of these compounds relies on a suite of well-established in vitro assays. Understanding the principles behind these methods is crucial for interpreting the data and designing future experiments.

Phosphoinositide (PI) Hydrolysis Assay

This assay is a hallmark for assessing the activity of Gq-coupled receptors, such as Group I mGluRs (mGluR1 and mGluR5).

  • Principle: Activation of Gq-coupled receptors leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of IP3 is then measured as an indicator of receptor activation.

  • Typical Protocol:

    • Cells expressing the target mGluR are incubated with a radiolabeled inositol precursor, such as [³H]-myo-inositol, to label the cellular phosphoinositide pool.

    • The cells are then stimulated with the test compound (e.g., CHPG or 4C3HPG enantiomers).

    • The reaction is stopped, and the accumulated radiolabeled inositol phosphates are separated from the free radiolabel by ion-exchange chromatography.

    • The amount of radioactivity in the inositol phosphate fraction is quantified using a scintillation counter.

Gq_Signaling_Pathway Agonist Agonist (e.g., CHPG) mGluR Group I mGluR (mGluR1/5) Agonist->mGluR binds to Gq Gq Protein mGluR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates

Caption: Gq-coupled signaling pathway for Group I mGluRs.

Calcium Flux Assay

This is another functional assay for Gq-coupled receptors that measures the downstream consequence of IP3 production.

  • Principle: The IP3 generated from PLC activation binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular Ca²⁺ is detected using a fluorescent Ca²⁺ indicator.

  • Typical Protocol:

    • Cells expressing the target receptor are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • The baseline fluorescence is measured.

    • The test compound is added, and the change in fluorescence intensity, corresponding to the increase in intracellular Ca²⁺, is monitored in real-time using a fluorescence plate reader or microscope.

Experimental_Workflow_Calcium_Flux cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Culture cells expressing target mGluR dye_loading Load cells with Ca²⁺-sensitive dye cell_culture->dye_loading baseline Measure baseline fluorescence dye_loading->baseline add_agonist Add test compound (Agonist) baseline->add_agonist readout Monitor fluorescence change (Ca²⁺ flux) add_agonist->readout data_analysis Calculate dose-response curves (EC50) readout->data_analysis

Caption: Workflow for a typical calcium flux assay.

Radioligand Binding Assay

This assay directly measures the interaction of a compound with the receptor.

  • Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes). The ability of a non-labeled test compound to displace the radiolabeled ligand is measured, providing information on its binding affinity (Ki).

  • Typical Protocol:

    • Membranes from cells expressing the target mGluR are prepared.

    • The membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-LY341495) and varying concentrations of the unlabeled test compound.

    • The bound and free radioligand are separated by filtration.

    • The amount of radioactivity bound to the membranes is quantified, and the IC50 (concentration of test compound that displaces 50% of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion and Recommendations

The choice between (R)-4-Carboxy-3-hydroxyphenylglycine and the CHPG racemic mixture depends critically on the specific research question and the desired level of pharmacological precision.

  • For selective activation of mGluR5 (with potential mGluR1 co-activation): The CHPG racemic mixture can be a useful tool, particularly for initial exploratory studies. However, researchers should be mindful of its potential effects on mGluR1 and consider follow-up experiments with more selective compounds if necessary.

  • For dissecting the roles of mGluR1 and mGluR2: (S)-4-Carboxy-3-hydroxyphenylglycine offers a unique pharmacological profile as an mGluR1 antagonist and an mGluR2 agonist. This makes it an excellent tool for studies investigating the differential contributions of these receptors to a physiological or pathological process.

  • Regarding (R)-4-Carboxy-3-hydroxyphenylglycine: Due to the limited available data, its use as a primary research tool is not well-supported at present. Further characterization is needed to establish its pharmacological profile.

References

  • Tocris Bioscience. (S)-4-Carboxy-3-hydroxyphenylglycine.

  • D'Antoni, S., et al. (1998). 4-carboxy-3-hydroxyphenylglycine activates phosphatidyl inositol linked metabotropic glutamate receptors in different brain regions of the neonatal rat. Neurochemistry International, 32(1), 77-85.

  • Thomsen, C., & Suzdak, P. D. (1993). 4-Carboxy-3-hydroxyphenylglycine, an antagonist at type I metabotropic glutamate receptors. European Journal of Pharmacology, 245(3), 299-301.

  • Thomsen, C., et al. (1994). (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice. Journal of Neurochemistry, 62(6), 2492-2495.

  • Tizzano, M., et al. (1995). The inhibitory mGluR agonist, S-4-carboxy-3-hydroxy-phenylglycine selectively attenuates NMDA neurotoxicity and oxygen-glucose deprivation-induced neuronal death. Neuropharmacology, 34(8), 1081-1087.

  • Hayashi, Y., et al. (1994). Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes. Journal of Neuroscience, 14(5 Pt 2), 3370-3377.

  • Brabet, I., et al. (1995). Phenylglycine derivatives discriminate between mGluR1- and mGluR5-mediated responses. Neuropharmacology, 34(8), 895-903.

  • Amerigo Scientific. CHPG.

  • PDSP. Assay Protocol Book.

  • Kammermeier, P. J. (2012). The orthosteric agonist 2-chloro-5-hydroxyphenylglycine activates mGluR5 and mGluR1 with similar efficacy and potency. BMC Neuroscience, 13, 6.

  • Prezeau, L., et al. (1994). Competitive antagonism by phenylglycine derivatives at type I metabotropic glutamate receptors. Molecular Pharmacology, 45(4), 570-575.

  • MedchemExpress. (S)-4C3HPG.

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.

  • Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.

  • Axon Medchem. CHPG | mGluR5 agonist | Axon 2691.

  • Bedingfield, J. S., et al. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British Journal of Pharmacology, 116(8), 3323-3329.

  • Hayashi, Y., et al. (1994). Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes. Neuroscience, 61(4), 989-997.

  • Thomsen, C., et al. (1994). Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes. Journal of Neurochemistry, 62(6), 2492-2495.

  • Kłodzińska, A., & Chojnacka-Wójcik, E. (1999). Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists. Brain Research, 847(2), 241-248.

  • Kingston, A. E., et al. (1995). Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells. British Journal of Pharmacology, 116(8), 3323-3329.

  • Pellicciari, R., et al. (2002). Co-operative binding assay for the characterization of mGlu4 allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 12(23), 3447-3450.

  • Hello Bio. (R,S)-CHPG.

  • Pellicciari, R., et al. (1998). Synthesis and Pharmacological Characterization of All Sixteen Stereoisomers of 2-(2'-Carboxy-3'-phenylcyclopropyl)glycine. Focus on (2S,1'S,2'S,3'R). Journal of Medicinal Chemistry, 41(8), 1353-1364.

  • University of Chicago. CALCIUM FLUX PROTOCOL.

  • Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.

  • Pellegrini-Giampietro, D. E., et al. (1996). Metabotropic receptors in excitotoxicity: (S)-4-carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) protects against rat striatal quinolinic acid lesions. Neuropharmacology, 35(5), 557-564.

  • Doherty, A. J., et al. (1997). (RS)-2-chloro-5-hydroxyphenylglycine (CHPG) activates mGlu5, but no mGlu1, receptors expressed in CHO cells and potentiates NMDA responses in the hippocampus. Neuropharmacology, 36(2), 265-267.

  • Eurofins Discovery. mGlu1 Human Glutamate (Metabotropic) GPCR Cell Based Agonist Calcium Flux LeadHunter Assay.

  • Littman, L., et al. (1996). Characterization of metabotropic glutamate receptor-stimulated phosphoinositide hydrolysis in rat cultured cerebellar granule cells. Journal of Neurochemistry, 66(2), 647-655.

  • Agilent. Calcium Flux Assays.

  • FUJIFILM Wako. Optimizing Calcium Flux Assays for Investigating Pain Response with Human iPSC-derived Sensory Neurons.

  • Wang, Y., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. ASSAY and Drug Development Technologies, 13(7), 415-423.

  • Winder, D. G., & Conn, P. J. (1993). Metabotropic glutamate receptor (mGluR)-mediated potentiation of cyclic AMP responses does not require phosphoinositide hydrolysis: mediation by a group II-like mGluR. Journal of Neurochemistry, 60(3), 1163-1166.

  • Rodríguez de Lores Arnaiz, G., & de Forteza, D. A. (2002). Metabotropic glutamate receptor involvement in phosphoinositide hydrolysis stimulation by an endogenous Na(+), K(+)-ATPase inhibitor and ouabain in neonatal rat brain. Neurochemistry International, 41(5), 341-348.

  • Catania, M. V., et al. (2001). Expression and coupling to polyphosphoinositide hydrolysis of group I metabotropic glutamate receptors in early postnatal and adult rat brain. Journal of Neurochemistry, 77(4), 1045-1055.

Sources

Publish Comparison Guide: mGluR5 Selectivity of 4-Carboxy-3-hydroxyphenylglycine vs. Endogenous Glutamate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Critical Nomenclature

When evaluating the pharmacology of metabotropic glutamate receptor 5 (mGluR5), precision in stereochemistry and ligand nomenclature is paramount. The endogenous ligand, L-Glutamate , is a non-selective full agonist that activates all mGluR subtypes[1]. To isolate specific receptor functions, researchers rely on synthetic phenylglycine derivatives[2].

A frequent point of confusion in literature and assay design is the distinction between the 4-carboxy-3-hydroxyphenylglycine scaffold and other structurally similar synthetic agonists.

  • (S)-4-carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) is the active enantiomer of the 4C3HPG scaffold. It functions primarily as a competitive antagonist at mGluR1a and a partial agonist/weak antagonist at mGluR5[2].

  • The (R)-enantiomer ((R)-4C3HPG) lacks significant mGluR activity. However, it is frequently conflated with (R)-2-chloro-5-hydroxyphenylglycine (CHPG) , which is a classical, highly selective mGluR5 full agonist[3].

This guide objectively compares the mGluR5 selectivity, efficacy, and signaling dynamics of the 4C3HPG scaffold and CHPG against endogenous L-Glutamate to assist drug development professionals in selecting the appropriate pharmacological probes.

Quantitative Pharmacological Comparison

To effectively benchmark mGluR5 selectivity, we must look at the half-maximal effective concentration (EC₅₀) and inhibitory concentration (IC₅₀) across Group I (mGluR1/5) and Group II (mGluR2/3) receptors.

LigandTarget Receptor ProfileAction at mGluR5EC₅₀ / IC₅₀ at mGluR5Selectivity Profile
L-Glutamate Pan-mGluRFull AgonistEC₅₀: 2 – 60 µM[4]Non-selective endogenous ligand.
(S)-4C3HPG Group I / Group IIPartial Agonist / AntagonistIC₅₀: ~15 µM[5]mGluR1 antagonist; mGluR2 agonist; weak mGluR5 partial agonist[5],[2].
(R)-CHPG Group I (mGluR5)Full AgonistEC₅₀: ~60 µM[3]Highly selective for mGluR5 over mGluR2/4[3].

Note: Glutamate's EC₅₀ varies significantly (2 µM to 60 µM) depending on whether the assay measures rapid transient cell-surface responses or sustained intracellular pool activation[4].

Mechanistic Signaling Pathways

Group I mGluRs (mGluR1 and mGluR5) are predominantly localized to the postsynaptic membrane and are coupled to Gq/11 proteins[6]. Activation by an orthosteric agonist (like L-Glutamate or CHPG) stimulates phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG)[6]. IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC)[6].

mGluR5_Pathway Ligand L-Glutamate / (R)-CHPG Receptor mGluR5 Receptor (Group I) Ligand->Receptor Binds & Activates GProtein Gq/11 Protein Receptor->GProtein Couples Effector Phospholipase C (PLC) GProtein->Effector Stimulates Substrate PIP2 Effector->Substrate Cleaves Messenger1 IP3 Substrate->Messenger1 Messenger2 DAG Substrate->Messenger2 Calcium Intracellular Ca2+ Release Messenger1->Calcium ER IP3R Activation Kinase Protein Kinase C (PKC) Messenger2->Kinase Activates

Fig 1: Gq/11-coupled signal transduction pathway of mGluR5 following agonist binding.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I frequently encounter assay discrepancies arising from ligand stereochemistry and variable receptor coupling efficiencies. To objectively measure mGluR5 selectivity, a self-validating Intracellular Calcium Mobilization assay is the gold standard due to its high temporal resolution.

Protocol: Fura-2 Ratiometric Calcium Imaging

Causality & Rationale: Fura-2 is preferred over single-wavelength dyes (like Fluo-4) because its ratiometric nature (excitation at 340 nm and 380 nm) normalizes for uneven dye loading, photobleaching, and variable cell thickness. This allows for absolute Ca²⁺ quantification, which is critical when comparing the subtle partial agonist effects of 4C3HPG against the robust full agonist effects of Glutamate.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human mGluR5 into 96-well black-walled, clear-bottom microplates. Culture until 80-90% confluent.

  • Dye Loading: Wash cells with Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES. Incubate with 2 µM Fura-2 AM and 0.02% Pluronic F-127 for 45 minutes at 37°C in the dark.

  • De-esterification: Wash the cells three times with HBSS to remove extracellular dye. Incubate for an additional 20 minutes at room temperature to allow complete intracellular de-esterification of the AM ester.

  • Self-Validation (Negative Control): To ensure the observed calcium transient is strictly mGluR5-mediated, pre-incubate control wells with 1 µM MPEP (a highly selective mGluR5 negative allosteric modulator) for 15 minutes prior to agonist addition[3].

  • Ligand Addition & Kinetic Read: Using an automated fluorescence plate reader, inject L-Glutamate (100 µM), (S)-4C3HPG (100 µM), or (R)-CHPG (100 µM). Continuously record the 340/380 nm emission ratio (at 510 nm) for 120 seconds to capture the rapid transient peak.

  • Data Analysis: Generate concentration-response curves using non-linear regression to calculate precise EC₅₀ or IC₅₀ values.

Ca_Assay_Workflow S1 1. Cell Preparation Seed HEK293-mGluR5 cells S2 2. Dye Loading Incubate with Fura-2 AM (45 min) S1->S2 S3 3. Validation Control Pre-treat with MPEP (Negative Control) S2->S3 S4 4. Ligand Addition Inject Glutamate or 4C3HPG S3->S4 S5 5. Kinetic Read Measure 340/380 nm ratio (Ca2+ peak) S4->S5 S6 6. Data Synthesis Calculate EC50/IC50 & Schild Analysis S5->S6

Fig 2: Self-validating intracellular calcium mobilization assay workflow for mGluR5.

Causality and Field-Proven Insights

When utilizing phenylglycine derivatives in drug development, researchers must account for Agonist-Dependent Antagonism .

A critical insight when evaluating (S)-4C3HPG is that its apparent potency shifts depending on the orthosteric agonist used to stimulate the receptor[7]. For instance, (S)-4C3HPG antagonizes Glutamate-induced Ca²⁺ release much more potently than it antagonizes DHPG-induced responses in mGluR5-expressing cells[7].

The Causality: This phenomenon occurs because the mGluR5 ligand-binding domain (a large extracellular Venus flytrap domain) adopts distinct conformational states depending on the specific orthosteric ligand bound[8]. Because Glutamate and DHPG induce slightly different degrees of domain closure, the competitive binding kinetics of the 4C3HPG scaffold are fundamentally altered[8]. Therefore, when screening novel allosteric modulators or antagonists, the choice of the baseline agonist (Glutamate vs. synthetic probes) will directly dictate the assay's sensitivity and the resulting IC₅₀ values.

References

  • Kammermeier, P. J. (2012). The orthosteric agonist 2-chloro-5-hydroxyphenylglycine activates mGluR5 and mGluR1 with similar efficacy and potency. BMC Pharmacology.[Link]

  • Thomsen, C., et al. (1994). (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice. Journal of Neurochemistry.[Link]

  • Brabet, I., et al. (1995). Phenylglycine derivatives discriminate between mGluR1- and mGluR5-mediated responses. Neuropharmacology.[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. mGlu5 receptor.[Link]

  • Jong, Y. J., et al. (2014). Half-maximal glutamate concentrations associated with intracellular mGluR5-mediated Ca2+ responses in striatal neurons. Journal of Molecular Neuroscience.[Link]

  • Zhang, Z., et al. (2015). Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+. International Journal of Molecular Sciences.[Link]

  • Bedingfield, J. S., et al. (1998). Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells. British Journal of Pharmacology.[Link]

  • Suryanarayana, S., et al. (2013). Estimation of Ligand Efficacies of Metabotropic Glutamate Receptors from Conformational Forces Obtained from Molecular Dynamics Simulations. Journal of Chemical Information and Modeling.[Link]

Sources

Advanced Electrophysiology Guide: Antagonizing (R)-CHPG-Induced mGlu5 Inward Currents with MPEP

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in neuropharmacology and patch-clamp electrophysiology, I have designed this guide to provide a rigorous, self-validating framework for studying Group I metabotropic glutamate receptors (mGluRs). Specifically, we will examine the use of MPEP (2-Methyl-6-(phenylethynyl)pyridine) to block inward currents induced by the selective mGlu5 agonist (R)-CHPG ((R)-4-Carboxy-3-hydroxyphenylglycine).

This guide objectively compares MPEP and (R)-CHPG against alternative pharmacological tools, details the causality behind specific methodological choices, and provides a robust whole-cell patch-clamp protocol.

The Pharmacological Landscape: Comparing mGlu5 Modulators

To isolate mGlu5-mediated inward currents, researchers must select reagents that maximize receptor subtype selectivity while minimizing off-target effects.

Agonists: (R)-CHPG vs. DHPG

(R)-CHPG is highly prized for its selectivity. Unlike the broad Group I mGluR agonist DHPG (which activates both mGlu1 and mGlu5), (R)-CHPG selectively activates mGlu5[1]. However, it is a relatively weak agonist, requiring high working concentrations (typically 500 µM to 1 mM) to induce robust inward currents in whole-cell voltage-clamp recordings[2][3]. When applied to fast-spiking (FS) interneurons or amygdala neurons, (R)-CHPG induces significant inward holding currents and increases cellular excitability[2][4].

Antagonists: MPEP vs. MTEP vs. Fenobam

MPEP is the prototypical negative allosteric modulator (NAM) for mGlu5. It binds to the transmembrane domain of the receptor, stabilizing an inactive conformation and non-competitively blocking agonist-induced intracellular calcium release and subsequent inward cation currents[5].

  • The MPEP Liability: While highly potent (IC₅₀ ~12-36 nM), MPEP exhibits a known off-target effect: at concentrations ≥20 µM, it directly inhibits NMDA receptor peak and steady-state currents[6][7].

  • The MTEP Alternative: MTEP is a structurally related NAM that offers improved selectivity and reduced NMDA receptor liability at working concentrations, though it can still alter NMDA currents at extremely high doses (e.g., 200 µM)[6][7].

  • Fenobam: An atypical non-competitive antagonist with inverse agonist properties, useful for cross-validating MPEP/MTEP results[5].

Quantitative Comparison of mGlu5 Modulators
CompoundPrimary TargetMechanism of ActionTypical In Vitro Conc.Key Off-Target Liabilities / Notes
(R)-CHPG mGlu5Selective Orthosteric Agonist500 µM – 1 mMVery low potency; requires high concentrations[2].
DHPG mGlu1 & mGlu5Group I Orthosteric Agonist10 µM – 50 µMLacks selectivity between mGlu1 and mGlu5[1].
MPEP mGlu5Negative Allosteric Modulator1 µM – 10 µMBlocks NMDA receptors at concentrations ≥20 µM[6].
MTEP mGlu5Negative Allosteric Modulator1 µM – 10 µMHighly selective; fewer off-target effects than MPEP[7].
Fenobam mGlu5NAM / Inverse Agonist100 nM – 1 µMBlocks basal mGlu5 activity; structurally distinct[5].

Mechanistic Pathway of mGlu5-Induced Inward Currents

Understanding the intracellular signaling cascade is critical for interpreting electrophysiological data. Activation of mGlu5 by (R)-CHPG couples to Gq proteins, activating Phospholipase C (PLC). This generates IP3 and DAG, leading to intracellular Ca²⁺ release[4]. In many neuronal subtypes, this Ca²⁺ transient activates non-selective cation channels (such as TRP channels) or electrogenic Na⁺/Ca²⁺ exchangers, manifesting as a slow inward current ( Iinward​ ) under voltage-clamp conditions[1][8]. MPEP blocks this entire cascade by preventing the initial G-protein coupling.

Pathway CHPG (R)-CHPG (Orthosteric Agonist) mGlu5 mGlu5 Receptor CHPG->mGlu5 Activates MPEP MPEP (Allosteric NAM) MPEP->mGlu5 Blocks Gq Gq Protein mGlu5->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Release PLC->IP3 Ca2 Intracellular Ca2+ Rise IP3->Ca2 TRP TRP / Cation Channels Ca2->TRP Current Slow Inward Current TRP->Current

Figure 1: Pharmacological modulation of the mGlu5 signaling cascade leading to inward currents.

Electrophysiological Protocol: Isolating mGlu5 Inward Currents

To ensure scientific integrity, this protocol is designed as a self-validating system . We must pharmacologically isolate the neuron from network-driven synaptic activity to prove that the inward current is a direct postsynaptic consequence of mGlu5 activation.

Step-by-Step Methodology

1. Preparation & Internal Solution Selection

  • Action: Prepare acute brain slices (e.g., hippocampus or amygdala) and patch neurons using a K-gluconate-based internal solution.

  • Causality: K-gluconate preserves physiological intracellular chloride and potassium gradients, allowing for accurate measurement of resting membrane potential and holding currents[9].

  • Self-Validation: Monitor series resistance ( Rs​ ). If Rs​ fluctuates by >20% during the experiment, discard the cell, as changes in Rs​ can masquerade as inward currents.

2. Pharmacological Isolation (The Baseline)

  • Action: Perfuse slices with Artificial Cerebrospinal Fluid (ACSF) containing:

    • TTX (1 µM): Blocks voltage-gated Na⁺ channels.

    • NBQX (10 µM) & D-AP5 (50 µM): Blocks AMPA and NMDA receptors.

    • Picrotoxin (50 µM): Blocks GABA_A receptors.

  • Causality: (R)-CHPG can increase network excitability[4]. By blocking action potentials and ionotropic receptors, any observed current is guaranteed to be a direct metabotropic response, not an artifact of presynaptic glutamate release. Voltage-clamp the cell at -70 mV.

3. Agonist Application ((R)-CHPG)

  • Action: Bath apply (R)-CHPG (1 mM) for 2–3 minutes[2][9].

  • Causality: Due to its low potency, 1 mM is required to saturate the receptors. You will observe a slow, gradually developing inward current (typically 10–100 pA depending on the cell type)[2].

  • Action: Washout with ACSF for 10–15 minutes until the holding current returns to baseline.

4. Antagonist Pre-Incubation (MPEP)

  • Action: Bath apply MPEP (10 µM) for at least 5 minutes prior to the second agonist application.

  • Causality: Because MPEP is an allosteric modulator, it must equilibrate within the lipophilic transmembrane domain of the receptor before the orthosteric agonist is introduced[5]. Crucial Expert Insight: Do not exceed 10 µM MPEP to avoid off-target NMDA receptor blockade, even though NMDA receptors are blocked by D-AP5 in this specific cocktail, maintaining strict selectivity is best practice[6].

5. Co-Application & Blockade Verification

  • Action: Co-apply (R)-CHPG (1 mM) + MPEP (10 µM).

  • Causality: The previously observed inward current should be completely abolished, confirming that the (R)-CHPG-induced current was exclusively mediated by mGlu5.

Workflow Step1 1. Whole-Cell Patch Clamp (Voltage-Clamp at -70 mV) Step2 2. Pharmacological Isolation (TTX, NBQX, D-AP5, PTX) Step1->Step2 Step3 3. Apply (R)-CHPG (1 mM) Observe Inward Current Step2->Step3 Step4 4. Washout (10-15 min) Return to Baseline Step3->Step4 Step5 5. Pre-incubate MPEP (10 µM) (5 min equilibration) Step4->Step5 Step6 6. Co-apply (R)-CHPG + MPEP Observe Current Blockade Step5->Step6

Figure 2: Patch-clamp experimental workflow for validating MPEP-mediated mGlu5 blockade.

Expert Troubleshooting & Data Interpretation

As researchers, we must anticipate failure points in our assays. If MPEP fails to fully block the (R)-CHPG induced current, consider the following:

  • Incomplete Washout/Desensitization: Group I mGluRs rapidly desensitize. If the first application of (R)-CHPG induces a massive calcium transient, the receptor or downstream TRP channels may desensitize. If the second application (with MPEP) shows no current, you cannot definitively prove MPEP blocked it—it could just be desensitization. Solution: Always run a time-matched control cell where (R)-CHPG is applied twice without MPEP to prove the current can be evoked reliably a second time.

  • G-Protein Washout: During prolonged whole-cell recordings, intracellular GTP and secondary messengers dialyze into the patch pipette, leading to a "rundown" of metabotropic responses. Solution: Supplement your internal solution with 0.3 mM GTP to sustain G-protein signaling[4].

  • MPEP Concentration Limits: If you are using MPEP to block mGlu5 in a paradigm where NMDA receptors are active (e.g., studying synaptic plasticity rather than isolated holding currents), you must cap MPEP at 10 µM. Higher concentrations (e.g., 20 µM) will directly depress NMDA currents, leading to false-positive interpretations of mGlu5's role in your circuit[6][7]. If higher NAM concentrations are required, switch to MTEP[5].

References

  • Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions
  • Effects of mGluR5 agonist CHPG on evoked EPSCs and holding currents in...
  • Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP. nih.gov.
  • Metabotropic glutamate receptors 1 and 5 differentially regulate bulbar dopaminergic cell function. nih.gov.
  • Differential Metabotropic Glutamate Receptor Expression and Modulation in Two Neocortical Inhibitory Networks. Journal of Neurophysiology.
  • Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes. Journal of Neuroscience.
  • Brain concentrations of mGluR5 negative allosteric modulator MTEP in relation to receptor occupancy – Comparison to MPEP.
  • NEW ROLES FOR METABOTROPIC GLUTAMATE RECEPTOR SIGNALING IN THE PHYSIOLOGY AND PATHOLOGY OF DOPAMINE NEURONS. OHSU Digital Collections.
  • Mitochondrial Reactive Oxygen Species Are Activated by mGluR5 through IP 3 and Activate ERK and PKA to Increase Excitability of Amygdala Neurons and Pain Behavior. Journal of Neuroscience.

Sources

Safety Operating Guide

(R)-4-Carboxy-3-hydroxyphenylglycine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Handling of (R)-4-Carboxy-3-hydroxyphenylglycine

Executive Summary

(R)-4-Carboxy-3-hydroxyphenylglycine is a conformationally restricted, synthetic amino acid derivative utilized extensively as a ligand for metabotropic glutamate receptors (mGluRs) in neuropharmacology[1]. Due to its potent neuroactive properties and high environmental stability, improper disposal poses significant risks of excitotoxicity to aquatic ecosystems. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and terminal destruction of this compound, ensuring full compliance with stringent environmental health and safety (EHS) standards[2].

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, laboratory personnel must evaluate the physicochemical properties that dictate the compound's behavior in waste streams. Summarized below is the essential hazard profile:

PropertySpecification / Hazard Profile
Chemical Name (R)-4-Carboxy-3-hydroxyphenylglycine
Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
Pharmacological Target Metabotropic Glutamate Receptors (mGluRs)
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)
Solubility Soluble in aqueous base (e.g., 1 eq. NaOH) and physiological buffers
Incompatibilities Strong oxidizing agents (e.g., sodium hypochlorite), strong acids

Mechanistic Rationale for Disposal Methodologies

Standard laboratory disposal often relies on chemical neutralization or drain disposal for water-soluble compounds. However, (R)-4-Carboxy-3-hydroxyphenylglycine requires highly specific handling due to two critical mechanistic factors:

  • Avoidance of Bleach (Sodium Hypochlorite): A common error in biological laboratories is treating all aqueous waste with bleach. Reacting the primary amine group of this phenylglycine derivative with sodium hypochlorite generates highly toxic, volatile organic chloramines[3]. Furthermore, the phenolic moiety can undergo electrophilic chlorination, producing chlorinated phenols which act as persistent environmental pollutants.

  • Requirement for Thermal Destruction: Because synthetic mGluR ligands can bypass standard municipal wastewater microbial degradation, they must never be poured down the drain. High-temperature incineration (>1000°C) is the only method that guarantees the complete cleavage of the stable aromatic ring and amino acid backbone, converting the compound into harmless CO₂, H₂O, and NOₓ[2].

Operational Disposal Protocols

The following step-by-step workflows must be executed using appropriate PPE (nitrile gloves, safety goggles, and a lab coat).

Protocol A: Solid Waste (Powders and Spills)

  • Collection: Carefully sweep up any unused powder, contaminated weighing paper, or spill absorbents using a dedicated brush or damp absorbent pad to prevent aerosolization.

  • Containment: Place the collected solid into a rigid, leak-proof, chemically compatible container (e.g., High-Density Polyethylene - HDPE).

  • Sealing: Seal the container tightly. Do not mix with other solid chemical waste unless explicitly authorized by EHS.

Protocol B: Liquid Waste (Aqueous Solutions)

  • Segregation: Collect all aqueous solutions (typically dissolved in NaOH or physiological buffers) in a dedicated, vented liquid waste carboy.

  • pH Verification: Ensure the pH of the waste stream is between 6 and 8 if mixing with other non-hazardous aqueous streams, though dedicated collection is preferred.

  • Prohibition: Strictly ensure no strong oxidizers (e.g., peroxides, bleach) are introduced into this carboy to prevent exothermic reactions or chloramine gas generation[3].

Protocol C: Contaminated Consumables

  • Sorting: Discard all pipette tips, microcentrifuge tubes, and contaminated gloves into a designated chemically contaminated solid waste bin.

  • Labeling: Do not treat these consumables as standard biological waste if the primary hazard is chemical.

Labeling and Logistics

All waste containers must be clearly labeled before being transferred to EHS for incineration.

  • Primary Label: "Hazardous Chemical Waste: Neuroactive Amino Acid Derivative."

  • Constituents: Explicitly list "(R)-4-Carboxy-3-hydroxyphenylglycine" and any solvents (e.g., "99% Water, 1% NaOH").

  • Transfer: Submit a waste pickup request to your institutional EHS department, specifying that the material requires high-temperature incineration[2].

Disposal Workflow Visualization

G Start Waste Generation: (R)-4-Carboxy-3-hydroxyphenylglycine Solid Solid Waste (Powder, Spills) Start->Solid Liquid Liquid Waste (Aqueous Solns) Start->Liquid Consumables Contaminated Consumables (Tips, Vials, Gloves) Start->Consumables SolidCont Seal in Hazardous Waste Bag/Container Solid->SolidCont LiquidCont Collect in Vented Carboy (Aqueous/Org) Liquid->LiquidCont ConsumablesCont Biohazard/Chem-Waste Bin Consumables->ConsumablesCont Labeling Labeling: "Neuroactive Amino Acid Waste" Include pH & Solvents SolidCont->Labeling LiquidCont->Labeling ConsumablesCont->Labeling Incineration High-Temperature Incineration (>1000°C) via EHS Labeling->Incineration

Figure 1: Standardized disposal workflow for (R)-4-Carboxy-3-hydroxyphenylglycine waste streams.

References

  • Endothelium glutamate receptors in brain pathology Source: Frontiers in Molecular Neuroscience URL:1

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011 Source: National Academies of Sciences, Engineering, and Medicine URL:2

  • The Chlorination of N-Methyl Amino Acids with Hypochlorous Acid: Kinetics and Mechanisms Source: Chemical Research in Toxicology - ACS Publications URL:3

Sources

Advanced Laboratory Safety and Operational Guide for (R)-4-Carboxy-3-hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing neuropharmacology assay development, I have found that handling highly specific neuromodulatory compounds requires a paradigm that treats user safety and experimental integrity as two sides of the same coin.

(R)-4-Carboxy-3-hydroxyphenylglycine (often abbreviated as 4C3HPG) is a critical amino acid derivative used to probe glutamatergic signaling. It functions as a competitive antagonist at (mGluR1/5) and an agonist at Group II receptors (mGluR2/3)[1][2]. Because of its potent receptor affinities, even micro-aerosolization during routine handling can lead to unintended systemic absorption for the user or devastating cross-contamination in sensitive in vitro assays. This guide synthesizes regulatory safety data with field-proven laboratory practices to provide a self-validating operational framework.

PART 1: Hazard Profile & PPE Causality

Before interacting with the chemical, we must understand the mechanistic "why" behind the protective measures. According to standardized chemical safety databases, 4C3HPG presents specific hazards that dictate our choice of Personal Protective Equipment (PPE)[3][4]:

  • Skin and Eye Irritation (H315, H319): The compound contains both a carboxylic acid and a phenolic hydroxyl group[4]. These moieties can interact with the lipid bilayers of the stratum corneum and corneal epithelium, altering local pH and causing acute irritation.

  • Respiratory Tract Irritation (H335 / H336): As a lyophilized powder, its fine particle size makes it highly susceptible to electrostatic dispersion. Inhalation leads to mucous membrane irritation and poses a risk of systemic neuro-modulation[3].

To mitigate these risks, the following PPE matrix must be strictly adhered to:

PPE CategoryRequired SpecificationCausality / Scientific Rationale
Gloves Nitrile (Minimum 0.11 mm thickness)Nitrile provides superior chemical resistance against the aqueous bases (e.g., NaOH) typically used to reconstitute amino acid derivatives, preventing dermal absorption.
Eye Protection ANSI Z87.1 Tight-fitting Safety GogglesPrevents micro-particulate ingress during weighing. Standard safety glasses leave gaps that cannot guarantee protection against airborne dust.
Respiratory N95/FFP2 Particulate RespiratorCaptures >95% of airborne particles (0.3-micron). Essential if handling outside of primary engineering controls (though a fume hood is always preferred).
Body 100% Cotton Lab Coat with Knit CuffsSynthetic lab coats generate static electricity, attracting the fine powder to the sleeves. Knit cuffs prevent accidental wrist exposure.
PART 2: Pharmacological Context & Signaling

Understanding the compound's mechanism of action reinforces the need for rigorous handling. Accidental exposure could theoretically modulate endogenous glutamatergic pathways, specifically by blocking intracellular calcium release while simultaneously inhibiting cAMP production.

Pathway Ligand (R)-4-Carboxy-3-hydroxyphenylglycine mGluR1_5 Group I mGluRs (Antagonized) Ligand->mGluR1_5 Blocks mGluR2_3 Group II mGluRs (Agonized) Ligand->mGluR2_3 Activates Gq Gq Protein mGluR1_5->Gq Inhibited Gi Gi/o Protein mGluR2_3->Gi PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC Inhibits Ca2 Decreased Ca2+ Release PLC->Ca2 cAMP Decreased cAMP AC->cAMP

Neuromodulatory pathway of 4-Carboxy-3-hydroxyphenylglycine on mGluR targets.

PART 3: Operational Plan and Experimental Workflow

Every protocol must act as a self-validating system. The following step-by-step methodology ensures safe handling, precise reconstitution, and verification of the compound's state.

Workflow Start 1. Fume Hood Preparation & PPE Donning Weighing 2. Anti-Static Weighing (Minimize Aerosolization) Start->Weighing Recon 3. In-Vial Reconstitution (Aqueous Buffer / NaOH) Weighing->Recon Validation 4. Visual Validation (Ensure Optical Clarity) Recon->Validation Experiment 5. In Vitro / In Vivo Application Validation->Experiment Waste 6. Segregate Waste (Solid vs. Aqueous) Experiment->Waste Disposal 7. EHS Incineration Waste->Disposal

Step-by-step operational and disposal workflow for handling (R)-4C3HPG.

Step 1: Environmental Preparation
  • Action: Conduct all dry-powder handling within a properly calibrated chemical fume hood (face velocity ~0.5 m/s) or a Class II Type A2 Biological Safety Cabinet (BSC).

  • Causality: Engineering controls are the first line of defense against aerosolized particulates. A constant inward airflow protects the user from inhalation hazards while preventing laboratory draft dispersion.

  • Validation: Verify the airflow monitor reads within the safe operational zone (green indicator) before opening the chemical vial.

Step 2: Anti-Static Weighing
  • Action: Use a grounded, anti-static weighing boat. Use an ionizing bar if the ambient laboratory humidity is low (<30%).

  • Causality: Lyophilized amino acid derivatives readily hold static charges. When a metal spatula is introduced, static repulsion can cause the powder to "jump," leading to loss of material and environmental contamination.

  • Validation: The powder should rest inertly in the weigh boat without clinging to the sides or the spatula.

Step 3: In-Vial Reconstitution
  • Action: (R)-4C3HPG requires specific solvent conditions (often requiring 1 eq. NaOH or specific buffers) to achieve high-molarity stock solutions[1]. Inject the solvent directly into the original vial if possible, rather than transferring dry powder to a new tube.

  • Causality: Liquid transfer is inherently safer than solid transfer. Wetting the powder immediately eliminates the inhalation hazard and ensures zero loss of product during transfer.

Step 4: Visual Validation & Aliquoting
  • Action: Hold the reconstituted solution against a dark background under a light source. Once cleared, divide the stock solution into single-use aliquots (e.g., 10-50 µL) and store at -20°C.

  • Causality: Repeated freeze-thaw cycles degrade the compound, reducing its pharmacological efficacy.

  • Validation: The solution must be completely optically clear. Any turbidity indicates incomplete dissolution, which will skew molarity calculations and potentially clog patch-clamp pipettes during electrophysiology recordings.

PART 4: Disposal Plan

Chemical disposal must prevent ecological toxicity and comply with institutional Environmental Health and Safety (EHS) guidelines.

  • Solid Waste: All consumables that contacted the dry powder or solution (weigh boats, pipette tips, gloves) must be disposed of in a rigid, puncture-resistant chemical waste bin. Do not place them in standard biohazard bags unless they are dual-rated for chemical waste.

  • Liquid Waste: Unused aqueous solutions of (R)-4C3HPG must be collected in a designated aqueous chemical waste carboy. Do not pour down the sink. The compound's stability means it can persist in wastewater, potentially affecting aquatic glutamatergic systems.

  • Final Destruction: Coordinate with your EHS department for high-temperature incineration. Incineration completely oxidizes the organic framework into harmless byproducts (CO₂, H₂O, NOₓ), ensuring no active pharmacological agents enter the environment.

References
  • Title: 4-Carboxy-3-hydroxyphenylglycine, an antagonist at type I metabotropic glutamate receptors Source: PubMed (European Journal of Pharmacology) URL: [Link]

  • Title: 4-Carboxy-3-hydroxy-L-phenylglycine — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: (S)-4-Carboxy-3-hydroxyphenylglycine | C9H9NO5 Source: PubChem URL: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。